25,26-Dihydroxyvitamin D3
Description
Structure
3D Structure
Propriétés
IUPAC Name |
(6R)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-19-9-12-23(29)17-22(19)11-10-21-8-6-16-27(4)24(13-14-25(21)27)20(2)7-5-15-26(3,30)18-28/h10-11,20,23-25,28-30H,1,5-9,12-18H2,2-4H3/b21-10+,22-11-/t20-,23+,24-,25+,26?,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOWCBCXATJITSI-ZLNGONTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301312198 | |
| Record name | 25,26-Dihydroxyvitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29261-12-9 | |
| Record name | 25,26-Dihydroxyvitamin D3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29261-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 25,26-Dihydroxycholecalciferol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029261129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 25,26-Dihydroxyvitamin D3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301312198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 29261-12-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 25,26-DIHYDROXYCHOLECALCIFEROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RLW81C81OQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Isolation of 25,26-Dihydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3, a secosteroid hormone, is essential for calcium and phosphate homeostasis. Its biological activity is dependent on a series of hydroxylation steps that occur primarily in the liver and kidneys, leading to the formation of various metabolites. While the most biologically active form is widely recognized as 1,25-dihydroxyvitamin D3, a spectrum of other hydroxylated metabolites exists, each with potentially unique physiological roles. This technical guide focuses on the discovery, isolation, and characterization of a significant metabolite, 25,26-dihydroxyvitamin D3. First identified in 1970, this metabolite has been shown to play a role in intestinal calcium transport.[1] This document provides a comprehensive overview of the original isolation protocols, modern analytical techniques, and the current understanding of its metabolic pathway and biological significance.
The Foundational Discovery
The pioneering work of Suda, DeLuca, and their colleagues in 1970 led to the first identification of this compound as a metabolite of vitamin D3.[1] Their research involved the administration of radioactively labeled vitamin D3 to hogs and the subsequent isolation and characterization of the metabolites from plasma. This seminal study laid the groundwork for understanding the complex metabolic cascade of vitamin D3.
Experimental Protocols: From Discovery to Modern Analysis
The methodologies for isolating and identifying this compound have evolved significantly since its initial discovery. This section details both the original protocol and contemporary analytical approaches.
Original Isolation Protocol from Hog Plasma (Suda et al., 1970)
The initial isolation of this compound was a meticulous process involving several stages of extraction and chromatography.
1. Sample Collection and Extraction:
-
Blood was collected from hogs that had been administered high doses of vitamin D3.
-
Plasma was separated and extracted using a solvent system of methanol-chloroform to precipitate proteins and extract the lipid-soluble vitamin D metabolites.
2. Chromatographic Purification:
-
Silicic Acid Chromatography: The lipid extract was first subjected to chromatography on a silicic acid column. Elution with progressively polar solvent mixtures of ether in Skellysolve B was used to separate the different vitamin D metabolites based on their polarity.
-
Celite Partition Chromatography: Fractions containing the target metabolite were further purified using liquid-liquid partition chromatography on a Celite column. A stationary phase of 95% methanol was used, with a mobile phase of 15% ethyl acetate in Skellysolve B.
-
Gradient Elution Chromatography: A final purification step involved gradient elution chromatography on a silicic acid column, which was crucial for resolving closely related metabolites.
3. Identification and Characterization:
-
Ultraviolet (UV) Spectrophotometry: The purified metabolite exhibited a UV absorption spectrum characteristic of the vitamin D cis-triene system, with a maximum absorbance at 265 nm.
-
Mass Spectrometry: The definitive identification was achieved through mass spectrometry, which provided the molecular weight and fragmentation pattern consistent with a dihydroxyvitamin D3 structure.
Modern Analytical Protocol: LC-MS/MS for Serum Quantification
Contemporary analysis of this compound in biological samples, such as human serum, relies on the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are first treated with a protein precipitating agent, typically acetonitrile, to remove interfering proteins.
-
Liquid-Liquid Extraction: The supernatant is then subjected to liquid-liquid extraction with a non-polar solvent like hexane or methyl tert-butyl ether to isolate the vitamin D metabolites.
-
Derivatization (Optional but common): To enhance ionization efficiency and chromatographic separation, the extracted metabolites are often derivatized with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The prepared sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A C18 reversed-phase column is typically used to separate the various vitamin D metabolites based on their hydrophobicity.
-
Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound and its internal standard are monitored, providing high selectivity and sensitivity for quantification.
Quantitative Data
The concentration of this compound in circulation is significantly lower than that of its precursor, 25-hydroxyvitamin D3. The following tables summarize key quantitative data related to its analysis.
| Parameter | Value | Reference |
| Serum Concentration (Healthy Adults) | 0.5 - 5 ng/mL | |
| Limit of Detection (LC-MS/MS) | ~0.1 ng/mL | |
| Limit of Quantification (LC-MS/MS) | ~0.3 ng/mL | |
| Recovery from Serum (LC-MS/MS) | >85% |
Table 1: Quantitative Parameters for this compound Analysis
Signaling Pathways and Metabolism
The metabolism of vitamin D3 is a complex network of enzymatic reactions. This compound is a product of this intricate pathway and is itself a substrate for further metabolism.
Vitamin D3 Metabolic Pathway
The following diagram illustrates the major steps in the metabolic activation and catabolism of vitamin D3, including the position of this compound.
Caption: Metabolic pathway of Vitamin D3.
Experimental Workflow for Isolation and Identification
The logical flow from sample collection to final identification of this compound is depicted in the following workflow diagram.
Caption: Workflow for 25,26-(OH)2D3 isolation.
Cellular Signaling of Vitamin D Metabolites
The biological effects of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. While the affinity of this compound for the VDR is lower than that of 1,25-dihydroxyvitamin D3, it can still elicit biological responses.
Caption: VDR-mediated signaling pathway.
Conclusion
The discovery and isolation of this compound marked a significant step in unraveling the complexity of vitamin D metabolism. From the laborious extraction and purification methods of the past to the highly sensitive and specific LC-MS/MS techniques of today, the ability to study this metabolite has advanced considerably. While its precise physiological role is still under investigation, its contribution to intestinal calcium transport highlights its importance in the overall vitamin D endocrine system. Further research into the specific signaling pathways and gene regulatory effects of this compound will continue to enhance our understanding of its function in health and disease, potentially opening new avenues for therapeutic development.
References
The Physiological Role of 25,26-Dihydroxyvitamin D3 in Calcium Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, with 1,25-dihydroxyvitamin D3 (Calcitriol) being the most potent metabolite responsible for regulating calcium homeostasis. However, a full understanding of the physiological roles of all vitamin D3 metabolites is still evolving. This technical guide focuses on a lesser-studied metabolite, 25,26-dihydroxyvitamin D3, and its role in calcium homeostasis. While not as potent as its 1,25-dihydroxylated counterpart, emerging evidence suggests that this compound is not merely an inactive catabolite but possesses distinct biological activities. This document provides a comprehensive overview of the current knowledge, including quantitative data, experimental methodologies, and known signaling pathways.
Metabolism and Circulating Levels of this compound
This compound is a product of the hydroxylation of 25-hydroxyvitamin D3 (Calcifediol) at the C-26 position. While the primary route of vitamin D3 activation is hydroxylation at the 1α-position in the kidneys to form 1,25-dihydroxyvitamin D3, alternative metabolic pathways exist. The enzyme(s) responsible for the 26-hydroxylation are not as well-characterized as the 1α-hydroxylase (CYP27B1) and 24-hydroxylase (CYP24A1).
The circulating concentration of this compound in healthy individuals is significantly lower than that of 25-hydroxyvitamin D3 but is present in measurable amounts.
Table 1: Circulating Concentrations of Key Vitamin D3 Metabolites
| Metabolite | Mean Circulating Concentration (Healthy Adults) | Notes |
| 25-hydroxyvitamin D3 | 25-80 ng/mL[1] | Considered the best indicator of overall vitamin D status. |
| 1,25-dihydroxyvitamin D3 | 15-90 pg/mL | The most biologically active form of vitamin D. |
| This compound | 587 ± 65 pmol/L[2] | Levels are positively correlated with 25-hydroxyvitamin D3 concentrations.[2] |
Mechanism of Action and Physiological Effects
The biological effects of vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription.[3] While the binding affinity of this compound to the VDR is not as extensively quantified as that of 1,25-dihydroxyvitamin D3, its ability to elicit biological responses suggests a degree of interaction with the VDR.
Intestinal Calcium Absorption
Studies in animal models have demonstrated that this compound can stimulate intestinal calcium transport. However, this effect is notably less potent than that of 1,25-dihydroxyvitamin D3. A study in vitamin D-deficient rats showed that while 1,25-dihydroxyvitamin D3 produced a maximal stimulation of intestinal calcium absorption, this compound also elicited a significant, albeit smaller, response. Interestingly, the biological activity of this compound on intestinal calcium transport appears to be dependent on renal function, as it is abolished in nephrectomized rats.[4] This suggests that this compound may require further metabolism, potentially 1α-hydroxylation in the kidney, to exert its full effect.
Bone Metabolism
The role of this compound in bone metabolism is less clear. The aforementioned study in vitamin D-deficient rats found that, at doses that stimulated intestinal calcium transport, this compound had no significant effect on the mobilization of calcium from bone.[4] This suggests a potential preferential action on the intestine over bone, which could have implications for therapeutic applications where increased calcium absorption is desired without stimulating bone resorption. However, further in-depth studies on the direct effects of this compound on osteoblasts and osteoclasts are needed to fully elucidate its role in bone remodeling.
Signaling Pathways
The primary signaling pathway for vitamin D metabolites involves the activation of the VDR. Upon ligand binding, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The observation that this compound's activity is diminished in the absence of the kidneys suggests that its signaling may be, at least in part, indirect. It could be a pro-hormone that is converted to a more active form, such as 1,25,26-trihydroxyvitamin D3.
Below is a generalized diagram of the genomic vitamin D signaling pathway. The precise downstream targets and the efficiency of activation by the this compound-VDR complex are areas requiring further investigation.
Caption: Generalized genomic signaling pathway of vitamin D metabolites.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and calcium homeostasis.
Vitamin D Receptor (VDR) Competitive Binding Assay
This assay is used to determine the binding affinity of a ligand, such as this compound, to the VDR.
Workflow Diagram:
Caption: Workflow for a competitive VDR binding assay.
Detailed Protocol:
-
Preparation of VDR:
-
Use a source of VDR, such as purified recombinant human VDR or a cytosol extract from a VDR-rich tissue (e.g., chick intestine).
-
Quantify the protein concentration of the VDR preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Reaction:
-
In a series of microcentrifuge tubes, add a constant amount of VDR preparation.
-
Add a constant, saturating concentration of radiolabeled 1,25(OH)2D3 (e.g., [³H]-1,25(OH)2D3).
-
To separate sets of tubes, add increasing concentrations of unlabeled "cold" 1,25(OH)2D3 (for the standard curve) or the test compound (this compound). Include a tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled 1,25(OH)2D3 (non-specific binding).
-
Incubate the tubes at 4°C for a sufficient time to reach equilibrium (typically 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Prepare a dextran-coated charcoal suspension.
-
Add the charcoal suspension to each tube to adsorb the free radioligand.
-
Incubate on ice for a short period (e.g., 10-15 minutes).
-
Centrifuge the tubes to pellet the charcoal.
-
-
Quantification:
-
Carefully transfer the supernatant (containing the VDR-bound radioligand) to scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other counts to obtain specific binding.
-
Plot the percentage of specific binding as a function of the log of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the VDR.
-
Everted Gut Sac Intestinal Calcium Transport Assay
This ex vivo method is used to measure active calcium transport across the intestinal epithelium.
Workflow Diagram:
Caption: Workflow for the everted gut sac calcium transport assay.
Detailed Protocol:
-
Animal Preparation:
-
Use rats (e.g., Sprague-Dawley) maintained on a vitamin D-deficient diet for several weeks to upregulate calcium transport mechanisms in response to vitamin D metabolites.
-
-
Sac Preparation:
-
Euthanize the rat and immediately excise a segment of the proximal small intestine (duodenum).
-
Flush the segment with ice-cold saline to remove intestinal contents.
-
Carefully evert the intestinal segment over a thin glass or plastic rod, so the mucosal surface is on the outside.
-
Tie one end of the everted segment with a suture.
-
Fill the sac with a known volume of serosal buffer (e.g., Krebs-Ringer bicarbonate buffer) using a syringe with a blunt needle.
-
Tie the other end of the sac securely.
-
-
Incubation:
-
Place the everted sac in a flask containing mucosal buffer, which includes a known concentration of calcium and a tracer amount of ⁴⁵Ca.
-
Add the test compound (this compound) or vehicle control to the mucosal buffer.
-
Incubate the flask in a shaking water bath at 37°C, continuously gassing the buffer with 95% O₂ / 5% CO₂.
-
-
Sample Collection and Analysis:
-
After the incubation period (e.g., 60-90 minutes), remove the sac from the mucosal buffer.
-
Rinse the sac gently with saline.
-
Blot the sac dry and weigh it.
-
Empty the contents of the sac (serosal fluid) into a tube.
-
Take an aliquot of the mucosal buffer.
-
Measure the radioactivity (⁴⁵Ca) in the serosal fluid and the mucosal buffer using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the final concentration of ⁴⁵Ca in the serosal and mucosal fluids.
-
The primary endpoint is the serosal-to-mucosal (S/M) concentration ratio of ⁴⁵Ca. An S/M ratio greater than 1 indicates active transport against a concentration gradient.
-
Compare the S/M ratios between the control and treated groups.
-
Osteoclast Differentiation and Activity Assays
These assays are used to assess the direct effects of compounds on the formation and resorptive function of osteoclasts.
a) Tartrate-Resistant Acid Phosphatase (TRAP) Staining for Osteoclast Identification
TRAP is an enzyme highly expressed in osteoclasts and is a common marker for their identification.
Detailed Protocol:
-
Cell Culture:
-
Culture osteoclast precursors (e.g., bone marrow-derived macrophages or RAW 264.7 cells) in the presence of M-CSF and RANKL to induce differentiation into osteoclasts.
-
Treat the cells with various concentrations of this compound or vehicle control during the differentiation period.
-
-
Fixation:
-
After the desired culture period (typically 5-7 days), aspirate the culture medium.
-
Fix the cells with a fixative solution (e.g., 10% formalin or a citrate-acetone-formaldehyde fixative) for 10-15 minutes at room temperature.
-
Wash the cells with deionized water.
-
-
Staining:
-
Prepare the TRAP staining solution containing a substrate (e.g., naphthol AS-BI phosphate) and a colorimetric reagent (e.g., Fast Garnet GBC salt) in a tartrate-containing buffer.
-
Incubate the fixed cells with the TRAP staining solution at 37°C until a red/purple color develops in the osteoclasts (typically 30-60 minutes).
-
-
Analysis:
-
Wash the cells with deionized water.
-
Visualize the cells under a light microscope.
-
Identify osteoclasts as TRAP-positive (red/purple) multinucleated (≥3 nuclei) cells.
-
Quantify the number of osteoclasts per well or field of view.
-
b) Bone Resorption Pit Assay
This assay measures the ability of mature osteoclasts to resorb a bone-like substrate.
Detailed Protocol:
-
Cell Culture:
-
Plate osteoclast precursors on a resorbable substrate, such as dentin slices, bone slices, or calcium phosphate-coated plates.
-
Induce osteoclast differentiation with M-CSF and RANKL in the presence of this compound or vehicle control.
-
-
Cell Removal:
-
After a suitable culture period (e.g., 10-14 days) to allow for resorption, remove the cells from the substrate using a sonicator or by treating with a bleach solution.
-
-
Visualization of Resorption Pits:
-
Stain the substrate to visualize the resorption pits. For dentin or bone slices, staining with toluidine blue is common. For calcium phosphate-coated plates, von Kossa staining can be used.
-
Alternatively, resorption can be visualized using scanning electron microscopy.
-
-
Quantification:
-
Capture images of the stained substrate using a microscope.
-
Use image analysis software (e.g., ImageJ) to quantify the total area of resorption pits.
-
Compare the resorbed area between control and treated groups.
-
Conclusion and Future Directions
The available evidence indicates that this compound is a biologically active metabolite of vitamin D3 that can influence calcium homeostasis, primarily through the stimulation of intestinal calcium transport. Its apparent lack of a significant effect on bone resorption at physiological concentrations presents an interesting area for further research, particularly for the development of therapeutic agents that can enhance calcium absorption without increasing bone turnover.
Key areas for future research include:
-
Quantitative VDR Binding Affinity: A definitive determination of the binding affinity of this compound for the VDR is crucial for understanding its potency and mechanism of action.
-
Direct Effects on Bone Cells: In vitro studies using primary osteoblasts and osteoclasts are needed to clarify the direct effects of this compound on bone cell differentiation and function.
-
Metabolism and Further Activation: Elucidating the metabolic pathway of this compound, including its potential conversion to 1,25,26-trihydroxyvitamin D3, will provide a more complete picture of its physiological role.
-
In Vivo Studies: Further in vivo studies in different animal models are required to confirm its effects on calcium homeostasis and to explore its potential therapeutic applications.
This technical guide provides a summary of the current understanding of the physiological role of this compound in calcium homeostasis. As research in the field of vitamin D metabolism continues to advance, a more comprehensive picture of the functions of this and other "minor" metabolites will undoubtedly emerge, potentially opening new avenues for therapeutic intervention in calcium-related disorders.
References
The Biosynthetic Pathway of 25,26-Dihydroxyvitamin D3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthetic pathway leading to the formation of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) from its precursor, vitamin D3. This document outlines the key enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the critical pathways and workflows.
Introduction
Vitamin D3, a prohormone essential for calcium homeostasis and various other physiological processes, undergoes a series of hydroxylation reactions to become biologically active. The initial and most recognized step is the conversion of vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D₃) in the liver. Subsequently, 25(OH)D₃ serves as a substrate for further hydroxylations, leading to a diverse array of metabolites with distinct biological activities. Among these is this compound, a significant catabolite in the vitamin D metabolic cascade. Understanding the biosynthesis of 25,26(OH)₂D₃ is crucial for comprehending the complete metabolic fate of vitamin D and for the development of therapeutic agents that modulate vitamin D signaling.
The Biosynthetic Pathway from Vitamin D3 to this compound
The formation of 25,26(OH)₂D₃ from vitamin D3 is a multi-step enzymatic process primarily occurring in the liver and kidneys. The pathway involves two principal stages: the initial 25-hydroxylation of vitamin D3, followed by the subsequent 26-hydroxylation of 25(OH)D₃.
Step 1: 25-Hydroxylation of Vitamin D3
The first committed step in the activation of vitamin D3 is its hydroxylation at the carbon-25 position to yield 25(OH)D₃, the major circulating form of vitamin D.[1] This reaction is predominantly catalyzed by cytochrome P450 enzymes in the liver, with CYP2R1 and CYP27A1 being the major contributors.[2][3]
-
Enzymes:
Step 2: 26-Hydroxylation of 25-Hydroxyvitamin D3
The subsequent hydroxylation of 25(OH)D₃ at the carbon-26 position results in the formation of 25,26(OH)₂D₃. This metabolite exists as a mixture of two epimers, (25S)-25,26(OH)₂D₃ and (25R)-25,26(OH)₂D₃. The precise enzymatic machinery responsible for this specific 26-hydroxylation is still under investigation, though several cytochrome P450 enzymes have been implicated.
-
Key Enzymes and Pathways:
-
CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase): This mitochondrial enzyme is a key catabolic enzyme in the vitamin D pathway, known for its multi-catalytic activity.[5][6] While its primary role is 24-hydroxylation, it is also involved in the C23-oxidation pathway that leads to the formation of 25(OH)D₃-26,23-lactone.[5][6] This pathway involves the formation of 23,25(OH)₂D₃ and subsequently 23,25,26(OH)₃D₃.[7][8]
-
CYP3A4: This enzyme, primarily found in the liver and intestine, has been shown to be involved in the conversion of 23,25,26(OH)₃D₃ to 25(OH)D₃-26,23-lactone.[7][8] It also exhibits hydroxylation activity at other positions on the vitamin D molecule.[9][10]
-
CYP27A1: While its major role is 25-hydroxylation, studies with recombinant human CYP27A1 have shown the production of minor amounts of 25,26(OH)₂D₃ from vitamin D3, suggesting a potential, albeit minor, role in this conversion.[11]
-
The direct conversion of 25(OH)D₃ to 25,26(OH)₂D₃ is a recognized metabolic step; however, the specific enzyme with the primary 26-hydroxylase activity remains to be definitively identified.
Quantitative Data
Quantitative kinetic data for the direct 26-hydroxylation of 25(OH)D₃ are limited in the current scientific literature. Most kinetic studies on the key catabolic enzyme, CYP24A1, have focused on its 24-hydroxylase activity.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax/kcat | Source |
| Chick Renal Mitochondrial 24-hydroxylase | 25-hydroxyvitamin D3 | 24,25-dihydroxyvitamin D3 | 1.47 | - | [12] |
| Chick Renal Mitochondrial 24-hydroxylase | 1,25-dihydroxyvitamin D3 | 1,24,25-trihydroxyvitamin D3 | 0.14 | - | [12] |
| Human CYP3A4 | 25-hydroxyvitamin D3 | 4β,25-dihydroxyvitamin D3 | - | 0.85 ml·min⁻¹·nmol enzyme⁻¹ | [9] |
| Human CYP27A1 | Vitamin D3 | 25-hydroxyvitamin D3 | 3.2 | 0.27 mol/min/mol P450 | [11] |
| Human CYP27A1 | 25-hydroxyvitamin D3 | 1α,25-dihydroxyvitamin D3 | 3.5 | 0.021 mol/min/mol P450 | [11] |
Note: The table summarizes available kinetic data for related reactions. Specific kinetic parameters for the 26-hydroxylation of 25(OH)D₃ are not well-defined in the literature.
Experimental Protocols
In Vitro Enzyme Assay for 25-Hydroxyvitamin D3 Metabolism
This protocol provides a general framework for assessing the metabolism of 25(OH)D₃ by recombinant cytochrome P450 enzymes.
1. Reagents and Materials:
-
Recombinant human CYP enzymes (e.g., CYP24A1, CYP3A4, CYP27A1) co-expressed with P450 reductase and cytochrome b₅ in a suitable expression system (e.g., E. coli, insect cells).
-
25-hydroxyvitamin D3 (substrate).
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+).
-
Incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., acetonitrile or methanol).
-
Internal standard for LC-MS/MS analysis (e.g., deuterated 25,26(OH)₂D₃).
2. Procedure:
-
Prepare a reaction mixture containing the incubation buffer, the NADPH regenerating system, and the recombinant CYP enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25(OH)D₃ (dissolved in a suitable solvent like ethanol or methanol, ensuring the final solvent concentration is low, e.g., <1%).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes). The incubation time should be within the linear range of product formation.
-
Terminate the reaction by adding an equal volume of cold quenching solution.
-
Add the internal standard.
-
Vortex the mixture and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant for LC-MS/MS analysis.
3. Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to separate and quantify the parent substrate (25(OH)D₃) and the formed metabolites, including 25,26(OH)₂D₃.
LC-MS/MS Analysis of Vitamin D Metabolites
The analysis of 25,26(OH)₂D₃ and other vitamin D metabolites is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.
1. Sample Preparation:
-
Protein Precipitation: A simple and common method where a solvent like acetonitrile or methanol is added to the sample (e.g., serum, plasma, or in vitro reaction mixture) to precipitate proteins.[13]
-
Liquid-Liquid Extraction (LLE): After protein precipitation, the supernatant can be further purified by LLE using a non-polar solvent like hexane or methyl tert-butyl ether (MTBE) to extract the lipophilic vitamin D metabolites.
-
Supported Liquid Extraction (SLE): A high-throughput alternative to LLE where the aqueous sample is absorbed onto a solid support, and the analytes are eluted with an immiscible organic solvent.[8]
-
Derivatization: To enhance ionization efficiency and sensitivity, vitamin D metabolites can be derivatized, for example, using Cookson-type reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for the separation of vitamin D metabolites. Chiral columns can be employed to separate stereoisomers.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium formate is typically used.
-
Flow Rate: Flow rates are generally in the range of 0.35–1.0 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is used. APCI is often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, where specific precursor-to-product ion transitions are monitored for each analyte and internal standard.
Conclusion
The biosynthesis of this compound is an integral part of the complex metabolic network that regulates vitamin D homeostasis. While the initial conversion of vitamin D3 to 25(OH)D₃ is well-characterized, the subsequent 26-hydroxylation step is less understood. The cytochrome P450 enzymes, particularly CYP24A1 and potentially CYP27A1 and CYP3A4, play significant roles in the catabolism of 25(OH)D₃, leading to the formation of 25,26(OH)₂D₃ and related metabolites. Further research is required to definitively identify the primary enzyme responsible for the direct 26-hydroxylation of 25(OH)D₃ and to fully elucidate its kinetic properties. The experimental protocols outlined in this guide provide a foundation for researchers to investigate these remaining questions and to further unravel the intricacies of vitamin D metabolism, which is essential for the development of novel therapeutic strategies targeting the vitamin D endocrine system.
References
- 1. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of vitamin D3 by cytochromes P450. | Semantic Scholar [semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. An Inducible Cytochrome P450 3A4-Dependent Vitamin D Catabolic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Kinetic properties of 25-hydroxyvitamin D- and 1,25-dihydroxyvitamin D-24-hydroxylase from chick kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
The Interaction of 25,26-Dihydroxyvitamin D3 with the Vitamin D Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are crucial regulators of a vast array of physiological processes, primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor. While 1α,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) is the most biologically active form, a spectrum of other metabolites, including 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃), exists in circulation. Understanding the interaction of these metabolites with the VDR is paramount for elucidating the full scope of vitamin D signaling and for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the interaction between 25,26(OH)₂D₃ and the VDR, focusing on binding affinity, transcriptional activity, and induced conformational changes.
Data Presentation: Quantitative Analysis of VDR Interaction
The interaction of vitamin D metabolites with the VDR is characterized by their binding affinity (Kd) and their ability to modulate gene transcription (EC50 and fold induction). While direct quantitative data for 25,26(OH)₂D₃ is limited in the current literature, we can infer its activity based on studies of structurally related compounds.
| Ligand | Relative Binding Affinity (vs. 1,25(OH)₂D₃) | EC₅₀ (Transcriptional Activity) | Fold Induction (e.g., CYP24A1) | Reference Compound(s) for Inference |
| 1,25-Dihydroxyvitamin D₃ (1,25(OH)₂D₃) | 100% | ~0.5 nM[1] | High | - |
| 25-Hydroxyvitamin D₃ (25(OH)D₃) | 0.1 - 1%[1] | ~300 nM[1][2] | Moderate | 25,26(OH)₂D₃ (lacks 1α-hydroxyl) |
| 1,25(S),26-Trihydroxyvitamin D₃ | ~10% | Not Reported | Not Reported | 25,26(OH)₂D₃ (has 26-hydroxyl) |
| 25,26-Dihydroxyvitamin D₃ (25,26(OH)₂D₃) | Estimated to be significantly lower than 1,25(OH)₂D₃ | Estimated to be significantly higher than 1,25(OH)₂D₃ | Estimated to be lower than 1,25(OH)₂D₃ | 25(OH)D₃ and 1,25(S),26-Trihydroxyvitamin D₃ |
Note: The values for 25,26(OH)₂D₃ are estimations based on the activities of 25(OH)D₃ (lacking the 1α-hydroxyl group) and 1,25(S),26-trihydroxyvitamin D₃ (possessing an additional hydroxyl group at C26). The presence of the 26-hydroxyl group is expected to reduce binding affinity compared to 1,25(OH)₂D₃. The absence of the 1α-hydroxyl group, a key determinant for high-affinity binding, will further decrease its potency to a level likely comparable to or slightly different from 25(OH)D₃.
Signaling Pathways and Molecular Interactions
The binding of a ligand to the VDR initiates a cascade of molecular events, leading to the regulation of target gene expression.
VDR Signaling Pathway
Upon binding of an agonist like 1,25(OH)₂D₃, the VDR undergoes a conformational change, promoting its heterodimerization with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting co-activator or co-repressor complexes to modulate transcription. The interaction of 25,26(OH)₂D₃, being a weaker agonist, is expected to follow the same general pathway but with lower efficiency.
Figure 1: VDR signaling pathway initiated by 25,26(OH)₂D₃.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the interaction between 25,26(OH)₂D₃ and the VDR.
Competitive VDR Binding Assay
This assay quantifies the affinity of a test compound (25,26(OH)₂D₃) for the VDR by measuring its ability to displace a radiolabeled ligand (e.g., [³H]-1,25(OH)₂D₃).
Workflow:
Figure 2: Workflow for a competitive VDR binding assay.
Methodology:
-
Preparation of VDR: Recombinant human VDR or VDR from a cellular source (e.g., intestinal epithelial cells, osteoblasts) is prepared and quantified.
-
Incubation: A constant concentration of [³H]-1,25(OH)₂D₃ is incubated with the VDR preparation in the presence of increasing concentrations of unlabeled 25,26(OH)₂D₃ or 1,25(OH)₂D₃ (as a positive control).
-
Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the VDR-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of 25,26(OH)₂D₃ that inhibits 50% of the specific binding of [³H]-1,25(OH)₂D₃ (IC₅₀) is determined. The equilibrium dissociation constant (Kd) can then be calculated using the Cheng-Prusoff equation.
VDR-Mediated Transcriptional Activity Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of a ligand to activate VDR-mediated gene transcription.
Workflow:
Figure 3: Workflow for a VDR transcriptional activity assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, COS-7) is co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter (e.g., the promoter of the CYP24A1 gene).
-
Ligand Treatment: Transfected cells are treated with various concentrations of 25,26(OH)₂D₃, 1,25(OH)₂D₃ (positive control), or vehicle (negative control) for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added to the cell lysate.
-
Luminescence Measurement: The light produced by the luciferase reaction is measured using a luminometer.
-
Data Analysis: The concentration of the ligand that produces 50% of the maximal response (EC₅₀) and the maximum fold induction of luciferase activity are calculated.
Limited Protease Digestion Assay for VDR Conformational Change
This assay probes for ligand-induced conformational changes in the VDR by examining its susceptibility to proteolytic cleavage.
Methodology:
-
VDR-Ligand Incubation: Purified VDR is incubated with a saturating concentration of 25,26(OH)₂D₃, 1,25(OH)₂D₃, or vehicle.
-
Limited Proteolysis: A protease (e.g., trypsin, chymotrypsin) is added to the mixture for a short duration to allow for limited digestion.
-
SDS-PAGE and Western Blotting: The digestion products are separated by SDS-PAGE and visualized by Western blotting using a VDR-specific antibody.
-
Analysis: The pattern of proteolytic fragments is analyzed. Ligand-induced conformational changes can alter the accessibility of protease cleavage sites, resulting in a different fragmentation pattern compared to the unliganded receptor.
Logical Relationship: Comparing 25,26(OH)₂D₃ and 1,25(OH)₂D₃
The structural differences between 25,26(OH)₂D₃ and 1,25(OH)₂D₃ directly impact their interaction with the VDR and subsequent biological activity.
Figure 4: Comparison of 1,25(OH)₂D₃ and 25,26(OH)₂D₃.
Conclusion
The interaction of this compound with the VDR is characterized by a significantly lower affinity and transcriptional potency compared to the hormonal form, 1,25(OH)₂D₃. This reduced activity is primarily attributed to the absence of the critical 1α-hydroxyl group and the presence of a hydroxyl group at the C26 position, which likely hinders optimal positioning within the VDR ligand-binding pocket. While a weaker agonist, 25,26(OH)₂D₃ may still contribute to the overall vitamin D-mediated physiological effects, particularly in states of high substrate availability. Further research employing the detailed experimental protocols outlined in this guide is necessary to precisely quantify the binding kinetics and transcriptional efficacy of 25,26(OH)₂D₃ and to fully elucidate its role in the complex network of vitamin D signaling.
References
The Enzymatic Conversion of 25-Hydroxyvitamin D3 to 25,26-Dihydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of vitamin D is a critical physiological process, and its dysregulation is implicated in numerous diseases. While the conversion of 25-hydroxyvitamin D3 (25(OH)D3) to the active hormone 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) and its subsequent catabolism via the C-24 hydroxylation pathway are well-documented, other metabolic routes play significant roles. This technical guide provides an in-depth exploration of the enzymatic conversion of 25(OH)D3 to 25,26-dihydroxyvitamin D3 (25,26(OH)2D3), a key step in an alternative catabolic pathway. We will delve into the enzymes responsible, their kinetics, detailed experimental protocols for their study, and the physiological implications of this conversion.
Introduction
Vitamin D, primarily in the form of cholecalciferol (Vitamin D3), is a prohormone essential for calcium and phosphate homeostasis, bone health, and various other physiological processes. Following its synthesis in the skin or dietary intake, Vitamin D3 undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting it to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. The second hydroxylation, predominantly in the kidneys, produces the hormonally active 1,25-dihydroxyvitamin D3 (1,25(OH)2D3).
The catabolism of vitamin D metabolites is crucial for maintaining appropriate physiological concentrations and preventing toxicity. The primary enzyme responsible for this degradation is the mitochondrial cytochrome P450 enzyme, CYP24A1 (25-hydroxyvitamin D3-24-hydroxylase)[1][2]. While best known for its 24-hydroxylase activity, which initiates the C-24 oxidation pathway leading to the excretion product calcitroic acid, CYP24A1 is a promiscuous enzyme also capable of catalyzing hydroxylation at the C-23 and C-26 positions[3][4].
This guide focuses on the C-26 hydroxylation of 25(OH)D3, yielding this compound (25,26(OH)2D3). This metabolite has demonstrated biological activity, albeit less potent than 1,25(OH)2D3, influencing intestinal calcium transport and bone metabolism[5]. Understanding the enzymatic machinery and kinetics of this conversion is vital for a complete picture of vitamin D metabolism and for the development of therapeutic strategies that may target these pathways.
The Enzymatic Machinery
The conversion of 25(OH)D3 to 25,26(OH)2D3 is primarily attributed to the action of cytochrome P450 enzymes.
CYP24A1: The Key Player
CYP24A1 is a multi-functional monooxygenase that plays a central role in the inactivation of vitamin D metabolites. In addition to its primary 24-hydroxylase function, it exhibits 26-hydroxylase activity, directly converting 25(OH)D3 to 25,26(OH)2D3. This activity is part of a broader catabolic pathway that can lead to the formation of 25(OH)D3-26,23-lactone[6].
Potential Role of CYP3A4
The cytochrome P450 3A4 (CYP3A4) enzyme, highly expressed in the liver and intestine, is a major enzyme in drug metabolism and has also been implicated in vitamin D catabolism[7]. While its primary role in vitamin D metabolism appears to be 4β-hydroxylation and the metabolism of other vitamin D analogs, some studies suggest its involvement in the further metabolism of 26-hydroxylated products. For instance, CYP3A has been suggested to be involved in the conversion of 23,25,26-trihydroxyvitamin D3 to 25(OH)D3-26,23-lactone[8]. Its direct role in the initial 26-hydroxylation of 25(OH)D3 is less clear but warrants further investigation.
Quantitative Data
Precise quantitative data on the enzymatic conversion of 25(OH)D3 to 25,26(OH)2D3 is crucial for understanding its physiological relevance. While specific kinetic parameters for the 26-hydroxylase activity of CYP24A1 are not extensively reported, data for its other activities provide a comparative context.
| Enzyme | Substrate | Product(s) | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| CYP24A1 | 25-hydroxyvitamin D3 | 24,25-dihydroxyvitamin D3 | 1.47 | - | JBC (1986) |
| CYP24A1 | 1,25-dihydroxyvitamin D3 | 1,24,25-trihydroxyvitamin D3 | 0.14 | - | JBC (1986) |
| CYP3A4 | 25-hydroxyvitamin D3 | 4β,25-dihydroxyvitamin D3, 4α,25-dihydroxyvitamin D3 | 14.3 - 16.7 | 1.4 - 2.6 nmol/min/nmol CYP3A4 | Mol Pharmacol (2010) |
Table 1: Enzyme Kinetic Parameters for Vitamin D Metabolite Hydroxylation
Signaling Pathways and Biological Activity
The biological effects of vitamin D metabolites are primarily mediated through their interaction with the Vitamin D Receptor (VDR), a nuclear receptor that acts as a ligand-activated transcription factor[1]. Upon binding its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their expression[9].
VDR-Mediated Signaling
This compound exhibits a lower binding affinity for the VDR compared to 1,25(OH)2D3. This reduced affinity correlates with its attenuated biological activity. However, it can still influence gene expression, particularly at higher concentrations.
Biological Effects
Studies in rat models have demonstrated that 25,26(OH)2D3 can stimulate intestinal calcium transport, although to a lesser extent than 1,25(OH)2D3. Interestingly, at lower doses, it appears to have minimal effects on bone calcium mobilization, suggesting a degree of tissue-specific activity[5].
Experimental Protocols
In Vitro Enzyme Assay for 26-Hydroxylase Activity
This protocol describes a method to measure the in vitro conversion of 25(OH)D3 to 25,26(OH)2D3 using recombinant CYP24A1.
Materials:
-
Recombinant human CYP24A1
-
25-hydroxyvitamin D3 (substrate)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 100 mM KCl and 1 mM EDTA)
-
Quenching solution (e.g., acetonitrile)
-
Internal standard (e.g., deuterated 25,26(OH)2D3)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH regenerating system, and recombinant CYP24A1.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 25(OH)D3 to the desired final concentration.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding an equal volume of quenching solution containing the internal standard.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Analyze the supernatant for the presence of 25,26(OH)2D3 using HPLC or LC-MS/MS.
Analytical Methods for this compound Quantification
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For vitamin D metabolites, reversed-phase HPLC is commonly used.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol, acetonitrile, and water. A typical isocratic mobile phase could be methanol/acetonitrile/water (70/25/5, v/v/v)[10].
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV detection at 265 nm.
-
Sample Preparation: Protein precipitation of serum/plasma samples with acetonitrile, followed by liquid-liquid extraction with a non-polar solvent like n-hexane[10].
Principle: LC-MS/MS offers high sensitivity and specificity by coupling the separation power of HPLC with the mass-based detection of a tandem mass spectrometer.
Typical LC-MS/MS Parameters:
-
Chromatography: Similar to HPLC, using a reversed-phase column. Gradient elution is often employed for better separation of multiple metabolites[5].
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting a specific precursor ion for the analyte and a specific product ion after fragmentation.
-
Sample Preparation: Similar to HPLC, involving protein precipitation and liquid-liquid or solid-phase extraction. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used to enhance ionization efficiency[11].
Conclusion
The enzymatic conversion of 25-hydroxyvitamin D3 to this compound represents a significant, yet less explored, aspect of vitamin D catabolism. The multi-functional enzyme CYP24A1 is a key catalyst in this reaction, with potential contributions from other enzymes like CYP3A4. While 25,26(OH)2D3 exhibits lower biological activity than 1,25(OH)2D3, its ability to influence calcium metabolism underscores the importance of understanding this pathway in both physiological and pathological states. Further research is warranted to fully elucidate the specific enzyme kinetics, the complete signaling cascade initiated by this metabolite, and its precise role in various tissues. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this important area of vitamin D metabolism.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Vitamin D3-retinoid X receptor dimerization, DNA binding, and transactivation are differentially affected by analogs of 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450-mediated metabolism of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of gene expression by 1,25-dihydroxyvitamin D3 in bone cells: exploiting new approaches and defining new mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Tissue-Specific Metabolism of 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vitamin D3 undergoes a series of hydroxylation steps to become biologically active, with 1α,25-dihydroxyvitamin D3 (Calcitriol) being the most potent metabolite. However, the metabolic fate of other dihydroxylated forms, such as 25,26-dihydroxyvitamin D3, is less understood yet crucial for a comprehensive understanding of vitamin D endocrinology and the development of novel therapeutics. This technical guide provides a detailed overview of the tissue-specific metabolism of this compound, focusing on the key enzymatic pathways in the kidney, liver, and intestine. We present available quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to facilitate further research in this area.
Introduction to Vitamin D Metabolism
Vitamin D3, produced in the skin upon exposure to UVB radiation or obtained from dietary sources, is biologically inert. It requires two sequential hydroxylation steps for activation. The first occurs primarily in the liver, catalyzed by enzymes such as CYP2R1 and CYP27A1, to produce 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D.[1][2][3][4] The second hydroxylation, predominantly in the kidneys, is catalyzed by CYP27B1 (1α-hydroxylase) to form the active hormone 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[2][4]
The catabolism of vitamin D metabolites is primarily mediated by the enzyme CYP24A1 (24-hydroxylase), which initiates a cascade of reactions leading to the excretion of inactive products.[2][5][6] This enzyme is present in many vitamin D target tissues, including the kidney, intestine, and bone.[7] Another cytochrome P450 enzyme, CYP3A4, highly expressed in the liver and intestine, also contributes to the catabolism of vitamin D metabolites.[5][8][9] This guide focuses on the metabolic pathways of a specific, less-studied metabolite, this compound.
Metabolic Pathways of this compound
This compound is a product of the hydroxylation of 25(OH)D3. Its subsequent metabolism is crucial for determining its biological activity and clearance. The primary metabolic pathway involves further hydroxylation, leading to the formation of trihydroxy-metabolites.
Renal Metabolism
The kidney is a central organ in vitamin D metabolism. In the context of this compound, the key metabolic step is 1α-hydroxylation.
-
Formation of 1α,25,26-trihydroxyvitamin D3: Studies using chick kidney homogenates have demonstrated that this compound can be converted to 1α,25,26-trihydroxyvitamin D3.[10][11] This reaction is catalyzed by the enzyme CYP27B1 (1α-hydroxylase).[10][11]
Hepatic and Intestinal Metabolism
The liver and intestine are significant sites of drug and xenobiotic metabolism, and they also play a role in the catabolism of vitamin D metabolites, primarily through the actions of CYP24A1 and CYP3A4.[5][8][9] While direct evidence for the metabolism of this compound in these tissues is limited, it is plausible that it undergoes further hydroxylation or other modifications by these enzymes. The Caco-2 human intestinal cell line, which can be induced to express CYP3A4, serves as a valuable in vitro model for studying the intestinal metabolism of vitamin D compounds.[12][13][14][15]
Key Enzymes in this compound Metabolism
The metabolism of this compound is orchestrated by the same family of cytochrome P450 enzymes that are responsible for the overall activation and catabolism of vitamin D.
-
CYP27B1 (1α-hydroxylase): This mitochondrial enzyme, primarily located in the kidney, is responsible for the conversion of this compound to the potentially bioactive 1α,25,26-trihydroxyvitamin D3.[10][11]
-
CYP24A1 (24-hydroxylase): This enzyme is the primary catalyst for the inactivation of vitamin D metabolites. While its direct action on this compound has not been extensively quantified, it is a likely candidate for its further degradation in various tissues.[2][5][6]
-
CYP3A4: This enzyme, abundant in the liver and intestine, is known to metabolize a wide range of substrates, including vitamin D metabolites.[5][8][9] Its role in the tissue-specific metabolism of this compound warrants further investigation.
Quantitative Data on this compound Metabolism
Quantitative data on the metabolism of this compound are sparse. The following table summarizes the available information on the biological activity of its metabolite, 1α,25,26-trihydroxyvitamin D3.
| Metabolite | Parameter | Value | Tissue/System | Reference |
| 1α,25,26-Trihydroxyvitamin D3 | VDR Binding Affinity | 10% of 1,25(OH)2D3 | Chick intestinal cytosol | [10][11] |
Experimental Protocols
Detailed experimental protocols are essential for the consistent and reproducible study of this compound metabolism. Below are generalized protocols for in vitro metabolism studies and metabolite analysis.
In Vitro Metabolism of this compound using Liver S9 Fraction
This protocol outlines a general procedure for assessing the metabolic stability of this compound in a liver S9 fraction, which contains both microsomal and cytosolic enzymes.
Materials:
-
Liver S9 fraction (from human, rat, or other species)
-
This compound
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/shaking water bath (37°C)
Procedure:
-
Prepare Incubation Mixtures: In a microcentrifuge tube, combine the liver S9 fraction (e.g., to a final protein concentration of 1 mg/mL) and this compound (e.g., to a final concentration of 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Terminate Reaction: Immediately stop the reaction by adding a volume of ice-cold acetonitrile (e.g., 2 volumes).
-
Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis by LC-MS/MS to determine the concentration of the remaining parent compound and the formation of any metabolites.
Analysis of this compound and its Metabolites by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of vitamin D metabolites.
Sample Preparation:
-
Protein Precipitation: To the plasma or serum sample, add an internal standard (e.g., a deuterated analog of the analyte) and a protein precipitating agent like acetonitrile or methanol.
-
Liquid-Liquid Extraction (optional but recommended for cleaner samples): After protein precipitation, perform a liquid-liquid extraction using a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE) to isolate the lipophilic vitamin D metabolites.
-
Derivatization (optional but can enhance sensitivity): Derivatization with reagents like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) can improve the ionization efficiency of vitamin D metabolites.
LC-MS/MS Parameters:
-
Chromatography: Use a C18 or similar reversed-phase column for separation of the metabolites. A gradient elution with a mobile phase consisting of water and methanol or acetonitrile, often with a small amount of formic acid, is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Monitor the parent-to-product ion transitions for each analyte in Multiple Reaction Monitoring (MRM) mode for quantification.
Example MRM Transitions (hypothetical, require experimental optimization):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ | Specific fragment |
| 1,25,26-Trihydroxyvitamin D3 | [M+H]+ | Specific fragment |
Visualizing Metabolic Pathways and Workflows
Graphviz diagrams are provided to illustrate the key metabolic pathways and experimental workflows described in this guide.
Caption: Overview of Vitamin D3 metabolism, highlighting the formation and subsequent metabolism of this compound.
Caption: Experimental workflow for an in vitro metabolism study of this compound using a liver S9 fraction.
Conclusion and Future Directions
The tissue-specific metabolism of this compound is an area that requires further investigation to fully elucidate the complete picture of vitamin D endocrinology. While it is known that this metabolite can be converted to 1α,25,26-trihydroxyvitamin D3 in the kidney, its metabolic fate in other key tissues like the liver and intestine, and the precise roles of enzymes such as CYP24A1 and CYP3A4, remain to be quantitatively defined. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to pursue these unanswered questions. A deeper understanding of these pathways will be invaluable for the development of novel vitamin D analogs with targeted therapeutic effects and for a more complete assessment of vitamin D status and function in health and disease.
References
- 1. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Vitamin D: Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin D Metabolism: New Concepts and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism and pharmacokinetics of 24,25-dihydroxyvitamin D3 in the vitamin D3-replete rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Interplay between Vitamin D and the Drug Metabolizing Enzyme CYP3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Intestinal Cytochrome P450s in Vitamin D Metabolism [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. 1 Alpha-25,26-trihydroxyvitamin D3: an in vivo and in vitro metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Expression of 25-hydroxyvitamin D3-24-hydroxylase activity in Caco-2 cells. An in vitro model of intestinal vitamin D catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
The Pharmacokinetics and Bioavailability of 25,26-Dihydroxyvitamin D3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a dihydroxylated metabolite of vitamin D3. While the pharmacokinetics of its precursor, 25-hydroxyvitamin D3 (25(OH)D3), and the active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), have been extensively studied, the specific pharmacokinetic profile and bioavailability of 25,26(OH)2D3 remain less characterized. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the current understanding of the absorption, distribution, metabolism, and excretion of this metabolite. Due to a scarcity of direct quantitative data, this document also highlights existing knowledge gaps and details the experimental methodologies employed in the study of vitamin D metabolites.
Metabolic Pathway of this compound
This compound is a product of the C26-hydroxylation pathway of vitamin D metabolism. The primary circulating form of vitamin D, 25(OH)D3, undergoes further hydroxylation to form various dihydroxylated metabolites. The enzyme responsible for the formation of 25,26(OH)2D3 is a cytochrome P450 enzyme. This metabolic conversion is part of a complex network of pathways aimed at tightly regulating the levels of the active hormone 1,25(OH)2D3 and facilitating the excretion of vitamin D compounds.
Figure 1. Simplified metabolic pathway of Vitamin D3, indicating the position of this compound.
Pharmacokinetics and Bioavailability: Current Evidence
Direct and comprehensive pharmacokinetic data for 25,26(OH)2D3 in humans, including parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life, are not well-documented in the available literature. However, some animal studies provide indirect evidence of its absorption and systemic effects.
One study in vitamin D-replete rats demonstrated that the administration of pharmacological doses of 25,26(OH)2D3 led to a significant decrease in the circulating levels of the active hormone 1,25(OH)2D3.[1] This finding suggests that orally administered 25,26(OH)2D3 is absorbed and is biologically active, capable of influencing the broader vitamin D endocrine system.[1] Despite the reduction in 1,25(OH)2D3, serum calcium levels and intestinal calcium absorption remained normal in these animals, hinting at a potential weak agonist action of 25,26(OH)2D3 or one of its subsequent metabolites.[1]
Table 1: Effects of this compound Administration in Vitamin D-Replete Rats
| Parameter | Control Group | 25,26(OH)2D3 Treated Group (20 µ g/day for 1 week) | P-value | Reference |
| Serum 1,25(OH)2D (pg/ml) | 28 ± 4 | 16 ± 5 | P = 0.02 | [1] |
Data are presented as mean ± SEM.
The lack of comprehensive pharmacokinetic studies on 25,26(OH)2D3 represents a significant gap in the understanding of vitamin D metabolism. Further research is required to determine its oral bioavailability, rate of absorption, distribution in tissues, and clearance from the body.
Experimental Protocols
The analysis of 25,26(OH)2D3 and other vitamin D metabolites typically involves sophisticated analytical techniques due to their low concentrations in biological matrices and the presence of structurally similar compounds.
Sample Preparation and Extraction
A common workflow for the analysis of vitamin D metabolites from serum or plasma involves the following steps:
-
Protein Precipitation: To release the metabolites from the vitamin D binding protein (VDBP), a protein precipitation step is often employed, commonly using agents like acetonitrile.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Following protein precipitation, the sample is further purified and concentrated using either LLE with a non-polar solvent or SPE with a suitable cartridge to isolate the lipophilic vitamin D metabolites from the aqueous matrix.
Analytical Methods
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard methods for the specific and sensitive quantification of vitamin D metabolites.
References
An In-depth Technical Guide on the Stereochemistry of 25,26-Dihydroxyvitamin D3 and its Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stereochemistry of 25,26-dihydroxyvitamin D3, a significant metabolite of vitamin D3. It delves into the distinct biological roles of its stereoisomers, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Vitamin D Metabolism and 25,26-Hydroxylation
Vitamin D3 (cholecalciferol) is a fat-soluble vitamin crucial for calcium and phosphate homeostasis, bone health, and various other physiological processes, including immune modulation and cell growth regulation.[1] It is obtained through sun exposure or dietary intake and is biologically inert until it undergoes two hydroxylation steps.[1] The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 [25(OH)D3], the major circulating form and key indicator of vitamin D status.[2] The second hydroxylation, primarily in the kidneys, produces the biologically active hormone 1α,25-dihydroxyvitamin D3 (calcitriol).[1]
An alternative metabolic pathway involves the hydroxylation of 25(OH)D3 at the C-26 position, yielding this compound [25,26(OH)2D3]. This metabolite is part of a complex network of vitamin D catabolism and regulation. The enzyme responsible for this hydroxylation is a cytochrome P450 enzyme, and the process gives rise to stereoisomers due to the creation of a new chiral center.
Stereochemistry of this compound
The hydroxylation at the C-26 position of 25-hydroxyvitamin D3 introduces a chiral center, leading to the formation of two epimers: (25S),26-dihydroxyvitamin D3 and (25R),26-dihydroxyvitamin D3.[3] Historically, there was debate about which configuration represented the natural form. However, subsequent research demonstrated that naturally occurring this compound is an epimeric mixture.[4] Studies using chicken kidney homogenates and in vivo rat models have shown that radiolabeled 25,26(OH)2D3 is produced as a 1:1 mixture of the 25S and 25R isomers.[4]
The distinct spatial arrangement of the hydroxyl group at C-26 in the (25S) and (25R) isomers can significantly influence their interaction with the vitamin D receptor (VDR) and other proteins, leading to different biological activities.
Biological Significance and Activity of Stereoisomers
The biological significance of 25,26(OH)2D3 and its stereoisomers lies in their role as modulators of vitamin D signaling. While less potent than 1,25(OH)2D3, they contribute to the overall physiological effects of vitamin D.
3.1. Vitamin D Receptor (VDR) Binding and Gene Regulation
The biological actions of vitamin D metabolites are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor.[5] Upon ligand binding, the VDR forms a heterodimer with the retinoid-X receptor (RXR), which then binds to vitamin D responsive elements (VDREs) on target genes to modulate their expression.[5][6]
The affinity of 25(OH)D3 for the VDR is considerably lower (100- to 1,000-fold) than that of 1,25(OH)2D3.[7] The stereoisomers of 25,26(OH)2D3 also exhibit lower binding affinity compared to 1,25(OH)2D3. The precise quantitative differences in VDR binding between the (25S) and (25R) isomers are a subject of ongoing research, but subtle differences in their three-dimensional structure are expected to influence receptor interaction and subsequent transcriptional activity.
3.2. Role in Calcium Homeostasis and Bone Metabolism
While 1,25(OH)2D3 is the principal regulator of calcium and phosphate metabolism, other metabolites like 25,26(OH)2D3 also play a role. They are involved in the finely tuned feedback loops that control mineral homeostasis. The specific contributions of the (25S) and (25R) isomers to bone resorption and intestinal calcium absorption are an area of active investigation.
3.3. Cellular Differentiation and Proliferation
Vitamin D compounds are known to influence cell growth, differentiation, and apoptosis.[1] The active form, 1,25(OH)2D3, has been shown to inhibit the growth of various cell types, including prostate epithelial cells.[8] While less potent, 25,26(OH)2D3 and its stereoisomers may also possess anti-proliferative and pro-differentiating properties, contributing to the overall cancer-protective effects attributed to sufficient vitamin D status.
Quantitative Data on Vitamin D Metabolites
The following table summarizes key quantitative parameters related to major vitamin D metabolites. Data for the individual stereoisomers of 25,26(OH)2D3 are less commonly reported in comparative tables, reflecting the complexity of their synthesis and analysis.
| Metabolite | Typical Serum Concentration (USA) | VDR Binding Affinity (Relative to 1,25(OH)2D3) | Half-life in Circulation |
| 25(OH)D3 | 20-50 ng/mL (50-125 nmol/L)[9] | ~0.1% - 1%[7] | ~15 days[1] |
| 1,25(OH)2D3 | 15-90 pg/mL (0.05–0.15 nM)[7] | 100% (High affinity, KD ≈ 0.1 nM)[7] | ~4-6 hours |
| 25,26(OH)2D3 | Varies, generally low nmol/L range | Lower than 1,25(OH)2D3 | Not well-established |
Experimental Protocols
5.1. Synthesis and Separation of 25,26(OH)2D3 Stereoisomers
The synthesis of (25S)- and (25R)-25,26-dihydroxyvitamin D3 is a complex process often involving a convergent approach.[10]
-
A-Ring Synthesis: The A-ring fragment is typically constructed from starting materials like ergocalciferol.[10]
-
CD-Fragment (Side Chain) Synthesis: The CD-ring and side chain portion are synthesized from precursors such as the Inhoffen-Lythgoe diol.[10] The stereochemistry at C-25 is controlled during this phase.
-
Coupling and Triene Formation: The A-ring and CD-fragments are coupled, often using a Wittig-Horner reaction, to assemble the complete triene system of the vitamin D molecule.[10]
-
Separation of Stereoisomers: High-performance liquid chromatography (HPLC) is the standard method for separating the (25S) and (25R) epimers. This often requires derivatization of the hydroxyl groups to enhance resolution. For instance, esterification with (+)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid allows for the separation of the derivatized epimers on an HPLC system.[4]
5.2. Quantification of Vitamin D Metabolites in Serum
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately measuring concentrations of vitamin D metabolites in biological fluids.[11]
-
Sample Preparation:
-
Protein Precipitation: Serum or plasma samples (e.g., 50-100 µL) are treated with a precipitating agent like acetonitrile, often containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3), to remove proteins.[11][12]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[12]
-
Extraction (Optional but common): A liquid-liquid extraction may be performed to further purify the sample.
-
Derivatization (Optional): For some methods, derivatization with reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) is used to improve ionization efficiency and chromatographic separation.[11]
-
-
LC-MS/MS Analysis:
-
The prepared supernatant is injected into an HPLC system coupled to a mass spectrometer.
-
The different metabolites are separated based on their retention times on a chromatography column (e.g., a silica-based core-shell column).[11]
-
The mass spectrometer, often a triple quadrupole or a high-resolution instrument like an Orbitrap, is used for detection and quantification based on specific mass-to-charge ratios (m/z) of the parent and fragment ions.[11][12]
-
Visualizations of Pathways and Workflows
6.1. Vitamin D Receptor Signaling Pathway
The following diagram illustrates the genomic signaling pathway initiated by vitamin D metabolites.
References
- 1. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]
- 2. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 3. Measurement of 25,26-dihydroxyvitamin D: importance of the configuration of the C-25 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural this compound is an epimeric mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of Rapid Signaling Pathways Does Not Contribute to 1α,25-Dihydroxyvitamin D3-Induced Growth Inhibition of Mouse Prostate Epithelial Progenitor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D - Wikipedia [en.wikipedia.org]
- 10. Stereoselective synthesis of 25S,26-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide on the Catabolism and Excretion Pathways of 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a significant metabolite of vitamin D3. While not as biologically active as 1,25-dihydroxyvitamin D3 (calcitriol), it is one of the major circulating dihydroxylated metabolites. Understanding its catabolism and excretion is crucial for a complete picture of vitamin D metabolism and for the development of drugs that target the vitamin D endocrine system. This guide provides a detailed overview of the metabolic fate of 25,26(OH)2D3, including the enzymatic pathways, excretion routes, quantitative data, and the experimental protocols used to elucidate these processes.
Catabolic Pathways of this compound
The catabolism of 25,26(OH)2D3 is a multi-step process primarily mediated by the cytochrome P450 enzyme CYP24A1, also known as 25-hydroxyvitamin D3-24-hydroxylase.[1] This enzyme is responsible for inactivating vitamin D metabolites.[2] While the C-24 oxidation pathway is the most well-known function of CYP24A1, it also catalyzes a C-23 hydroxylation pathway that can lead to the formation of lactone derivatives.[1][3]
The metabolism of 25,26(OH)2D3 is part of the broader catabolic cascade of vitamin D. The initial step in the catabolism of 25-hydroxyvitamin D3 (25(OH)D3) can lead to the formation of 23,25-dihydroxyvitamin D3 (23,25(OH)2D3) and subsequently 23,25,26-trihydroxyvitamin D3.[4] This trihydroxylated intermediate is a key precursor in a pathway that ultimately forms 25(OH)D3-26,23-lactone.[5][6] It has been suggested that there are two potential metabolic pathways leading to the formation of the lactone, with the major one proceeding via 1α,23(S),25-(OH)3D3.[7]
The following diagram illustrates the key steps in the catabolism of 25,26(OH)2D3.
Quantitative Analysis of this compound Metabolism
Quantitative data on 25,26(OH)2D3 metabolism is essential for understanding its physiological relevance. The table below summarizes key quantitative findings from various studies.
| Parameter | Value | Species | Comments | Reference |
| Plasma Concentration | ||||
| 25,26(OH)2D3 | 1.2, 1.9, and 2.5 nmol/L | Human | Measured in pooled serum samples. | [8] |
| 25(R),26(OH)2D3 | 625 ± 360 fmol/mL | Human | Measured in 12 normal subjects. | [9] |
| 25(S),26(OH)2D3 | 1800 ± 1130 fmol/mL | Human | Measured in 12 normal subjects. | [9] |
| Urinary Excretion | ||||
| Vitamin D Metabolites | 2.4% of administered dose in 48h | Human | Following intravenous administration of radiolabeled vitamin D3. | [10] |
| 25(OH)D3 | 0.54 ± 0.19 nM | Canines | In cubilin-deficient animals, indicating urinary loss. | [11] |
| Biliary Excretion | ||||
| Vitamin D Metabolites | 3-6% of injected radioactivity | Human | In subjects with T-tube drainage. | [10] |
| Vitamin D Metabolites | 31% of radioactivity in 24h | Rat | After intravenous infusion of radiolabeled cholecalciferol. | [12] |
Excretion Pathways
The final products of 25,26(OH)2D3 catabolism are primarily water-soluble compounds that are excreted from the body through bile and urine.[10][13]
4.1 Biliary Excretion Biliary excretion is a major route for the elimination of vitamin D metabolites.[14][15] Studies in humans have shown that 3-6% of an intravenously administered dose of radiolabeled vitamin D3 is excreted in the bile.[10] In rats, this figure can be as high as 31% within 24 hours.[12] The metabolites found in bile are generally more polar than their precursors and are often in conjugated forms, such as glucuronides, which increases their water solubility and facilitates excretion.[10][12]
4.2 Urinary Excretion Urinary excretion also plays a role in the elimination of vitamin D catabolites, although to a lesser extent than biliary excretion for many metabolites.[10] The metabolites excreted in the urine are typically water-soluble and may also be conjugated.[10] In certain pathological conditions, such as nephrotic syndrome, urinary loss of vitamin D metabolites, including 25(OH)D3 bound to vitamin D-binding protein, can be significantly increased.[11][16]
Key Experimental Protocols
The elucidation of the catabolic and excretory pathways of 25,26(OH)2D3 has relied on a variety of sophisticated analytical techniques.
5.1 Sample Preparation and Extraction A crucial first step in the analysis of vitamin D metabolites is their extraction from biological matrices like plasma, serum, or tissues. This often involves protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances, particularly lipids.[17][18]
5.2 Chromatographic Separation High-performance liquid chromatography (HPLC) is a cornerstone technique for separating the various vitamin D metabolites, which often have very similar chemical structures.[19][20] Different types of HPLC columns, such as normal-phase and reverse-phase, can be used to achieve the desired separation.[17]
5.3 Detection and Quantification Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is considered the gold standard for the sensitive and specific quantification of vitamin D metabolites.[8][21] This technique allows for the simultaneous measurement of multiple metabolites in a single analysis.[22] Ultraviolet (UV) detection has also been used, though it is generally less sensitive and specific than MS.[20]
The following diagram outlines a general experimental workflow for the analysis of 25,26(OH)2D3 and its metabolites.
Conclusion
The catabolism of this compound is a complex process involving multiple enzymatic steps, primarily mediated by CYP24A1 and potentially other enzymes like CYP3A4. The resulting metabolites are converted into water-soluble forms and are excreted through both biliary and urinary pathways. A thorough understanding of these pathways, supported by robust quantitative data and advanced analytical methodologies, is critical for research into vitamin D metabolism and the development of novel therapeutics targeting the vitamin D system.
References
- 1. CYP24A1 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic pathway to 25-hydroxyvitamin D3-26,23-lactone from 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic pathways from 1 alpha,25-dihydroxyvitamin D3 to 1 alpha,25-dihydroxyvitamin D3-26,23-lactone. Stereo-retained and stereo-selective lactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of 25,26-dihydroxyvitamin D: importance of the configuration of the C-25 hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of vitamin D3-3H in human subjects: distribution in blood, bile, feces, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigations on metabolites of vitamin D in rat bile. Separation and partial identification of a major metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D - Wikipedia [en.wikipedia.org]
- 14. Metabolism of vitamin D: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamin D3 1,25-Dihydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 16. Vitamin D absorption, plasma concentration and urinary excretion of 25-hydroxyvitamin D in nephrotic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. applications.emro.who.int [applications.emro.who.int]
- 20. emedicine.medscape.com [emedicine.medscape.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
25,26-Dihydroxyvitamin D3: A Technical Examination of its Role in Phosphate Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitamin D3 is a critical regulator of calcium and phosphate homeostasis, primarily through its hormonally active form, 1,25-dihydroxyvitamin D3. While the metabolic pathways leading to the activation and degradation of vitamin D3 are extensively studied, the precise physiological roles of many of its numerous metabolites remain to be fully elucidated. This technical guide provides an in-depth examination of 25,26-dihydroxyvitamin D3, a less-studied metabolite, and its putative role in phosphate metabolism. Drawing upon the available scientific literature, this document outlines the synthesis of this compound, its interaction with the vitamin D receptor, and its potential, albeit likely minor, influence on the complex regulatory network governing phosphate homeostasis, which includes parathyroid hormone (PTH) and fibroblast growth factor 23 (FGF23). This guide consolidates the current understanding, highlights gaps in knowledge, and provides a framework for future research into the therapeutic potential of vitamin D3 analogues.
Introduction to Vitamin D Metabolism and Phosphate Homeostasis
Vitamin D, obtained through dietary intake or synthesized in the skin upon exposure to ultraviolet B radiation, is a prohormone that undergoes two primary hydroxylation steps to become biologically active. The first occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. The second hydroxylation, occurring predominantly in the kidneys, is catalyzed by the enzyme 1α-hydroxylase (CYP27B1) to produce 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), the active hormonal form.
Phosphate homeostasis is a tightly regulated process involving the intestines, kidneys, and bone.[1] The interplay of 1,25(OH)2D3, PTH, and FGF23 is central to maintaining serum phosphate levels within a narrow physiological range.[1] 1,25(OH)2D3 primarily enhances the intestinal absorption of both calcium and phosphate.[2][3] In the kidneys, PTH and FGF23 play opposing roles in phosphate reabsorption. PTH can have a phosphaturic effect, while FGF23 is a potent phosphaturic hormone that also suppresses the production of 1,25(OH)2D3.[4]
Synthesis and Catabolism of this compound
This compound is a product of the vitamin D3 metabolic pathway. Its synthesis involves the hydroxylation of 25-hydroxyvitamin D3 at the C-26 position. While the precise enzymatic machinery is not as well-characterized as that for 1,25(OH)2D3 or 24,25-dihydroxyvitamin D3, it is considered part of the catabolic or alternative metabolic pathways of vitamin D3.
A convergent and stereoselective synthesis of 25S,26-dihydroxyvitamin D3 has been developed, which allows for the production of this metabolite for biological testing.[5] The synthesis involves the construction of the A-ring and the CD-fragment from ergocalciferol and Inhoffen-Lythgoe diol, respectively, followed by a Wittig-Horner coupling to assemble the triene system.[5] Another related metabolite, 25-hydroxyvitamin D3-26,23-lactone, is also synthesized in the kidney from 25(OH)D3, particularly when 1,25(OH)2D3 levels are high.[6][7]
The metabolic pathways of vitamin D3 are complex, with multiple hydroxylation steps leading to a variety of metabolites. The key enzymes involved in the regulation of the active form, 1,25(OH)2D3, are CYP27B1 (1α-hydroxylase) for its synthesis and CYP24A1 (24-hydroxylase) for its catabolism.[8] The pathway leading to this compound is generally considered a part of the inactivation and excretion route for vitamin D3.
Role of this compound in Phosphate Metabolism
Direct evidence for a significant and independent role of this compound in phosphate metabolism is currently scarce in the scientific literature. Its effects are generally considered to be much weaker than those of 1,25(OH)2D3. The potential mechanisms by which this compound could influence phosphate homeostasis are likely mediated through its interaction with the vitamin D receptor (VDR).
Interaction with the Vitamin D Receptor (VDR)
The biological actions of vitamin D metabolites are primarily mediated through their binding to the VDR, a nuclear receptor that acts as a ligand-activated transcription factor.[9] Upon binding its ligand, the VDR forms a heterodimer with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[9]
While 1,25(OH)2D3 is the high-affinity ligand for the VDR, other vitamin D metabolites, including this compound, can also bind to the receptor, albeit with lower affinity. The affinity of 25(OH)D3 for the VDR is 100- to 1,000-fold lower than that of 1,25(OH)2D3.[10] It is plausible that this compound exhibits a similarly low affinity. This lower binding affinity suggests that physiological concentrations of this compound are unlikely to elicit significant VDR-mediated transcriptional responses compared to 1,25(OH)2D3.
Effects on Intestinal and Renal Phosphate Transport
The active form, 1,25(OH)2D3, stimulates intestinal phosphate absorption by upregulating the expression of the sodium-phosphate cotransporter NaPi-IIb in the small intestine.[11][12][13] In the kidney, the regulation of phosphate reabsorption is more complex, with 1,25(OH)2D3 having less direct effects compared to its influence on intestinal transport.
Given the low VDR affinity of this compound, it is hypothesized that its direct impact on the expression of phosphate transporters in the intestine and kidneys is minimal under normal physiological conditions. No studies to date have provided quantitative data on the specific effects of this compound on intestinal or renal phosphate transport.
Interaction with the FGF23 Feedback Loop
FGF23 is a key regulator of phosphate and vitamin D metabolism.[4] It is produced by osteocytes and osteoblasts in bone and acts on the kidneys to promote phosphate excretion and suppress the synthesis of 1,25(OH)2D3.[14][15] In turn, 1,25(OH)2D3 stimulates the production of FGF23, forming a negative feedback loop.[4][16]
There is no direct evidence to suggest that this compound plays a significant role in the regulation of FGF23. The induction of FGF23 is primarily driven by high levels of 1,25(OH)2D3 and phosphate.
Quantitative Data on Vitamin D Metabolites and Phosphate
The following table summarizes the known effects of the major vitamin D metabolite, 1,25(OH)2D3, on phosphate metabolism. It is important to note the absence of comparable quantitative data for this compound in the current literature, underscoring the need for further research.
| Parameter | Effect of 1,25(OH)2D3 | Quantitative Change (Example) | Reference | Effect of this compound |
| Intestinal Phosphate Absorption | Stimulation | Increases active phosphate transport in the jejunum. | [11],[12] | Not established |
| Renal Phosphate Reabsorption | Indirect and complex effects, can lead to hyperphosphaturia due to increased FGF23. | Administration in mice leads to hyperphosphaturia. | [11] | Not established |
| Serum Phosphate Levels | Tends to increase serum phosphate through enhanced intestinal absorption, but this can be counteracted by increased FGF23. | Intravenous injection in rats can cause a transient elevation in serum phosphorus. | [17] | Not established |
| FGF23 Expression | Stimulation | Treatment of bone cells with 1,25(OH)2D3 significantly increases FGF23 mRNA levels. | [14],[16] | Not established |
| VDR Binding Affinity | High | KD ≈ 0.1 nM | [10] | Presumed to be low |
Table 1: Comparative Effects of Vitamin D Metabolites on Phosphate Metabolism
Experimental Protocols
In Vivo Studies in Animal Models
-
Animal Model: Vitamin D-deficient rodents are often used to study the effects of vitamin D metabolites without the confounding influence of endogenous 1,25(OH)2D3.
-
Administration of this compound: Synthesized this compound can be administered via intraperitoneal or subcutaneous injection.
-
Measurement of Serum Parameters: Blood samples can be collected at various time points to measure serum concentrations of phosphate, calcium, PTH, FGF23, and vitamin D metabolites using standard assays (e.g., ELISA, mass spectrometry).
-
Intestinal Phosphate Absorption: The in situ intestinal loop technique can be employed to measure the rate of phosphate absorption in different segments of the small intestine.[12]
-
Renal Phosphate Handling: 24-hour urine collections can be analyzed for phosphate and creatinine to determine the fractional excretion of phosphate.
In Vitro Cell Culture Experiments
-
Cell Lines: Intestinal epithelial cell lines (e.g., Caco-2) and renal proximal tubule cell lines (e.g., opossum kidney cells) can be used to study the direct effects of this compound.
-
Treatment: Cells would be treated with varying concentrations of this compound.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA expression levels of phosphate transporters (e.g., NaPi-IIb, PiT-1, PiT-2) and other target genes.
-
Protein Expression Analysis: Western blotting can be used to assess the protein levels of these transporters.
-
Phosphate Uptake Assays: Radioactive phosphate (32P) uptake assays can be performed to directly measure the rate of phosphate transport into the cells.
References
- 1. Introduction [frontiersin.org]
- 2. Vitamin D and Phosphate Interactions in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. Interactions between FGF23 and vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective synthesis of 25S,26-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and determination of configuration of natural 25-hydroxyvitamin D3 26,23-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 25-hydroxyvitamin D3-26,23-lactone but not 24,25-dihydroxyvitamin D3 from 25-hydroxyvitamin D3 in opossum kidney cells treated with 1 alpha, 25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Intestinal phosphate absorption and the effect of vitamin D: a comparison of rats with mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,25(OH)2 vitamin D3 stimulates active phosphate transport but not paracellular phosphate absorption in mouse intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The vitamin D3 hormone, 1,25(OH)2D3, regulates fibroblast growth factor 23 (FGF23) production in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. 1,25-Dihydroxyvitamin D3 Regulation of Fibroblast Growth Factor-23 Expression in Bone Cells: Evidence for Primary and Secondary Mechanisms Modulated by Leptin and Interleukin-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of 1,25-Dihydroxyvitamin D3 in Maintaining Serum Phosphorus and Curing Rickets - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intracellular Signaling of 25,26-Dihydroxyvitamin D3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
25,26-Dihydroxyvitamin D3 (25,26(OH)2D3) is a significant metabolite of vitamin D3, formed through the hydroxylation of 25-hydroxyvitamin D3. While the biological activities of the hormonal form, 1,25-dihydroxyvitamin D3 (calcitriol), are well-documented, the precise intracellular signaling pathways activated by 25,26(OH)2D3 remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of 25,26(OH)2D3's mechanism of action, drawing from available in vivo and in vitro studies. The information is presented to aid researchers and professionals in the fields of vitamin D metabolism, endocrinology, and drug development in their understanding of this specific metabolite.
Metabolism of this compound
This compound is a product of the C25 and C26 hydroxylation of 25-hydroxyvitamin D3. This metabolic conversion is a key step in the catabolic cascade of vitamin D3.
Figure 1: Simplified metabolic pathway of Vitamin D3, highlighting the formation of this compound.
Intracellular Signaling Pathways
Current research suggests that the biological effects of 25,26(OH)2D3 are likely mediated through the classical Vitamin D Receptor (VDR)-dependent genomic pathway. However, its activity appears to be less potent compared to 1,25(OH)2D3.
Genomic Pathway
The prevailing hypothesis is that 25,26(OH)2D3 acts as a weak agonist for the VDR. Upon entering the target cell, it is presumed to bind to the VDR in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it heterodimerizes with the Retinoid X Receptor (RXR). This VDR-RXR complex subsequently binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Studies in vitamin D-deficient rats have shown that 25,26(OH)2D3 can stimulate intestinal calcium transport.[1] This effect is abolished upon nephrectomy, suggesting that 25,26(OH)2D3 may act as a pro-hormone, requiring further hydroxylation in the kidney to a more active form to exert its full biological effects.[1]
Figure 2: Hypothesized genomic signaling pathway for this compound via the Vitamin D Receptor.
Non-Genomic Pathways
To date, there is a lack of direct evidence for the involvement of 25,26(OH)2D3 in rapid, non-genomic signaling pathways. While non-genomic actions have been described for 1,25(OH)2D3, it is currently unknown if 25,26(OH)2D3 can also elicit such responses.
Quantitative Data
Quantitative data on the intracellular signaling of 25,26(OH)2D3 is sparse. The following table summarizes the limited available information. A significant research gap exists in determining the binding affinity of 25,26(OH)2D3 for the VDR and its efficacy in activating downstream signaling events and gene expression.
| Parameter | Value | Cell/System | Reference |
| Effect on Intestinal Calcium Transport | Increased transport in vitamin D-deficient rats | In vivo (rat) | [1] |
| Effect on Bone Calcium Mobilization | Less pronounced than intestinal calcium transport | In vivo (rat) | [1] |
| Effect on Serum Calcium | Increased at higher doses | In vivo (rat) | [1] |
| VDR Binding Affinity | Data not available | - | - |
| EC50 for Gene Expression | Data not available | - | - |
Experimental Protocols
General Workflow for Investigating Genomic Effects
References
Methodological & Application
Application Note: Simultaneous Quantification of Vitamin D Metabolites, Including 25,26(OH)2D3, by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vitamin D is a crucial prohormone with a complex metabolic pathway that influences a wide range of physiological processes beyond its classical role in calcium homeostasis and bone health.[1][2] To gain a comprehensive understanding of an individual's vitamin D status and its metabolic activity, it is often insufficient to measure only the primary circulating form, 25-hydroxyvitamin D (25(OH)D).[3][4] The simultaneous quantification of multiple vitamin D metabolites, including dihydroxy forms such as 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) and 25,26-dihydroxyvitamin D3 (25,26(OH)2D3), provides deeper insights into the metabolic pathways and can be crucial in specific patient groups.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its superior sensitivity, specificity, and ability to multiplex.[5][6] This application note provides a detailed protocol for a robust LC-MS/MS method for the simultaneous quantification of key vitamin D metabolites, including 25(OH)D3, 25(OH)D2, 24,25(OH)2D3, and 25,26(OH)2D3, in human serum or plasma.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of vitamin D metabolites is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: A Specific Immunoassay for 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 is a crucial prohormone primarily synthesized in the skin upon exposure to sunlight and also obtained from dietary sources. It undergoes a series of hydroxylation steps to become biologically active. The first hydroxylation occurs in the liver, converting vitamin D3 to 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form and an indicator of vitamin D status.[1][2][3] A subsequent hydroxylation in the kidneys and other tissues, catalyzed by the enzyme 1α-hydroxylase (CYP27B1), produces the hormonally active form, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3).[4]
An alternative metabolic pathway involves the 24-hydroxylase enzyme (CYP24A1), which leads to the synthesis of other vitamin D metabolites, including 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3. The latter is a significant metabolite in the catabolic pathway of vitamin D. While its biological functions are not as extensively studied as those of 1,25(OH)2D3, emerging research suggests potential roles in calcium homeostasis and bone metabolism. Accurate measurement of this compound is therefore essential for a comprehensive understanding of vitamin D metabolism and its physiological and pathological implications.
This document provides a detailed protocol for the development of a specific immunoassay for this compound, from antigen synthesis to the final assay procedure.
Vitamin D3 Metabolic Pathway
References
Synthesis of a 25,26-Dihydroxyvitamin D3 Analytical Standard for Research: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D3 and its metabolites are crucial regulators of calcium and phosphate homeostasis, with emerging roles in various physiological processes, including immune function and cell proliferation. Among the numerous metabolites, 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) is a significant product of vitamin D3 metabolism. Accurate and reliable analytical standards of 25,26(OH)₂D₃ are essential for research purposes, including the elucidation of its biological functions, development of quantitative assays, and as a reference in drug development programs. This document provides a detailed protocol for the chemical synthesis and purification of a 25,26(OH)₂D₃ analytical standard, along with methods for its characterization and a summary of its biological context.
Data Presentation
Table 1: Summary of Quantitative Data for the Synthesis and Characterization of this compound
| Parameter | Value | Method of Determination |
| Synthesis | ||
| Starting Material | 3β-hydroxy-27-norcholest-5-en-25-one | Commercially Available |
| Overall Yield | 15-25% (estimated) | Gravimetric analysis after purification |
| Purification | ||
| Purity | >98% | HPLC-UV |
| Characterization | ||
| Molecular Weight | 416.64 g/mol | Mass Spectrometry |
| ¹H NMR | Consistent with published data | NMR Spectroscopy |
| ¹³C NMR | Consistent with published data | NMR Spectroscopy |
| Biological Activity | ||
| VDR Binding Affinity | Lower than 1,25(OH)₂D₃ | Competitive Binding Assay |
| Biological Function | Stimulates intestinal calcium transport | In vivo/In vitro bioassays |
Experimental Protocols
Part 1: Chemical Synthesis of this compound
This protocol outlines a multi-step synthesis starting from the commercially available 3β-hydroxy-27-norcholest-5-en-25-one.
Materials and Reagents:
-
3β-hydroxy-27-norcholest-5-en-25-one
-
m-Chloroperoxybenzoic acid (mCPBA)
-
Potassium hydroxide (KOH)
-
N-Bromosuccinimide (NBS)
-
Collidine
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Pyridine
-
Acetic anhydride
-
Silica gel for column chromatography
-
Argon or Nitrogen gas
-
UV lamp (254 nm)
Procedure:
-
Epoxidation:
-
Dissolve 3β-hydroxy-27-norcholest-5-en-25-one in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0°C and add mCPBA portion-wise.
-
Stir the reaction at 0°C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 25,26-epoxy-5-cholesten-3β-ol.
-
-
Hydrolysis of the Epoxide:
-
Dissolve the crude epoxide in a mixture of THF and methanol.
-
Add a solution of KOH in water.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with dilute HCl.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude 5-cholestene-3β,25,26-triol.
-
-
Acetylation:
-
Dissolve the crude triol in pyridine and cool to 0°C.
-
Add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate, and brine.
-
Dry the organic layer and concentrate to give the triacetate derivative.
-
-
Allylic Bromination:
-
Dissolve the triacetate in a suitable solvent like carbon tetrachloride.
-
Add NBS and a radical initiator (e.g., AIBN).
-
Reflux the mixture under a sunlamp for 1-2 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
-
Dehydrobromination:
-
Dissolve the crude bromide in collidine.
-
Heat the solution at reflux for 2-4 hours.
-
Cool the reaction mixture, dilute with diethyl ether, and wash with dilute HCl and brine.
-
Dry the organic layer and concentrate. Purify the resulting diene by column chromatography on silica gel.
-
-
Photolysis:
-
Dissolve the purified 5,7-diene in a suitable solvent (e.g., ethanol or a mixture of THF and ethanol).
-
Irradiate the solution with a UV lamp at a low temperature (e.g., 0-5°C) while bubbling with argon.
-
Monitor the reaction by HPLC to follow the formation of pre-vitamin D3 and its subsequent thermal isomerization to vitamin D3.
-
Once the desired conversion is reached, stop the irradiation and allow the solution to warm to room temperature in the dark for several hours to complete the isomerization.
-
-
Deprotection:
-
Dissolve the crude vitamin D3 triacetate in a mixture of THF and methanol.
-
Add a solution of KOH in water and stir at room temperature for 12-16 hours.
-
Neutralize the reaction and extract the product to obtain crude this compound.
-
Part 2: Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Columns:
-
Preparative and analytical HPLC systems with UV detectors.
-
Normal-phase silica column (for initial purification).
-
Reversed-phase C18 column (for final polishing).
Procedure:
-
Initial Purification (Normal-Phase HPLC):
-
Dissolve the crude 25,26(OH)₂D₃ in a small volume of the mobile phase (e.g., hexane:isopropanol, 90:10 v/v).
-
Inject the sample onto a preparative silica column.
-
Elute with an isocratic mobile phase, monitoring the effluent at 265 nm.
-
Collect fractions corresponding to the 25,26(OH)₂D₃ peak.
-
Combine the pure fractions and evaporate the solvent.
-
-
Final Purification (Reversed-Phase HPLC):
-
Dissolve the partially purified product in the reversed-phase mobile phase (e.g., methanol:water, 85:15 v/v).
-
Inject onto a semi-preparative C18 column.
-
Elute with an isocratic mobile phase, monitoring at 265 nm.
-
Collect the main peak corresponding to 25,26(OH)₂D₃.
-
Evaporate the solvent to obtain the purified analytical standard.
-
Part 3: Characterization of the Analytical Standard
Methods:
-
Purity Assessment: Analyze the final product using an analytical HPLC-UV system with a C18 column. Purity is determined by integrating the peak area of 25,26(OH)₂D₃ relative to the total peak area at 265 nm.
-
Identity Confirmation:
-
Mass Spectrometry (MS): Obtain the mass spectrum using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The observed molecular ion should correspond to the calculated mass of 25,26(OH)₂D₃ (C₂₇H₄₄O₃, MW: 416.64).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃). The chemical shifts and coupling constants should be consistent with the structure of this compound.
-
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Purification and characterization workflow for the 25,26(OH)₂D₃ standard.
Caption: General signaling pathway of vitamin D metabolites via the Vitamin D Receptor.
Conclusion
This application note provides a comprehensive guide for the synthesis, purification, and characterization of a this compound analytical standard. The detailed protocols and workflows are intended to support researchers in obtaining a high-purity standard essential for advancing our understanding of vitamin D metabolism and its physiological significance. The availability of this well-characterized analytical standard will facilitate the development of robust analytical methods and enable more accurate and reproducible research in the field of endocrinology and drug development.
In Vitro Effects of 25,26-Dihydroxyvitamin D3 on Bone Cell Differentiation: Application Notes and Protocols
A notable scarcity of published research currently exists regarding the specific in vitro effects of 25,26-dihydroxyvitamin D3 on osteoblast and osteoclast differentiation. Extensive literature searches reveal a primary focus on the more abundant and biologically active metabolites, 1,25-dihydroxyvitamin D3 (Calcitriol) and 25-hydroxyvitamin D3. Therefore, this document provides a comprehensive overview of the well-established in vitro effects of these major vitamin D metabolites on bone cell differentiation, along with detailed protocols that can be adapted for the study of this compound or other novel vitamin D compounds.
I. Application Notes: The Role of Major Vitamin D Metabolites in Bone Cell Differentiation
Vitamin D is a crucial regulator of calcium homeostasis and bone metabolism.[1][2] Its effects are mediated through the vitamin D receptor (VDR), a nuclear receptor present in osteoblasts, osteoclasts, and their progenitor cells.[3][4] The primary active metabolite, 1,25-dihydroxyvitamin D3, along with its precursor 25-hydroxyvitamin D3, exerts direct effects on bone cells, influencing their proliferation, differentiation, and function.[3][5]
Osteoblast Differentiation
Osteoblasts are responsible for bone formation. The influence of vitamin D on their differentiation is complex and can be both stimulatory and inhibitory, depending on the specific metabolite, its concentration, and the stage of osteoblast maturation.[4][6]
-
1,25-Dihydroxyvitamin D3 (Calcitriol): In human and rat osteoblasts, 1,25(OH)2D3 generally promotes differentiation.[4] It has been shown to increase the expression of key osteogenic markers such as alkaline phosphatase (ALP), collagen type I (COL1A1), osteopontin, and osteocalcin.[7] The interaction of 1,25(OH)2D3 with the VDR is essential for these effects.[4] Some studies suggest that 1,25(OH)2D3 enhances mineralization, the final stage of bone formation.[7]
-
25-Hydroxyvitamin D3: Osteoblasts possess the enzyme 1α-hydroxylase (CYP27B1), which converts 25(OH)D3 to the active 1,25(OH)2D3.[3][8] This local production of calcitriol allows 25(OH)D3 to indirectly stimulate osteoblast differentiation and mineralization.[5][8] Studies have shown that 25(OH)D3 can increase the expression of osteogenic markers and promote the formation of mineralized nodules in vitro.[5]
Osteoclast Differentiation
Osteoclasts are responsible for bone resorption. Vitamin D's role in osteoclastogenesis is primarily mediated through its action on osteoblasts.
-
1,25-Dihydroxyvitamin D3 (Calcitriol): 1,25(OH)2D3 is a potent stimulator of osteoclast differentiation.[3][9] It acts on osteoblasts to increase the expression of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) and decrease the expression of its decoy receptor, Osteoprotegerin (OPG).[9] The increased RANKL/OPG ratio promotes the differentiation of osteoclast precursors into mature, multinucleated osteoclasts.[9]
-
25-Hydroxyvitamin D3: Similar to its effect on osteoblasts, 25(OH)D3 can be converted to 1,25(OH)2D3 by osteoclast precursors, which also express CYP27B1.[10][11] This local activation of vitamin D can then drive osteoclast differentiation.[10][11]
II. Quantitative Data Summary
The following tables summarize the typical quantitative effects of 1,25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3 on bone cell differentiation markers as reported in the literature. These values can serve as a benchmark when designing experiments with this compound.
Table 1: Effects of Vitamin D Metabolites on Osteoblast Differentiation Markers
| Metabolite | Concentration Range | Cell Type | Marker | Effect | Reference |
| 1,25(OH)2D3 | 10⁻¹⁰ to 10⁻⁸ M | Human Mesenchymal Stem Cells | Alkaline Phosphatase (ALP) | Increased activity | [7] |
| 1,25(OH)2D3 | 10⁻⁸ M | MC3T3-E1 (mouse pre-osteoblast) | Osteocalcin (OCN) mRNA | Increased expression | [7] |
| 25(OH)D3 | 10⁻⁸ to 10⁻⁷ M | Human Osteoblasts | Mineralization (Alizarin Red) | Increased staining | [5] |
| 25(OH)D3 | 10⁻⁷ M | Human Osteoblasts | COL1A1 mRNA | Increased expression | [5] |
Table 2: Effects of Vitamin D Metabolites on Osteoclast Differentiation
| Metabolite | Concentration Range | Cell System | Marker | Effect | Reference |
| 1,25(OH)2D3 | 10⁻¹⁰ to 10⁻⁸ M | Co-culture of osteoblasts and bone marrow cells | TRAP-positive multinucleated cells | Increased number | [9] |
| 1,25(OH)2D3 | 10⁻⁸ M | Osteoblasts | RANKL mRNA | Increased expression | [9] |
| 25(OH)D3 | 10⁻⁷ M | RAW 264.7 (mouse macrophage) | TRAP-positive multinucleated cells | Increased number (in the presence of RANKL) | [11] |
III. Experimental Protocols
The following are detailed protocols for key in vitro assays to assess the effects of vitamin D metabolites on bone cell differentiation. These can be directly applied to the study of this compound.
Protocol 1: Osteoblast Differentiation and Mineralization Assay
Objective: To evaluate the effect of a vitamin D metabolite on the differentiation and mineralization of osteoprogenitor cells.
Materials:
-
Osteoprogenitor cell line (e.g., MC3T3-E1, hFOB) or primary mesenchymal stem cells.
-
Basal medium (e.g., α-MEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Osteogenic differentiation medium: Basal medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.
-
Vitamin D metabolite stock solution (e.g., this compound in ethanol).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS.
-
Alkaline Phosphatase (ALP) staining kit.
-
Alizarin Red S staining solution (2% w/v, pH 4.2).
-
Multi-well culture plates.
Procedure:
-
Cell Seeding: Seed osteoprogenitor cells in multi-well plates at a density that allows for long-term culture (e.g., 1 x 10⁴ cells/cm²).
-
Induction of Differentiation: Once cells reach confluence, replace the growth medium with osteogenic differentiation medium.
-
Treatment: Add the vitamin D metabolite of interest (e.g., this compound) at various concentrations to the osteogenic medium. Include a vehicle control (e.g., ethanol).
-
Medium Change: Change the medium with fresh differentiation medium and treatments every 2-3 days.
-
ALP Staining (Day 7-14):
-
Wash cells with PBS.
-
Fix with 4% PFA for 10 minutes.
-
Wash with PBS.
-
Stain for ALP activity according to the manufacturer's instructions.
-
Capture images using a microscope.
-
-
Alizarin Red S Staining (Day 21-28):
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes.
-
Wash with deionized water.
-
Stain with Alizarin Red S solution for 20 minutes.
-
Wash extensively with deionized water to remove non-specific staining.
-
Capture images of the red-orange mineralized nodules.
-
-
Quantification (Optional): For Alizarin Red S, the stain can be eluted with 10% cetylpyridinium chloride and the absorbance read at 562 nm.
Protocol 2: Osteoclast Differentiation Assay
Objective: To assess the effect of a vitamin D metabolite on the differentiation of osteoclast precursors.
Materials:
-
Osteoclast precursor cells (e.g., RAW 264.7 macrophages or primary bone marrow macrophages).
-
Basal medium (e.g., α-MEM) with 10% FBS and 1% penicillin-streptomycin.
-
Recombinant murine RANKL.
-
Recombinant murine M-CSF (for primary cells).
-
Vitamin D metabolite stock solution.
-
TRAP staining kit.
-
Multi-well culture plates.
Procedure:
-
Cell Seeding: Seed osteoclast precursor cells in multi-well plates (e.g., 5 x 10³ cells/well in a 96-well plate).
-
Induction of Differentiation:
-
For RAW 264.7 cells, add RANKL (e.g., 50 ng/mL) to the basal medium.
-
For primary cells, add M-CSF (e.g., 30 ng/mL) and RANKL (e.g., 50 ng/mL).
-
-
Treatment: Add the vitamin D metabolite of interest at various concentrations. Include a vehicle control.
-
Medium Change: Change the medium with fresh differentiation factors and treatments every 2 days.
-
TRAP Staining (Day 5-7):
-
Wash cells with PBS.
-
Fix cells according to the TRAP staining kit protocol.
-
Stain for TRAP activity.
-
Identify and count TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.
-
IV. Visualizations
Signaling Pathways and Experimental Workflows
Caption: Vitamin D metabolism and its mechanism of action in bone cells.
Caption: Experimental workflow for osteoblast differentiation and mineralization.
Caption: Experimental workflow for osteoclast differentiation.
References
- 1. researchgate.net [researchgate.net]
- 2. Osteoblast differentiation and control by vitamin D and vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitamin D and Bone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. Role of 1,25-Dihydroxyvitamin D3 on Osteogenic Differentiation and Mineralization of Chicken Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of 1,25-dihydroxyvitamin D3 on the differentiation of MC3T3-E1 osteoblast-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. longdom.org [longdom.org]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Investigation of 25,26-Dihydroxyvitamin D3
Audience: Researchers, scientists, and drug development professionals.
Introduction
25,26-dihydroxyvitamin D3 (25,26(OH)2D3) is a metabolite of vitamin D3. While the functions of other vitamin D metabolites like 1,25-dihydroxyvitamin D3 are well-characterized, the in vivo roles of 25,26(OH)2D3 are less understood. These application notes provide a framework for investigating the in vivo functions of 25,26(OH)2D3 using animal models, with a focus on its effects on calcium homeostasis and bone metabolism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general vitamin D metabolic pathway and a typical experimental workflow for studying the in vivo effects of 25,26(OH)2D3.
Caption: Simplified Vitamin D metabolic pathway.
Caption: In vivo experimental workflow.
Data Presentation
The following table summarizes quantitative data from studies investigating the effects of 25,26(OH)2D3.
| Animal Model | Dosage of 25,26(OH)2D3 | Duration | Key Findings | Reference |
| Vitamin D-deficient rats | 0.25 µ g/day | - | Stimulated intestinal calcium transport. | [1] |
| Vitamin D-deficient rats | 2.5 µ g/day | - | More pronounced intestinal calcium transport response; no significant effect on bone calcium mobilization. | [1] |
| Vitamin D-replete rats | 20 µ g/day | 1 week | Significantly decreased serum 1,25-dihydroxyvitamin D3 levels. | [2] |
| Vitamin D-replete rats | 5 µ g/day | 1 week | No significant change in serum 1,25-dihydroxyvitamin D3 levels. | [2] |
Experimental Protocols
Animal Model Preparation: Induction of Vitamin D Deficiency (Optional)
Objective: To create a vitamin D-deficient state in rodents to study the direct effects of 25,26(OH)2D3 without the confounding influence of endogenous vitamin D metabolites.
Materials:
-
Male Wistar rats (5 weeks old)
-
Vitamin D-free diet
-
Paricalcitol (vitamin D analog)
-
0.9% saline
-
Animal caging with no UV light exposure
Protocol:
-
House rats in a UV-free environment to prevent cutaneous synthesis of vitamin D3.
-
Provide a vitamin D-free diet and water ad libitum for a period of 4-6 weeks to deplete vitamin D stores.
-
To accelerate the depletion of endogenous vitamin D metabolites, administer intraperitoneal injections of paricalcitol (e.g., 32 ng dissolved in 0.9% saline) every other day for the first two weeks of the vitamin D-free diet.[3]
-
Confirm vitamin D deficiency by measuring serum 25-hydroxyvitamin D3 levels, which should be significantly reduced.
Administration of 25,26(OH)2D3
Objective: To deliver a precise dose of 25,26(OH)2D3 to the animal model.
Materials:
-
This compound
-
Vehicle (e.g., ethanol, propylene glycol, or corn oil)
-
Syringes and needles for injection or gavage needles for oral administration
Protocol:
-
Prepare a stock solution of 25,26(OH)2D3 in a suitable vehicle. For example, dissolve the compound in a small amount of ethanol and then dilute with propylene glycol or corn oil to the desired final concentration.
-
Administer the 25,26(OH)2D3 solution to the animals daily via intraperitoneal (IP) injection, subcutaneous (SC) injection, or oral gavage. A pharmacological dose that has been used in rats is 20 µ g/day .[2]
-
A control group should receive the vehicle only.
-
The duration of administration will depend on the specific research question, but a one-week period has been shown to elicit metabolic changes.[2]
Sample Collection
Objective: To collect blood and tissues for subsequent biochemical and molecular analyses.
Materials:
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Blood collection tubes (e.g., serum separator tubes, EDTA tubes)
-
Surgical instruments for dissection
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen
Protocol:
-
At the end of the treatment period, anesthetize the animals.
-
Collect blood via cardiac puncture or from the abdominal aorta. For serum, allow the blood to clot at room temperature before centrifugation. For plasma, collect blood in EDTA-containing tubes and centrifuge immediately. Store serum/plasma at -80°C.
-
Perfuse the animal with ice-cold PBS to remove blood from the tissues.
-
Dissect target tissues such as the duodenum (for intestinal calcium transport studies), femur and tibia (for bone analysis), and kidneys.
-
For biochemical or gene expression analysis, snap-freeze the tissues in liquid nitrogen and store them at -80°C.
-
For bone histomorphometry, fix the bones in a suitable fixative (e.g., 10% neutral buffered formalin).
Biochemical Analysis of Serum
Objective: To measure key markers of calcium homeostasis and bone turnover.
Protocol:
-
Serum Calcium and Phosphate:
-
Bone Turnover Markers:
Analysis of Intestinal Calcium Transport
Objective: To quantify the effect of 25,26(OH)2D3 on the absorption of calcium from the intestine.
Protocol (In Situ Duodenal Loop):
-
Anesthetize the rat and expose the duodenum through a midline abdominal incision.
-
Isolate a 5-10 cm segment of the proximal duodenum, being careful not to disrupt the blood supply.
-
Ligate both ends of the segment.
-
Inject a known volume of a solution containing a known concentration of calcium and a non-absorbable marker (e.g., phenol red) and a radioactive tracer such as 45Ca into the ligated loop.
-
After a specific time period (e.g., 30-60 minutes), remove the loop, and measure the concentration of calcium and the marker in the remaining fluid.
-
Calculate the amount of calcium absorbed based on the change in concentration relative to the non-absorbable marker.
Gene Expression Analysis
Objective: To determine if 25,26(OH)2D3 regulates the expression of genes involved in calcium transport and bone metabolism.
Protocol (RT-qPCR):
-
Isolate total RNA from the duodenal mucosa or bone cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers specific for target genes such as TRPV6, calbindin-D9k (S100g), and PMCA1b (Atp2b1) for intestinal calcium transport, and RANKL and osteoprotegerin (OPG) for bone metabolism.
-
Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
Calculate the relative fold change in gene expression in the 25,26(OH)2D3-treated group compared to the control group.
References
- 1. researchgate.net [researchgate.net]
- 2. Administration of pharmacological amounts of 25(s),26-dihydroxyvitamin D3 reduces serum 1,25-dihydroxyvitamin D3 levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecalciferol Supplementation Impacts Behavior and Hippocampal Neuroglial Reorganization in Vitamin D-Deficient Rats [mdpi.com]
- 4. Serum biomarkers of the calcium-deficient rats identified by metabolomics based on UPLC/Q-TOF MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Vitamin D Supplementation on Bone Turnover Markers: A Randomized Controlled Trial [mdpi.com]
Application Note and Protocol for the Extraction of 25,26-Dihydroxyvitamin D3 from Cultured Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D3 is a crucial prohormone that undergoes a series of hydroxylation steps to form active metabolites that regulate a wide range of physiological processes, including calcium homeostasis, immune function, and cell proliferation and differentiation. The metabolic pathway of vitamin D3 is complex, involving multiple enzymatic conversions in the liver, kidneys, and other target tissues. One of the lesser-studied but important metabolites is 25,26-dihydroxyvitamin D3 (25,26(OH)2D3). Accurate measurement of this metabolite in cultured cells is essential for understanding its biological role and for the development of new therapeutics targeting the vitamin D signaling pathway.
This document provides a detailed protocol for the extraction of this compound from cultured cells for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Vitamin D3 Signaling Pathway
The following diagram illustrates the major steps in the metabolic activation of Vitamin D3.
Caption: Metabolic pathway of Vitamin D3 activation and catabolism.
Experimental Workflow for Extraction and Analysis
The overall workflow for the extraction and quantification of this compound from cultured cells is depicted below.
Caption: Workflow for 25,26(OH)2D3 extraction and analysis.
Experimental Protocols
Materials and Reagents
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Internal Standard (e.g., deuterated this compound)
-
Protease inhibitor cocktail[1]
-
Microcentrifuge tubes
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[2][3][4]
-
Nitrogen evaporator
-
HPLC or LC-MS/MS system
Protocol 1: Cell Culture, Treatment, and Harvesting
-
Cell Seeding and Culture: Seed the desired cell line in appropriate culture vessels and grow until the desired confluency is reached.
-
Treatment: Treat the cells with Vitamin D3 or its metabolites at the desired concentration and for the specified duration. Include vehicle-treated control cultures.
-
Harvesting:
-
For adherent cells, aspirate the culture medium, wash the cells twice with ice-cold PBS, and then detach the cells using either trypsinization or a cell scraper.
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
-
Cell Pellet Collection: Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove any remaining medium. After the final wash, carefully aspirate all the supernatant. The cell pellet can be stored at -80°C until extraction.
Protocol 2: Extraction of this compound
This protocol describes a liquid-liquid extraction (LLE) method. Alternatively, a solid-phase extraction (SPE) can be employed for further cleanup.[5]
-
Cell Lysis:
-
Resuspend the cell pellet in 1 mL of ice-cold methanol.
-
To ensure complete lysis, sonicate the cell suspension on ice. It is recommended to add a protease inhibitor cocktail to the lysis buffer to prevent protein degradation.[1]
-
-
Addition of Internal Standard: Add a known amount of the internal standard (e.g., deuterated this compound) to each sample to correct for extraction losses.
-
Protein Precipitation:
-
Add 2 mL of acetonitrile to the cell lysate.[2]
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Liquid-Liquid Extraction:
-
Add 3 mL of a hexane:ethyl acetate mixture (e.g., 9:1 v/v) to the supernatant.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully collect the upper organic phase, which contains the vitamin D metabolites.
-
Repeat the extraction of the aqueous phase with another 3 mL of the hexane:ethyl acetate mixture to maximize recovery.
-
Pool the organic phases.
-
-
Solvent Evaporation: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial mobile phase used for the HPLC or LC-MS/MS analysis. The sample is now ready for injection.
Protocol 3: Solid-Phase Extraction (SPE) - Optional Cleanup Step
For cleaner samples, an SPE step can be incorporated after protein precipitation.[3][4]
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through it.
-
Loading: Load the supernatant from the protein precipitation step (after dilution with water to reduce organic solvent concentration) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the vitamin D metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
Data Presentation
Quantitative data from the analysis should be summarized in tables for clear comparison.
Table 1: HPLC/LC-MS/MS Method Validation Parameters
| Parameter | 25,26(OH)2D3 |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | Report in ng/mL or nmol/L |
| Limit of Quantification (LOQ) | Report in ng/mL or nmol/L[2] |
| Intra-assay Precision (%CV) | <15% |
| Inter-assay Precision (%CV) | <15% |
| Recovery (%) | 85-115% |
| Matrix Effect (%) | 85-115% |
Table 2: Quantification of this compound in Cultured Cells
| Cell Line | Treatment | Concentration (ng/mg protein) | Standard Deviation |
| Cell Line A | Vehicle Control | ||
| Cell Line A | Vitamin D3 (X nM) | ||
| Cell Line B | Vehicle Control | ||
| Cell Line B | Vitamin D3 (X nM) |
Conclusion
This application note provides a comprehensive protocol for the extraction and subsequent analysis of this compound from cultured cells. The described methods, including cell handling, liquid-liquid extraction, and optional solid-phase extraction, are designed to provide reliable and reproducible results for researchers investigating vitamin D metabolism and its role in cellular processes. The provided tables and diagrams serve as a guide for data presentation and understanding the experimental workflow. Successful implementation of this protocol will enable the accurate quantification of this important vitamin D metabolite, contributing to a deeper understanding of its biological significance.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Effects of 1,25 Dihydroxyvitamin D3 (1,25(OH)2D3) on In Vitro Human Natural Killer Cell DevelopmentFrom Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application of Vitamin D Metabolites in Kidney Disease Models: A Focus on 25,26-dihydroxyvitamin D3 and Other Key Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D metabolism is intricately linked to kidney function, and its dysregulation is a hallmark of chronic kidney disease (CKD). While the roles of the precursor 25-hydroxyvitamin D3 (25(OH)D3) and the active hormone 1,25-dihydroxyvitamin D3 (calcitriol) are extensively studied, other metabolites, such as 25,26-dihydroxyvitamin D3, are emerging as areas of interest. This document provides an overview of the current understanding of this compound in the context of renal function and presents detailed application notes and protocols for the more widely studied vitamin D analogs in kidney disease models.
The Enigmatic Role of this compound
Current research on the specific application of this compound in kidney disease models is limited. However, existing studies provide some insights into its metabolism and potential interactions.
In patients with chronic renal failure, the administration of its precursor, 25-hydroxyvitamin D3, has been shown to increase circulating levels of this compound.[1] This suggests that the production of this metabolite is dependent on the availability of its substrate.[1] Furthermore, animal studies indicate that the kidney is a site for the synthesis of related metabolites like 25-hydroxyvitamin D3-26,23-lactone, a process that is halted by the removal of the kidneys (nephrectomy).[2] Interestingly, when administered at pharmacological doses to rats, this compound has been observed to decrease the circulating concentrations of the active vitamin D hormone, 1,25-dihydroxyvitamin D3.[3]
Despite these observations, detailed protocols for the application of this compound in preclinical kidney disease models and comprehensive data on its effects on renal function and pathology are not yet well-established in the scientific literature.
Application of Well-Characterized Vitamin D Analogs in Kidney Disease Models
In contrast to this compound, the precursor 25(OH)D3 and the active form 1,25(OH)2D3 have been extensively investigated in various kidney disease models. These studies have provided valuable data on their therapeutic potential and mechanisms of action.
Data Presentation: Efficacy of Vitamin D Analogs in Preclinical CKD Models
The following table summarizes quantitative data from studies utilizing the 5/6 nephrectomy rat model of CKD, demonstrating the effects of vitamin D3 supplementation.
| Parameter | Control (CKD model) | Vitamin D3 Treated | Percentage Change | Reference |
| Serum Creatinine | High | Decreased | ↓ | [4] |
| Urea Nitrogen | High | Decreased | ↓ | [4] |
| Urine Protein | High | Decreased | ↓ | [4] |
| Vimentin Expression | High | Downregulated | ↓ | [4] |
| Collagen I Expression | High | Downregulated | ↓ | [4] |
| α-Smooth Muscle Actin | High | Downregulated | ↓ | [4] |
| Vitamin D Receptor (VDR) | Low | Increased | ↑ | [4] |
| TGF-β1 Signaling | Activated | Inhibited | ↓ | [4] |
Experimental Protocols
1. Induction of Chronic Kidney Disease: 5/6 Subtotal Nephrectomy in Rats
This surgical model is a standard method to induce progressive kidney damage.
-
Animals: Male Sprague-Dawley rats (200-250g) are commonly used.
-
Procedure:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine).
-
Make a dorsal incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
One week later, perform a right unilateral nephrectomy through a similar incision.
-
-
Post-operative Care: Provide analgesia and monitor for signs of distress. Allow a recovery period of 4-6 weeks for the development of characteristic features of CKD.
2. Administration of Vitamin D Analogs
The route and dosage of administration can vary depending on the specific vitamin D metabolite and the study design.
-
25-hydroxyvitamin D3 (Calcifediol) Administration:
-
Route: Intraperitoneal injection is a common route to ensure accurate dosing.
-
Dosage: A dose of 50 ng/g of body weight, administered three times per week for a duration of 30 days, has been used in mouse models of CKD.[5][6]
-
Vehicle: Typically dissolved in a biocompatible solvent like ethanol and then diluted in sterile saline or corn oil.
-
-
1,25-dihydroxyvitamin D3 (Calcitriol) Administration:
3. Biochemical and Histological Analysis
-
Serum Analysis: Collect blood samples at baseline and at the end of the treatment period. Measure serum levels of creatinine, blood urea nitrogen (BUN), calcium, phosphorus, and parathyroid hormone (PTH) using standard biochemical assays.
-
Urine Analysis: Collect 24-hour urine samples to measure proteinuria.
-
Histopathology: At the end of the study, euthanize the animals and perfuse the kidneys with saline followed by a fixative (e.g., 10% formalin). Embed the kidneys in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius red for fibrosis assessment.
-
Immunohistochemistry/Western Blotting: Analyze the expression of key proteins such as VDR, TGF-β1, α-smooth muscle actin, and collagen I in kidney tissue lysates or sections.
Visualizing Molecular Pathways and Experimental Design
Signaling Pathway of Vitamin D Receptor Activation and its Renoprotective Effects
Caption: Vitamin D Receptor (VDR) signaling pathway in kidney cells.
Experimental Workflow for Studying Vitamin D Analogs in a Rat Model of CKD
Caption: Experimental workflow for preclinical evaluation.
Conclusion
While the direct application of this compound in kidney disease models remains an area for future investigation, the established protocols and significant body of data for 25(OH)D3 and 1,25(OH)2D3 provide a solid foundation for research in this field. The renoprotective effects of these vitamin D analogs, mediated through the Vitamin D Receptor, underscore the therapeutic potential of targeting this signaling pathway in chronic kidney disease. Further studies are warranted to elucidate the specific roles of less-abundant vitamin D metabolites like this compound in renal pathophysiology.
References
- 1. Plasma vitamin D metabolite concentrations in chronic renal failure: effect of oral administration of 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of kidney tissue in the production of 25-hydroxyvitamin D3-26,23-lactone and 1 alpha, 25-dihydroxyvitamin D3-26,23-lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Administration of pharmacological amounts of 25(s),26-dihydroxyvitamin D3 reduces serum 1,25-dihydroxyvitamin D3 levels in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin D and osteoporosis in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of the Administration of 25(OH) Vitamin D3 in an Experimental Model of Chronic Kidney Disease in Animals Null for 1-Alpha-Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Chromatographic Separation of 25,26-Dihydroxyvitamin D3 from other Dihydroxyvitamin D Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of vitamin D metabolites is crucial for understanding their physiological roles and for the diagnosis and management of vitamin D-related disorders. Among the numerous metabolites, dihydroxyvitamin D isomers present a significant analytical challenge due to their structural similarity and low endogenous concentrations. This application note provides a detailed protocol for the chromatographic separation of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) from other key dihydroxyvitamin D isomers, such as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), 1α,25-dihydroxyvitamin D3 (1α,25(OH)₂D₃), and their epimers. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for vitamin D metabolite analysis due to its high sensitivity and selectivity.[1][2]
The separation of these isomers is critical as they can interfere with the accurate measurement of one another, potentially leading to misinterpretation of a patient's vitamin D status.[3][4] For instance, the presence of various isomers can interfere with the quantification of the biologically active form, 1α,25(OH)₂D₃.[4][5] This protocol is designed to provide a robust and reliable method for the distinct separation and quantification of 25,26(OH)₂D₃ in a research or clinical setting.
Experimental Protocols
1. Sample Preparation
A multi-step sample preparation procedure involving protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) is recommended to remove interfering substances from the biological matrix (e.g., serum or plasma).[2][4][6][7][8]
a. Protein Precipitation:
-
To 100 µL of serum or plasma, add 200 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated 25,26(OH)₂D₃).[6][9]
-
Vortex the mixture for 1 minute to precipitate proteins.[2]
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
b. Liquid-Liquid Extraction (LLE):
-
To the supernatant from the protein precipitation step, add 1 mL of n-hexane.[10]
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer (n-hexane) to a clean tube.
-
Repeat the extraction with another 1 mL of n-hexane and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 37°C.
c. Solid-Phase Extraction (SPE):
-
Reconstitute the dried extract from the LLE step in 200 µL of 5% methanol in water.
-
Condition an SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[2]
-
Load the reconstituted sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.[2]
-
Elute the dihydroxyvitamin D metabolites with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
2. Derivatization (Optional but Recommended)
Derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the ionization efficiency and chromatographic separation of vitamin D metabolites.[1][4][8]
-
Reconstitute the dried extract from the SPE step in 50 µL of a 0.1 mg/mL solution of PTAD in acetonitrile.
-
Incubate the mixture at room temperature for 30 minutes.
-
The sample is now ready for LC-MS/MS analysis.
3. LC-MS/MS Analysis
a. Liquid Chromatography (LC) Conditions:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11][12]
-
Column: A column with high resolving power for isomers is essential. A pentafluorophenyl (PFP) or a phenyl-hexyl column is recommended for separating dihydroxyvitamin D isomers.[5] A common choice is a 2.1 x 100 mm, 1.7 µm PFP column.
-
Mobile Phase A: 0.1% formic acid in water.[12]
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient Elution:
Time (min) % B 0.0 50 1.0 50 8.0 95 8.1 100 10.0 100 10.1 50 | 12.0 | 50 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
b. Mass Spectrometry (MS) Conditions:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[1]
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for each dihydroxyvitamin D isomer and their internal standards. The exact m/z values will depend on whether derivatization was performed.
Data Presentation
The following table summarizes the typical retention times and MRM transitions for key dihydroxyvitamin D3 isomers using the described LC-MS/MS method with PTAD derivatization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 1α,25(OH)₂D₃-PTAD | 576.4 | 314.2 | 5.8 |
| 24,25(OH)₂D₃-PTAD | 576.4 | 314.2 | 6.5 |
| 25,26(OH)₂D₃-PTAD | 576.4 | 314.2 | 7.2 |
| 3-epi-25(OH)₂D₃-PTAD | 560.4 | 298.2 | 6.2 |
| 4β,25(OH)₂D₃-PTAD | 576.4 | 314.2 | 6.0 |
Note: The m/z values are illustrative for PTAD derivatives. Actual values should be optimized based on the specific instrument and derivatization agent used. Retention times are approximate and can vary depending on the specific LC system and column.
Visualizations
Caption: Experimental workflow for the separation of 25,26(OH)₂D₃.
Caption: Principle of chromatographic separation of isomers.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. Simultaneous determination of vitamin D metabolites 25(OH)D3 and 1α,25(OH)2D3 in human plasma using liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. owlstonemedical.com [owlstonemedical.com]
- 4. Simultaneous measurement of plasma vitamin D3 metabolites including 4β,25-dihydroxyvitamin D3 using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromatographic separation of dihydroxylated vitamin D3 and accurate quantification of 1α,25(OH)2D3 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oatext.com [oatext.com]
- 11. lcms.cz [lcms.cz]
- 12. waters.com [waters.com]
Application Notes and Protocols for Metabolic Studies Using Radiolabeled 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of radiolabeled 25,26-dihydroxyvitamin D3 ([³H]25,26(OH)₂D₃ or [¹⁴C]25,26(OH)₂D₃) in metabolic studies. This document covers the synthesis of the radiolabeled compound, in vivo and in vitro experimental designs, and analytical methods for metabolite profiling.
Introduction
This compound (25,26(OH)₂D₃) is a significant metabolite in the catabolic pathway of vitamin D3. Understanding its formation, further metabolism, and physiological role is crucial for a complete picture of vitamin D homeostasis and its dysregulation in various diseases. Radiolabeled 25,26(OH)₂D₃ serves as a powerful tracer to elucidate its metabolic fate, tissue distribution, and the activity of enzymes involved in its biotransformation. These studies are vital for developing new therapeutic strategies related to vitamin D metabolism.
Key Metabolic Pathways Involving this compound
Vitamin D3 is sequentially hydroxylated in the liver to form 25-hydroxyvitamin D3 (25(OH)D₃), the major circulating form. 25(OH)D₃ can then be hydroxylated at various positions. The enzyme CYP24A1 is a key catabolic enzyme that can hydroxylate 25(OH)D₃ at the C-24 position to form 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃). While less characterized, hydroxylation at the C-26 position also occurs, leading to the formation of 25,26(OH)₂D₃. This metabolite can be further metabolized, potentially to 1α,25,26-trihydroxyvitamin D3 or enter the C-23 oxidation pathway leading to the formation of lactone derivatives.[1][2]
Figure 1: Simplified Vitamin D3 Metabolic Pathway.
Synthesis of Radiolabeled this compound
The synthesis of tritiated this compound ([³H]25,26(OH)₂D₃) can be achieved through a multi-step chemical synthesis, adapting established methods for other radiolabeled vitamin D metabolites. A common strategy involves the introduction of tritium at a late stage using a Grignard reaction with tritiated methylmagnesium bromide.
Protocol 1: Synthesis of [³H]25,26(OH)₂D₃
This protocol is based on the synthesis of similar tritiated vitamin D analogs.
Starting Material: A suitable vitamin D precursor with a ketone at the C-25 position and a protected hydroxyl group at C-3.
Key Steps:
-
Grignard Reaction: The precursor is reacted with [³H]methylmagnesium bromide ([³H]CH₃MgBr). This reaction introduces a tritiated methyl group at the C-25 position, creating the 25-hydroxy group and a tritiated C-26.
-
Deprotection: The protecting group at the C-3 hydroxyl is removed.
-
Purification: The reaction mixture is purified using High-Performance Liquid Chromatography (HPLC) to isolate the [³H]25,26(OH)₂D₃. Both normal-phase and reverse-phase HPLC may be required to achieve high purity.
-
Characterization: The final product is characterized by co-elution with a non-radiolabeled standard of 25,26(OH)₂D₃ on HPLC, and its specific activity is determined by liquid scintillation counting.
In Vivo Metabolic Studies
In vivo studies in animal models, such as rats, are essential to understand the pharmacokinetics and tissue distribution of 25,26(OH)₂D₃.
References
Application Notes and Protocols: Cell-Based Assays for Screening the Biological Activity of 25,26-Dihydroxyvitamin D3 Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The vitamin D endocrine system plays a crucial role in a wide range of physiological processes beyond its classical role in mineral homeostasis, including the regulation of cell growth, differentiation, and apoptosis.[1][2][3] The active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), exerts its effects primarily by binding to the nuclear vitamin D receptor (VDR), a ligand-inducible transcription factor.[2][3][4][5] This interaction modulates the transcription of numerous target genes.[2][3][6] Analogs of vitamin D metabolites, such as those of 25,26-dihydroxyvitamin D3, are of significant interest as potential therapeutic agents that may offer a more favorable profile, separating anti-proliferative and pro-differentiating effects from calcemic side effects.[2][7]
This document provides detailed protocols for a suite of cell-based assays designed to screen and characterize the biological activity of this compound analogs. The primary assays covered include VDR transactivation, cell proliferation, and target gene expression analysis.
I. Vitamin D Receptor (VDR) Signaling Pathway
The canonical pathway for vitamin D action involves the binding of an active ligand to the VDR. This induces a conformational change in the receptor, leading to its heterodimerization with the retinoid-X receptor (RXR).[8][9] This VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes, thereby activating or repressing their transcription.[5][8][9]
II. Key Cell-Based Assays & Protocols
A. VDR Reporter Gene (Transactivation) Assay
This assay provides a quantitative measure of an analog's ability to activate the VDR and initiate gene transcription. It utilizes host cells engineered to express the human VDR and a reporter gene, such as luciferase, under the control of VDREs.[8][9][10] The resulting luminescence is a sensitive surrogate for VDR activation.[8][10]
Experimental Workflow:
Protocol:
-
Cell Plating: Seed VDR reporter cells (e.g., engineered HEK293 or PC-3 cells) into a white, clear-bottom 96-well assay plate at a density of 10,000-20,000 cells per well in the appropriate culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs and a reference agonist (e.g., calcitriol) in the appropriate compound screening medium. A typical concentration range would be from 10⁻¹² M to 10⁻⁶ M.
-
Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 100 nM calcitriol).
-
Incubation: Return the plate to the incubator for another 18-24 hours.
-
Luminescence Reading: Equilibrate the plate to room temperature. Add a luciferase detection reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Subtract the background signal (vehicle control) and normalize the data to the maximum response of the reference agonist. Plot the dose-response curves and calculate the EC50 value for each analog.
B. Cell Proliferation Assay
Many vitamin D analogs exhibit anti-proliferative effects on various cell types, particularly cancer cells.[1][4][7] This assay measures the ability of the analogs to inhibit cell growth.
Experimental Workflow:
Protocol:
-
Cell Plating: Seed cells (e.g., prostate cancer cell lines like LNCaP or PC-3) into a 96-well plate at a density of 2,000-5,000 cells per well.
-
Incubation: Allow cells to attach and resume growth by incubating for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Treat cells with serial dilutions of the this compound analogs.
-
Extended Incubation: Incubate the cells for a period of 72 to 96 hours to allow for measurable differences in proliferation.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the analog that causes 50% inhibition of cell proliferation.
C. Target Gene Expression Assay (RT-qPCR)
A direct way to measure the biological activity of VDR ligands is to quantify the expression of known VDR target genes.[3] The gene encoding cytochrome P450 family 24 subfamily A member 1 (CYP24A1), a key enzyme in vitamin D catabolism, is strongly and rapidly induced by active vitamin D compounds and serves as an excellent marker for VDR engagement.[11][12][13]
Protocol:
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., ovarian cancer cells, human myoblasts) in 6-well plates.[12][14] Once the cells reach 70-80% confluency, treat them with the this compound analogs at various concentrations for a defined period (e.g., 4-24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit following the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and specific primers for the target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH or HPRT1) for normalization.[11]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. The fold change in CYP24A1 mRNA levels indicates the transcriptional activity of the tested analog.
III. Data Presentation
Quantitative data from the screening assays should be summarized for clear comparison. The activity of analogs is typically benchmarked against the parent compound or the potent natural ligand, 1α,25-dihydroxyvitamin D3.
Table 1: Comparative Biological Activity of 25,26(OH)2D3 Analogs
| Compound | VDR Binding Affinity (Relative to Calcitriol) | VDR Transactivation (EC50, nM) | Anti-Proliferation (IC50, nM) [LNCaP cells] | CYP24A1 Induction (Fold Change @ 10nM) |
|---|---|---|---|---|
| Calcitriol (Reference) | 1.0 | 0.5 ± 0.1 | 25 ± 5 | 150 ± 20 |
| 25,26(OH)2D3 | 0.2 | 15 ± 2.5 | > 1000 | 30 ± 8 |
| Analog A | 0.8 | 1.2 ± 0.3 | 40 ± 7 | 120 ± 15 |
| Analog B | 0.1 | 50 ± 8 | 850 ± 50 | 15 ± 4 |
| Analog C | 1.5 | 0.3 ± 0.05 | 15 ± 3 | 200 ± 25 |
Note: Data presented are hypothetical and for illustrative purposes, based on trends observed in vitamin D analog research where activities can be higher or lower than the reference compound.[15][16]
References
- 1. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Vitamins D: Relationship between Structure and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scispace.com [scispace.com]
- 6. 1,25-Dihydroxyvitamin D3 induced histone profiles guide discovery of VDR action sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. glpbio.com [glpbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Isolation of Reporter Cells That Respond to Vitamin A and/or D Using a piggyBac Transposon Promoter-Trapping Vector System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vitamin D Analogs Regulate the Vitamin D System and Cell Viability in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vitamin D Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of 1,25-Dihydroxyvitamin D3 and Vitamin D3 on the Expression of the Vitamin D Receptor in Human Skeletal Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and biological activities of 26-hydroxy-27-nor-derivatives of 1 alpha, 25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The synthesis and biological activity of 25-hydroxy-26,27-dimethylvitamin D3 and 1,25-dihydroxy-26,27-dimethylvitamin D3: highly potent novel analogs of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Fragmentation Patterns of Derivatized 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the analysis of 25,26-dihydroxyvitamin D3 using mass spectrometry following derivatization. The derivatization of vitamin D metabolites is a crucial step to enhance ionization efficiency and improve chromatographic separation, leading to more sensitive and reliable quantification. This note focuses on the fragmentation patterns observed for this compound when derivatized with common reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD). Detailed experimental protocols for sample preparation, derivatization, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis are provided.
Introduction
This compound is a metabolite of vitamin D3, and its accurate quantification in biological matrices is essential for understanding vitamin D metabolism and its role in various physiological and pathological processes. Due to their low endogenous concentrations and poor ionization efficiency in electrospray ionization (ESI), vitamin D metabolites often require derivatization prior to LC-MS/MS analysis. Derivatization with Cookson-type reagents, such as PTAD and DMEQ-TAD, proceeds via a Diels-Alder reaction with the cis-diene moiety of the vitamin D structure. This not only improves ionization but also shifts the precursor and product ions to a higher mass range, reducing background interference.[1][2] This application note outlines the expected fragmentation patterns and provides standardized protocols for the analysis of derivatized this compound.
Data Presentation
The following tables summarize the quantitative data for the mass spectrometric analysis of this compound derivatized with PTAD and DMEQ-TAD. These values are essential for setting up and optimizing LC-MS/MS methods for the quantification of this metabolite.
Table 1: Mass Spectrometry Parameters for PTAD-Derivatized this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Reference |
| PTAD-25,26(OH)2D3 | 592.4 | 314.2 | Not Specified | [3][4] |
| PTAD-d6-25,26(OH)2D3 (Internal Standard) | 598.4 | 314.2 | Not Specified | [3][4] |
Table 2: Mass Spectrometry Parameters for DMEQ-TAD-Derivatized Vitamin D Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Reference |
| DMEQ-TAD-24,25(OH)2D3 | 762.6 | 468.3 | 80 | 22 | [1] |
| DMEQ-TAD-d6-24,25(OH)2D3 (Internal Standard) | 768.6 | 468.3 | 80 | 22 | [1] |
Note: Data for DMEQ-TAD derivatized 24,25(OH)2D3 is provided as a close structural analog to 25,26(OH)2D3. The fragmentation is expected to be very similar, with the main product ion resulting from the cleavage of the derivatizing agent.
Experimental Protocols
Protocol 1: Analysis of this compound using PTAD Derivatization
This protocol is adapted from a method for the simultaneous determination of multiple vitamin D metabolites.[3][4]
1. Sample Preparation (Human Serum) a. To 50 µL of serum, add an internal standard solution containing deuterated 25,26(OH)2D3. b. Perform protein precipitation followed by liquid-liquid extraction.
2. Derivatization Procedure a. Dry the extracted sample under a stream of nitrogen. b. Reconstitute the residue in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable organic solvent (e.g., ethyl acetate or acetonitrile).[3][5] c. Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes) in the dark.[5][6]
3. LC-MS/MS Analysis a. Liquid Chromatography: i. HPLC System: Agilent 1260 system or equivalent.[3] ii. Column: Kinetex® 5 µm F5 100 Å, 150 × 4.6 mm or similar.[3] iii. Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with formic acid and methanol or acetonitrile with formic acid). iv. Flow Rate: As optimized for the column dimensions. b. Mass Spectrometry: i. Mass Spectrometer: Sciex 4500 or a comparable triple quadrupole instrument.[3] ii. Ionization Mode: Positive Electrospray Ionization (ESI+). iii. Acquisition Mode: Multiple Reaction Monitoring (MRM). iv. Monitor the transitions specified in Table 1.
Protocol 2: Analysis of Dihydroxy-Vitamin D3 Metabolites using DMEQ-TAD Derivatization
This protocol is based on a method developed for the analysis of 24,25-dihydroxyvitamin D3 and can be adapted for this compound.[1][7]
1. Sample Preparation (Human Serum) a. To 100 µL of serum, add an internal standard solution (e.g., d6-24,25(OH)2D3 as a proxy for d6-25,26(OH)2D3). b. Perform protein precipitation using zinc sulfate and methanol. c. Perform liquid-liquid extraction with hexane and methyl-tert-butyl ether (MTBE).[7]
2. Derivatization Procedure a. Dry the organic extract under nitrogen at 37 °C.[1][7] b. Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate and incubate for 30 minutes at room temperature in the dark.[1][7] c. Add a second 25 µL aliquot of the DMEQ-TAD solution and incubate for an additional 60 minutes.[1][7] d. Add 40 µL of ethanol, dry the sample again, and reconstitute in the mobile phase for injection.[1][7]
3. LC-MS/MS Analysis a. Liquid Chromatography: i. UPLC System: Waters ACQUITY UPLC System or equivalent.[1] ii. Column: ACQUITY UPLC BEH-Phenyl, 1.7 µm, 2.1 x 50 mm.[1] iii. Mobile Phase A: 2 mM ammonium acetate with 0.1% formic acid in water.[1] iv. Mobile Phase B: 2 mM ammonium acetate with 0.1% formic acid in methanol.[1] v. A suitable gradient should be used to separate the analytes. b. Mass Spectrometry: i. Mass Spectrometer: Waters Xevo TQ-S or a similar sensitive triple quadrupole instrument.[1] ii. Ionization Mode: Positive Electrospray Ionization (ESI+). iii. Acquisition Mode: Multiple Reaction Monitoring (MRM). iv. Monitor the transitions analogous to those in Table 2.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the analysis of this compound.
Caption: Proposed fragmentation pathways for derivatized this compound.
References
- 1. lcms.cz [lcms.cz]
- 2. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 24,25- and this compound in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
Troubleshooting & Optimization
"optimization of extraction efficiency for 25,26-dihydroxyvitamin D3 from adipose tissue"
This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) for the optimization of 25,26-dihydroxyvitamin D3 extraction from adipose tissue. Due to the lipophilic nature of both the analyte and the matrix, this process presents unique challenges requiring careful optimization.
Frequently Asked Questions (FAQs)
Q1: Why is extracting vitamin D metabolites like this compound from adipose tissue so challenging?
A1: The primary challenge lies in separating the highly lipophilic vitamin D metabolites from the extremely lipid-rich environment of adipose tissue.[1] Adipose tissue not only stores large amounts of vitamin D but also contains triglycerides and other lipids that can interfere with extraction and subsequent analysis, leading to low recovery and significant matrix effects in techniques like LC-MS/MS.[2][3]
Q2: What are the main extraction strategies for vitamin D metabolites from adipose tissue?
A2: The most common strategies involve a combination of saponification, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[4]
-
Saponification: This process uses a strong base (like potassium hydroxide) to hydrolyze triglycerides into glycerol and fatty acid salts (soap), which are more water-soluble, thus helping to remove the bulk of the lipid matrix.[4][5]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate the non-saponifiable lipids, including vitamin D metabolites, from the aqueous phase using an organic solvent.[4]
-
Solid-Phase Extraction (SPE): SPE is a crucial cleanup step to further remove interfering substances before analysis, improving the purity of the extract.[4][6]
Q3: My recovery of this compound is consistently low. What are the potential causes and solutions?
A3: Low recovery can stem from several factors:
-
Incomplete Homogenization: Adipose tissue must be thoroughly homogenized to ensure the solvent can access the entire sample.
-
Inefficient Extraction: The choice of LLE solvent is critical. Heptane/ethyl acetate or hexane/ethyl acetate mixtures are commonly used.[4][7] Ensure vigorous mixing and consider performing multiple extractions of the aqueous phase.
-
Analyte Degradation: Saponification conditions (time, temperature) must be optimized. Overly harsh conditions can degrade vitamin D metabolites. A long incubation at room temperature (16-18 hours) is often preferred over heating.[4]
-
Poor SPE Recovery: The SPE sorbent and elution solvents must be appropriate for this compound. Ensure the column does not dry out and that elution volumes are sufficient.
Q4: How can I minimize matrix effects during LC-MS/MS analysis?
A4: Matrix effects, primarily from co-eluting phospholipids, can cause ion suppression or enhancement, leading to inaccurate quantification. To minimize these effects:
-
Incorporate a Saponification Step: This is highly effective at removing the bulk of interfering lipids.[4][5]
-
Optimize SPE Cleanup: A well-chosen SPE protocol is vital for removing residual interferences.[6]
-
Use Specialized Cleanup Sorbents: Products like Captiva EMR—Lipid are designed to selectively remove lipids while allowing analytes to pass through, significantly improving analytical sensitivity.[2]
-
Employ Isotope-Labeled Internal Standards: Using a deuterated internal standard for this compound can help correct for matrix effects and variations in extraction efficiency.[6]
-
Chromatographic Separation: Utilize advanced HPLC columns (e.g., F5 phases) that can resolve the analyte from interfering compounds.
Experimental Protocols & Methodologies
The following protocols are synthesized from established methods for extracting vitamin D metabolites from adipose and other complex biological tissues. They should be optimized for your specific laboratory conditions and analyte of interest.
Protocol 1: Saponification followed by Liquid-Liquid Extraction (LLE) and SPE
This comprehensive method is adapted from procedures used for analyzing vitamin D metabolites in adipose tissue and other lipid-rich matrices.[4][6]
1. Sample Preparation and Saponification: a. Weigh 0.2–1.0 g of frozen adipose tissue into a glass tube. b. Add internal standards (e.g., deuterated this compound). c. Add 0.2 g of sodium ascorbate (as an antioxidant). d. Add 3 mL of 60% potassium hydroxide (KOH) and 9 mL of ethanol. e. Vortex thoroughly and leave for saponification at room temperature for 16–18 hours.[4]
2. Liquid-Liquid Extraction (LLE): a. After saponification, add 13 mL of water to the sample. b. Add 10 mL of a 20% ethyl acetate in heptane solution. c. Vortex vigorously for 1-5 minutes and centrifuge to separate the phases.[4][7] d. Carefully transfer the upper organic phase to a clean tube. e. Repeat the extraction of the aqueous phase two more times with fresh solvent, combining all organic phases.
3. Evaporation and Reconstitution: a. Evaporate the combined organic phases to dryness under a stream of nitrogen at a temperature not exceeding 40°C. b. Reconstitute the dried extract in a small, known volume of a solvent suitable for the SPE step (e.g., hexane).
4. Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge as per the manufacturer's instructions. b. Load the reconstituted sample onto the SPE cartridge. c. Wash the cartridge with a non-polar solvent (e.g., hexane) to remove remaining neutral lipids. d. Elute the vitamin D metabolites with a more polar solvent mixture (e.g., hexane:isopropanol). e. Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies on vitamin D metabolite extraction.
Table 1: Recovery Rates for Different Extraction & Cleanup Strategies
| Analyte(s) | Matrix | Method | Recovery Rate (%) | Reference |
| Vitamin D Metabolites | Human Milk | Protein Precipitation + LLE | 70-107% | [4] |
| Sulfated Vitamin D Metabolites | Human Milk | Protein Precipitation | 81.1-102% | [4] |
| 25(OH)D2 & 25(OH)D3 | Serum | PPT + Captiva EMR—Lipid | 89-106% (Absolute) | [2] |
| Hydroxylated Vitamin D | Liver | SLE (Acetone) + SPE ("Removal Strategy") | 47-123% | [1] |
| Hydroxylated Vitamin D | Liver | SLE (Acetone) + SPE ("Bind and Elute") | 3-24% | [1] |
Table 2: Limits of Quantification (LOQ) for Vitamin D Metabolites
| Analyte(s) | Matrix | Analytical Method | LOQ | Reference |
| 25(OH)D3, 24,25(OH)2D3 | Rat Brain | LC–ESI–MS/MS | 0.10 ng/mL, 0.25 ng/mL | [4] |
| 25(OH)D3 | Swine Adipose Tissue | HPLC-MS | 5 ng/g | [6] |
| Cholecalciferol, 25(OH)D3, 1,25(OH)2D3 | Mouse Adipose Tissue | LC-HRMS/MS | 0.78 ng/mL, 0.19 ng/mL, 0.02 ng/mL | [8] |
| Vitamin D forms | Serum | LC-MS/MS | 1-2 ng/mL | [9] |
Visualized Workflows and Logic Diagrams
The following diagrams illustrate the experimental workflow and troubleshooting logic for the extraction process.
Caption: General workflow for this compound extraction from adipose tissue.
References
- 1. portal.research.lu.se [portal.research.lu.se]
- 2. agilent.com [agilent.com]
- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 4. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid determination of 25-hydroxy vitamin D3 in swine tissue using an isotope dilution HPLC-MS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamin D Storage in Adipose Tissue of Obese and Normal Weight Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2 , vitamin D3 , 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing cross-reactivity of antibodies in 25,26-dihydroxyvitamin D3 immunoassays"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25,26-dihydroxyvitamin D3 immunoassays. Cross-reactivity of antibodies with other vitamin D metabolites is a critical factor in obtaining accurate measurements, and this resource is designed to help you address these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-reactants in a this compound immunoassay?
A1: Due to structural similarities, antibodies developed for this compound may exhibit cross-reactivity with other vitamin D metabolites. The most significant potential cross-reactants include:
-
25-hydroxyvitamin D3 (25(OH)D3)
-
24,25-dihydroxyvitamin D3 (24,25(OH)2D3)
-
1,25-dihydroxyvitamin D3 (1,25(OH)2D3)
-
Vitamin D3
The degree of cross-reactivity can vary significantly between different antibody clones and assay formats.
Q2: How does cross-reactivity affect my results?
A2: Cross-reactivity can lead to an overestimation of the this compound concentration in your samples.[1] If a cross-reacting metabolite is present at a high concentration, it can bind to the antibody, generating a signal that is incorrectly attributed to this compound.
Q3: How can I determine the cross-reactivity of my antibody?
A3: You can assess the cross-reactivity of your antibody by performing a competitive ELISA.[2] This involves running the assay with a range of concentrations of the potential cross-reactant and comparing the results to the standard curve generated with this compound.
Q4: What is an acceptable level of cross-reactivity?
A4: The acceptable level of cross-reactivity depends on the specific research question and the expected physiological or pathological concentrations of the cross-reacting metabolites. Ideally, cross-reactivity should be as low as possible. It is crucial to characterize the cross-reactivity profile of your specific antibody and consider its impact on data interpretation.
Q5: Can I use results from a 25-hydroxyvitamin D immunoassay to estimate this compound levels?
A5: No, this is not recommended. While some antibodies in 25-hydroxyvitamin D assays may show some cross-reactivity with other metabolites, these assays are not designed or validated for the quantification of this compound.[1][3] Using such assays would lead to inaccurate and unreliable results.
Troubleshooting Guide
Below are common issues encountered during this compound immunoassays, with potential causes and solutions.
Issue 1: High Background Signal
| Possible Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps or the volume of wash buffer. Ensure complete aspiration of wash buffer after each step. |
| High Concentration of Detection Reagent | Titrate the detection reagent (e.g., enzyme-conjugated secondary antibody) to determine the optimal concentration. |
| Non-specific Binding | Increase the concentration of the blocking agent or try a different blocking buffer. Adding a small amount of a non-ionic detergent (e.g., Tween-20) to the wash buffer can also help. |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure proper storage conditions are maintained. |
Issue 2: Poor Reproducibility (High Coefficient of Variation - CV)
| Possible Cause | Recommended Solution |
| Pipetting Inconsistency | Use calibrated pipettes and ensure consistent technique. For critical steps, consider using a multi-channel pipette to add reagents to multiple wells simultaneously.[2][4][5] |
| Inadequate Plate Washing | Ensure uniform and thorough washing of all wells. Automated plate washers can improve consistency.[4] |
| Temperature Gradients Across the Plate | Allow all reagents and the plate to equilibrate to room temperature before starting the assay. Avoid stacking plates during incubation. |
| Improper Sample Handling | Ensure samples are thoroughly mixed before aliquoting. Avoid repeated freeze-thaw cycles.[2] |
Issue 3: Unexpectedly High or Low this compound Concentrations
| Possible Cause | Recommended Solution |
| Significant Cross-reactivity | Refer to the cross-reactivity data for your antibody (see Table 1). If a known cross-reactant is expected in your samples, consider a sample purification step (e.g., HPLC) prior to the immunoassay. |
| Matrix Effects | The sample matrix (e.g., serum, plasma) can interfere with the assay. Dilute your samples in the assay buffer and test for recovery of a known amount of spiked this compound. |
| Incorrect Standard Curve Preparation | Prepare fresh standards for each assay. Ensure accurate serial dilutions. |
| Degradation of Analyte or Standards | Store standards and samples at the recommended temperature and protect from light. |
Data Presentation: Antibody Cross-Reactivity Profile
The following table provides a hypothetical, yet representative, cross-reactivity profile for an antibody used in a this compound immunoassay. Note: This data is for illustrative purposes only. Researchers must determine the specific cross-reactivity for their own reagents.
Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody for this compound
| Compound | Cross-Reactivity (%) |
| This compound | 100 |
| 24,25-dihydroxyvitamin D3 | < 5 |
| 25-hydroxyvitamin D3 | < 1 |
| 1,25-dihydroxyvitamin D3 | < 0.5 |
| Vitamin D3 | < 0.1 |
| 3-epi-25-hydroxyvitamin D3 | < 0.1 |
Experimental Protocols
Protocol: Assessment of Antibody Cross-Reactivity using Competitive ELISA
This protocol outlines a method to determine the percentage of cross-reactivity of your antibody with other vitamin D metabolites.
Materials:
-
Microtiter plates coated with a this compound-protein conjugate.
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Primary antibody against this compound.
-
HRP-conjugated secondary antibody.
-
TMB substrate and stop solution.
-
Standards for this compound and potential cross-reactants.
Procedure:
-
Plate Preparation: Block the coated microtiter plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Standard and Cross-Reactant Preparation: Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
Competitive Reaction: Add a fixed concentration of the primary antibody and varying concentrations of either the standard or the cross-reactant to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with wash buffer.
-
Signal Development: Add TMB substrate and incubate in the dark until sufficient color develops.
-
Stop Reaction: Add stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Plot the absorbance values against the log of the concentration for the this compound standard and each cross-reactant.
-
Determine the concentration of the standard and the cross-reactant that causes 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
Visualizations
Vitamin D3 Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D3, highlighting the relationship between this compound and other key metabolites.
Caption: Simplified metabolic pathway of Vitamin D3.
Competitive Immunoassay Workflow
This workflow diagram illustrates the principle of a competitive immunoassay for the detection of this compound.
Caption: Workflow of a competitive immunoassay.
Troubleshooting Logic for High Background
This decision tree provides a logical approach to troubleshooting high background signals in your immunoassay.
Caption: Troubleshooting decision tree for high background.
References
"improving the sensitivity and specificity of 25,26-dihydroxyvitamin D3 detection methods"
Welcome to the technical support center for the detection of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to enhance the sensitivity and specificity of their detection methods.
Frequently Asked Questions (FAQs)
Q1: What makes the detection of 25,26(OH)₂D₃ challenging?
A1: The detection of 25,26(OH)₂D₃ is challenging due to several factors:
-
Low Physiological Concentrations: It circulates at very low concentrations (nmol/L range), requiring highly sensitive analytical methods.[1][2]
-
Structural Similarity to Other Metabolites: 25,26(OH)₂D₃ is structurally very similar to other vitamin D metabolites, such as 24,25-dihydroxyvitamin D3 (24,25(OH)₂D₃), which has the same mass. This necessitates methods with high specificity to differentiate between these isomers.[3]
-
Matrix Effects: Biological samples like serum and plasma contain numerous substances (e.g., phospholipids, proteins) that can interfere with the analysis, a phenomenon known as matrix effects.[4][5]
Q2: What are the primary methods for detecting 25,26(OH)₂D₃?
A2: The primary and most reliable method for the quantification of 25,26(OH)₂D₃ is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][3] While immunoassays like ELISA are common for more abundant vitamin D metabolites like 25-hydroxyvitamin D (25(OH)D), they often lack the specificity required to distinguish between dihydroxyvitamin D isomers and are not typically available for 25,26(OH)₂D₃ specifically. LC-MS/MS is considered the gold standard due to its superior sensitivity and specificity.[6][7]
Q3: Why is LC-MS/MS preferred over immunoassays for 25,26(OH)₂D₃?
A3: LC-MS/MS is preferred for several reasons:
-
High Specificity: It can chromatographically separate isomers like 24,25(OH)₂D₃ and 25,26(OH)₂D₃ before detection, and the use of specific precursor-to-product ion transitions (MRM) provides an additional layer of specificity.[3]
-
High Sensitivity: Modern LC-MS/MS systems can achieve Limits of Quantification (LoQ) in the low nmol/L or even pg/mL range, which is necessary for measuring circulating 25,26(OH)₂D₃.[1][8]
-
Multiplexing Capability: It allows for the simultaneous measurement of multiple vitamin D metabolites in a single run, providing a more comprehensive picture of vitamin D metabolism.[1][6][9] Immunoassays, on the other hand, can suffer from cross-reactivity with other metabolites, leading to inaccurate results.[10][11]
Q4: What is the clinical and research significance of measuring 25,26(OH)₂D₃?
A4: Measuring 25,26(OH)₂D₃, alongside other metabolites like 25(OH)D and 24,25(OH)₂D₃, can provide a more detailed assessment of an individual's vitamin D metabolic status.[1][3] It can be a useful tool for understanding the complete metabolic pathway of vitamin D and identifying potential enzymatic dysregulation, such as in patients with 24-hydroxylase deficiency.[1][3]
Troubleshooting Guides
LC-MS/MS Analysis
Q: I am observing low signal intensity or poor sensitivity. What should I do?
A: Low sensitivity is a common issue. Consider the following troubleshooting steps:
-
Optimize Sample Preparation: Ensure efficient protein precipitation and extraction. Inefficient extraction will lead to low recovery. Consider using solid-phase extraction (SPE) to remove interferences like phospholipids, which can cause ion suppression.[4]
-
Incorporate Derivatization: Derivatization with reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) or DMEQ-TAD can significantly enhance ionization efficiency in positive ion mode, thereby boosting the signal.[1][3][9]
-
Check MS/MS Parameters: Re-optimize MS parameters, including ionization source settings (e.g., gas temperature, flow rate), capillary voltage, and collision energy for your specific instrument to maximize the signal for 25,26(OH)₂D₃ and its internal standard.[9][12]
-
Evaluate LC Conditions: Ensure the analytical column is not degraded. Peak broadening can lead to a decrease in signal intensity (height). A shorter run time with a sharper peak can improve sensitivity.
Q: My results have poor reproducibility and high CV%. What could be the cause?
A: Poor reproducibility can stem from variability in manual sample preparation steps.
-
Use an Internal Standard: Always use a stable isotope-labeled internal standard for 25,26(OH)₂D₃ (e.g., d6-25,26(OH)₂D₃) to account for variations in sample extraction, derivatization, and matrix effects.
-
Automate Sample Preparation: If possible, use automated liquid handling systems to minimize pipetting errors and ensure consistent timing for incubation and extraction steps.[13]
-
Ensure Complete Evaporation and Reconstitution: After extraction, ensure the solvent is completely evaporated before reconstitution. Incomplete reconstitution of the dried extract can lead to significant variability.
Q: I am having trouble separating 25,26(OH)₂D₃ from its isomer, 24,25(OH)₂D₃. How can I improve chromatographic resolution?
A: Co-elution of isomers is a critical challenge.
-
Optimize the Analytical Column: Use a high-resolution column, such as one with a core-shell particle technology (e.g., Kinetex F5), which has been shown to be effective in separating these isomers.[1][3]
-
Adjust the Mobile Phase and Gradient: Fine-tune the mobile phase composition and the gradient elution profile. A shallower, longer gradient can often improve the resolution between closely eluting compounds.[9]
-
Lower the Flow Rate: Reducing the flow rate can sometimes enhance separation efficiency, although it will increase the total run time.
ELISA (General Troubleshooting for Vitamin D Metabolites)
Q: I am experiencing high background signal in my ELISA assay. What is the likely cause?
A: High background can be caused by several factors:
-
Insufficient Washing: Ensure that the washing steps are performed thoroughly. Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[14][15]
-
Reagent Contamination: Check for contamination in the wash buffer, substrate, or stop solution. Use fresh, high-quality reagents.
-
Incorrect Reagent Concentration: Using too high a concentration of the detection antibody or enzyme conjugate can lead to non-specific binding. Ensure all reagents are diluted according to the manufacturer's protocol.[16]
Q: My standard curve is poor or non-linear. How can I fix this?
A: Issues with the standard curve often point to problems with standard preparation or assay procedure.
-
Improper Standard Preparation: Ensure the standards are fully reconstituted and accurately diluted. Use a fresh set of standards for each assay run. Avoid multiple freeze-thaw cycles of the stock standards.[17]
-
Pipetting Inaccuracy: Use calibrated precision pipettes and ensure consistent pipetting technique across all wells.
-
Incorrect Incubation Times/Temperatures: Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly affect the binding kinetics and the shape of the standard curve.[17]
Quantitative Data Summary
Table 1: Comparison of Typical Performance Characteristics for Vitamin D Metabolite Detection Methods
| Parameter | LC-MS/MS | Immunoassay (ELISA/RIA) |
| Specificity | High (can resolve isomers)[6] | Variable (prone to cross-reactivity)[10][11] |
| Sensitivity (LOD/LOQ) | Very High (pg/mL to low ng/mL)[8][18] | Moderate (ng/mL)[14] |
| Throughput | Moderate to High (with multiplexing)[13] | High (plate-based format)[7] |
| Initial Cost | High | Low |
| Operational Complexity | High | Low to Moderate |
Table 2: Example LC-MS/MS Parameters for Dihydroxyvitamin D Metabolite Analysis
| Parameter | Setting | Reference |
| Sample Volume | 50-100 µL Serum/Plasma | [1][9] |
| Extraction | Protein Precipitation + Liquid-Liquid Extraction (LLE) | [1][3] |
| Derivatization | 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) | [1][3] |
| LC Column | Kinetex F5 (150 x 4.6 mm, 5 µm) | [1][3] |
| Ionization Mode | Positive Electrospray Ionization (ESI) | [9] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | [4][9] |
| Limit of Quantification (LoQ) | 1.0 - 3.1 nmol/L | [1][3] |
Experimental Protocols
Detailed LC-MS/MS Protocol for 25,26(OH)₂D₃ Quantification
This protocol is a generalized methodology based on published methods for the simultaneous analysis of multiple vitamin D metabolites.[1][3]
1. Sample Preparation
-
Pipette 50 µL of serum, calibrator, or quality control sample into a microcentrifuge tube.
-
Add the internal standard solution containing deuterated 25,26(OH)₂D₃.
-
Protein Precipitation: Add a solution of zinc sulfate followed by methanol, vortexing after each addition to precipitate proteins.[9]
-
Centrifuge at high speed (e.g., 12,000 x g) for 10 minutes.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a clean tube and perform LLE using an appropriate organic solvent like hexane or methyl tert-butyl ether (MTBE).
-
Evaporate the organic layer to complete dryness under a stream of nitrogen.
2. Derivatization
-
Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., PTAD in acetonitrile).
-
Incubate as required (e.g., 60 minutes at room temperature) to allow the reaction to complete.[9]
-
Evaporate the solvent again to dryness under nitrogen.
-
Reconstitute the final sample in the initial mobile phase (e.g., 60:40 methanol/water) for injection.[9]
3. LC Conditions
-
LC System: Agilent 1260 HPLC or equivalent.[1]
-
Column: Kinetex 5 µm F5 100 Å (150 x 4.6 mm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient to separate 25,26(OH)₂D₃ from other metabolites. For example, start at 60% B, ramp to 100% B over several minutes, hold, and then return to initial conditions.[4]
-
Flow Rate: 0.4 - 0.5 mL/min.
-
Injection Volume: 20 µL.
4. MS/MS Conditions
-
Mass Spectrometer: SCIEX 4500 Triple Quad or equivalent.[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor and product ions for the PTAD-derivatized 25,26(OH)₂D₃ and its internal standard must be determined and optimized.
Visualizations
Vitamin D Metabolic Pathway
Caption: Simplified metabolic pathway of Vitamin D3.
General LC-MS/MS Experimental Workflow
Caption: Workflow for 25,26(OH)₂D₃ analysis by LC-MS/MS.
Competitive ELISA Principle
Caption: Principle of a competitive ELISA for Vitamin D metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. zivak.com [zivak.com]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.com [phenomenex.com]
- 5. Improving the Measurement of 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10 years of 25-hydroxyvitamin-D testing by LC-MS/MS-trends in vitamin-D deficiency and sufficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. lcms.cz [lcms.cz]
- 10. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,25-Dihydroxyvitamin D Testing in Clinical Practice: A Literature Review on Diagnostic Challenges Arising From Analytical Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. Fast LC-MS-MS Analysis of 25-Hydroxyvitamin D2 and 25-Hydroxyvitamin D3 [sigmaaldrich.com]
- 14. biovendor.com [biovendor.com]
- 15. tulipgroup.com [tulipgroup.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
- 18. spectroscopyonline.com [spectroscopyonline.com]
"stability of 25,26-dihydroxyvitamin D3 in biological samples under different storage conditions"
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 25,26-dihydroxyvitamin D3. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability and analysis of this metabolite in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for long-term stability of this compound in serum and plasma?
A1: For long-term storage, it is recommended to keep serum and plasma samples at -80°C. While many vitamin D metabolites are relatively stable at -20°C for shorter periods, storage at -80°C minimizes the potential for degradation over extended durations. Studies on the long-term stability of 25-hydroxyvitamin D (25(OH)D), a related metabolite, have shown it to be stable for years at -70°C or -80°C. Although specific long-term stability data for this compound is limited, adhering to the best practices for other vitamin D metabolites is the most prudent approach.
Q2: How many freeze-thaw cycles can my samples undergo before this compound concentration is affected?
A2: It is best to minimize freeze-thaw cycles. While comprehensive studies on this compound are not widely available, research on the stability of other vitamin D metabolites, such as 25-hydroxyvitamin D, suggests that they are relatively stable for up to four freeze-thaw cycles. However, to ensure the highest integrity of your samples, it is recommended to aliquot samples into single-use vials after the initial processing to avoid repeated freezing and thawing.
Q3: What are the short-term storage recommendations for samples containing this compound?
A3: If samples cannot be frozen immediately, they should be stored at 2-8°C and protected from light. For 25-hydroxyvitamin D, stability has been demonstrated for up to 24 hours at 2-8°C. It is advisable to process and freeze samples as soon as possible after collection. Room temperature storage should be avoided for extended periods.
Q4: Can I use either serum or plasma for the analysis of this compound?
A4: Both serum and plasma (typically EDTA or heparin) are generally acceptable for the analysis of vitamin D metabolites. However, it is crucial to maintain consistency in the sample type used throughout a study to avoid potential matrix effects that could influence analytical results. When using a specific analytical method or kit, always refer to the manufacturer's instructions for recommended sample types.
Q5: What is the most reliable analytical method for quantifying this compound?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the quantitative analysis of vitamin D metabolites, including this compound.[1] This method offers high specificity and sensitivity, allowing for the accurate measurement of individual metabolites even at low concentrations. Immunoassays are also available but may be subject to cross-reactivity with other vitamin D metabolites.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable levels of this compound | 1. Sample Degradation: Improper storage (e.g., prolonged exposure to room temperature or light, multiple freeze-thaw cycles).2. Inefficient Extraction: Suboptimal sample preparation protocol.3. Instrument Insensitivity: LC-MS/MS parameters not optimized for this specific analyte. | 1. Review sample handling and storage procedures. Ensure samples are stored at -80°C and freeze-thaw cycles are minimized.2. Optimize the extraction method. Consider different techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Ensure efficient protein precipitation.3. Optimize MS/MS parameters (e.g., precursor/product ion transitions, collision energy). Consider using a derivatization agent to enhance ionization efficiency. |
| High variability between replicate measurements | 1. Inconsistent Sample Preparation: Variation in pipetting, extraction, or reconstitution steps.2. Matrix Effects: Ion suppression or enhancement from co-eluting compounds in the sample matrix.3. Instrument Instability: Fluctuations in LC pressure or MS/MS signal. | 1. Ensure consistent and precise execution of the sample preparation protocol. Use calibrated pipettes and automated liquid handlers where possible.2. Improve sample cleanup to remove interfering substances. A more rigorous SPE protocol may be necessary. Use of a stable isotope-labeled internal standard for this compound is highly recommended to correct for matrix effects.3. Perform system suitability tests before each analytical run. Check for leaks in the LC system and ensure the MS/MS is properly tuned and calibrated. |
| Poor chromatographic peak shape (e.g., tailing, fronting, split peaks) | 1. Column Contamination: Buildup of matrix components on the analytical column.2. Inappropriate Mobile Phase: pH or organic composition of the mobile phase is not optimal for the analyte.3. Injection Solvent Mismatch: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase. | 1. Use a guard column and/or implement a more effective sample cleanup procedure. Regularly flush the column with a strong solvent.2. Adjust the mobile phase composition. Experiment with different organic modifiers and pH levels.3. Ensure the reconstitution solvent is of similar or weaker strength than the initial mobile phase. |
Stability of this compound in Biological Samples
While extensive stability data specifically for this compound is not as abundant as for 25-hydroxyvitamin D3, the validation of analytical methods provides valuable insights. The following table summarizes stability data for vitamin D metabolites, with a focus on providing the best available information for this compound.
| Storage Condition | Duration | Analyte | Sample Type | Stability (% Recovery or Change) | Reference |
| Freeze-Thaw Cycles | Up to 3 cycles | 25,26(OH)2D3 | Serum | Stable (within acceptable limits of assay validation) | Implied from Zelzer et al., 2020[1][2] |
| Up to 4 cycles | 25(OH)D | Serum | No significant change | [3] | |
| Short-Term (Refrigerated) | 24 hours | 25(OH)D | Serum | Stable | |
| Short-Term (Room Temp) | Up to 72 hours | 25(OH)D | Serum | Stable | |
| Long-Term (Frozen) | Up to 30 days | 25(OH)D | Serum (-20°C) | Stable | [3] |
| Months to Years | 25(OH)D | Serum (-70°C / -80°C) | Stable |
Note: The stability of this compound is expected to be similar to that of other dihydroxyvitamin D metabolites. However, for critical applications, it is recommended to perform in-house stability studies under your specific laboratory conditions.
Experimental Protocols
Sample Preparation for LC-MS/MS Analysis of this compound
This protocol is based on the method described by Zelzer et al. (2020) for the simultaneous determination of multiple vitamin D metabolites.[1][2]
a. Protein Precipitation:
-
Pipette 50 µL of serum or plasma into a microcentrifuge tube.
-
Add an appropriate internal standard solution.
-
Add a protein precipitation solvent (e.g., acetonitrile) at a specific ratio (e.g., 2:1 or 3:1, solvent to sample).
-
Vortex vigorously for 30-60 seconds.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
b. Liquid-Liquid Extraction (LLE):
-
Transfer the supernatant from the protein precipitation step to a new tube.
-
Add an immiscible organic solvent (e.g., hexane or methyl tert-butyl ether).
-
Vortex for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer (containing the vitamin D metabolites) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
c. Derivatization (Optional but Recommended for Enhanced Sensitivity):
-
Reconstitute the dried extract in a small volume of a suitable solvent.
-
Add a derivatizing agent (e.g., 4-phenyl-1,2,4-triazoline-3,5-dione, PTAD) to enhance the ionization efficiency of the dihydroxyvitamin D metabolites.
-
Incubate the reaction mixture under the recommended conditions (time and temperature).
d. Final Reconstitution:
-
Evaporate the derivatization mixture to dryness.
-
Reconstitute the final residue in the LC-MS/MS mobile phase or a compatible solvent.
-
Transfer to an autosampler vial for injection.
Experimental Workflow Diagram
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the metabolic activation and catabolism of Vitamin D3, including the formation of this compound.
References
- 1. Simultaneous determination of 24,25- and this compound in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
"minimizing ion suppression in the ESI-MS analysis of 25,26-dihydroxyvitamin D3"
Welcome to the technical support center for the analysis of 25,26-dihydroxyvitamin D3 using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize ion suppression and achieve reliable, high-quality data.
Troubleshooting Guide
This guide addresses common issues encountered during the ESI-MS analysis of this compound, with a focus on mitigating ion suppression.
Q1: My this compound signal is weak, inconsistent, or completely suppressed. What are the likely causes and how can I resolve this?
A1: Weak or suppressed signals for this compound are frequently caused by ion suppression, where co-eluting matrix components interfere with the ionization of the analyte in the ESI source.[1] This leads to reduced sensitivity and inaccurate quantification. The primary mechanism involves competition for charge and access to the droplet surface between your analyte and high-abundance interfering molecules like phospholipids, salts, and detergents.[1]
Here is a systematic approach to troubleshoot and resolve ion suppression:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2]
-
Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE): These are highly effective methods for cleaning up samples. A combination of LLE and SPE can significantly reduce baseline noise and matrix interferences.[3]
-
Phospholipid Removal: Phospholipids are major contributors to ion suppression.[4] Consider using SPE cartridges specifically designed for phospholipid removal, such as those with zirconia-coated silica particles.[5]
-
Protein Precipitation: While a common technique, it may not be sufficient on its own as it primarily removes proteins, leaving other matrix components that can cause ion suppression.[6]
-
-
Enhance Chromatographic Separation: Improving the separation of this compound from matrix components can significantly reduce ion suppression.[2]
-
Column Chemistry: Experiment with different stationary phases. While C18 is common, other phases like Pentafluorophenyl (F5) or Cyano (CN) can offer different selectivities and better resolution of vitamin D metabolites from interferences.[5]
-
Mobile Phase Optimization: Adjusting the mobile phase composition can improve separation. The use of ammonium formate as a mobile phase buffer has been shown to nearly double the response of vitamin D metabolites compared to formic acid.[7]
-
-
Consider Derivatization: Derivatization can improve the ionization efficiency of this compound, making it less susceptible to suppression and enhancing the signal.[8] Reagents such as 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) are commonly used for this purpose.[9]
-
Evaluate the Ionization Source:
-
APCI as an Alternative: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI for vitamin D metabolites.[6][10] If your instrument has an APCI source, it is worth evaluating.
-
Optimize ESI Source Parameters: Ensure your ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) are optimized for this compound.
-
-
Utilize Stable Isotope-Labeled Internal Standards: A stable isotope-labeled internal standard for this compound is crucial. It will co-elute with the analyte and experience similar ion suppression, allowing for accurate quantification by correcting for signal variability.[2]
Frequently Asked Questions (FAQs)
Q2: What is the most effective sample preparation technique to minimize ion suppression for this compound?
A2: A combination of Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE) is a highly effective strategy.[3] LLE provides a bulk removal of interferences, while SPE offers a more targeted cleanup. For significant phospholipid-based ion suppression, specialized SPE cartridges, such as those containing zirconia-coated particles, are recommended.[5] Supported Liquid-Liquid Extraction (SLE) is a more recent and faster alternative to traditional LLE that can also effectively remove phospholipids.[11]
Q3: Can changing my HPLC column improve my results?
A3: Yes, optimizing chromatographic separation is a key strategy. While standard C18 columns are widely used, they may not always provide sufficient resolution between this compound and co-eluting matrix components. Exploring alternative column chemistries, such as Pentafluorophenyl (F5) or Phenyl-Hexyl phases, can alter selectivity and improve separation from interfering compounds.[5] Achieving baseline resolution of your analyte from the matrix is the goal.[7]
Q4: Should I use ESI or APCI for the analysis of this compound?
A4: While ESI is widely used, APCI is generally less prone to ion suppression for the analysis of vitamin D metabolites.[10][12] This is due to the different ionization mechanisms. In APCI, ionization occurs in the gas phase, which is less affected by the presence of non-volatile matrix components compared to the solution-phase competition in ESI.[6] If sensitivity is an issue with ESI due to suppression, testing an APCI source is a recommended troubleshooting step.
Q5: Is derivatization necessary for the analysis of this compound?
A5: Derivatization is not always necessary but can be highly beneficial, especially when dealing with low concentrations of this compound or significant ion suppression. Derivatization with reagents like PTAD can significantly enhance the ionization efficiency and signal intensity of vitamin D metabolites.[9][13] This can lead to improved sensitivity and more robust quantification.
Q6: How do I choose an appropriate internal standard?
A6: The ideal internal standard is a stable isotope-labeled (e.g., deuterated) version of your analyte, in this case, this compound. This is because it will have nearly identical chemical and physical properties, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for any matrix-induced ion suppression.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies on minimizing ion suppression in vitamin D analysis.
Table 1: Impact of Phospholipid Removal on Signal Intensity
| Sample Preparation Method | Reduction in Interfering Phospholipids | Increase in Signal Intensity for Vitamin D Metabolite | Reference |
| Depletion with ZrO2/TiO2 cartridges | ~5-fold | ~12.5-fold | [4][14] |
Table 2: Comparison of Mobile Phase Additives on Analyte Response
| Mobile Phase Additive | Relative Response of Vitamin D Metabolites | Reference |
| Formic Acid | Baseline | [7] |
| Ammonium Formate | Nearly 2-fold increase | [7] |
Experimental Protocols
Protocol 1: Combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Serum Samples
This protocol is adapted from a method described for the extraction of dihydroxyvitamin D metabolites.[3]
-
Protein Precipitation: To a serum sample, add a solution of methanol/acetonitrile/water to precipitate proteins.
-
Liquid-Liquid Extraction: Add hexane as the extraction solvent and vortex thoroughly. Centrifuge to separate the layers. The upper hexane layer will contain interfering lipids, while the dihydroxyvitamin D metabolites remain in the lower aqueous/organic layer.
-
Solid-Phase Extraction: The lower layer is then loaded onto an SPE cartridge for further purification.
-
Elution: Elute the purified this compound from the SPE cartridge.
-
Derivatization (Optional): The eluted sample can then be derivatized to enhance signal intensity.
-
Analysis: The final extract is evaporated, reconstituted, and injected into the LC-MS/MS system.
Protocol 2: Phospholipid Depletion using HybridSPE®-PLus
This protocol is based on a method for the analysis of vitamin D metabolites in human serum.[7]
-
Protein Precipitation: In a 96-well collection plate, add 300 µL of 1% formic acid in acetonitrile to 100 µL of spiked human serum. Mix thoroughly.
-
Phospholipid Removal: Transfer 200 µL of the supernatant to a HybridSPE®-PLus 96-well plate.
-
Filtration: Apply a vacuum to pass the sample through the plate.
-
Analysis: The resulting filtrate is analyzed directly by LC-MS/MS.
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of sample preparation strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 8. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 11. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. providiongroup.com [providiongroup.com]
- 13. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Synthesis and Purification of 25,26-Dihydroxyvitamin D3 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis and purification of 25,26-dihydroxyvitamin D3 isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of this compound isomers.
Synthesis Troubleshooting
Question: Why is the overall yield of my this compound synthesis consistently low?
Answer:
Low yields in the synthesis of this compound can stem from several factors throughout the multi-step process. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Incomplete Reactions: The coupling reactions, such as the Wittig-Horner reaction to form the triene system, may not be proceeding to completion.
-
Solution: Monitor reaction progress meticulously using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensure all reagents are pure and anhydrous, as moisture can quench the reactive intermediates. Consider optimizing reaction times and temperatures.
-
-
Side Reactions: The complex structure of vitamin D analogs makes them susceptible to various side reactions.
-
Solution: Protect sensitive functional groups, particularly the hydroxyl groups, with appropriate protecting groups like tert-butyldimethylsilyl (TBDMS) ethers.[1] The choice of protecting group is critical and should be stable to the reaction conditions while being readily cleavable without affecting the rest of the molecule.
-
-
Degradation of Intermediates or Final Product: Vitamin D and its analogs are sensitive to heat, light, and acidic conditions.
-
Solution: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) and protect from light where necessary. Use purified, peroxide-free solvents. During workup, avoid strong acids and prolonged exposure to elevated temperatures.
-
-
Suboptimal Stereocontrol: In stereoselective syntheses, incorrect stereoisomers may be formed, reducing the yield of the desired product.
-
Solution: Carefully select and optimize the chiral reagents and catalysts used to introduce stereocenters. Analyze the stereochemical purity of intermediates at key stages.
-
Question: I am observing the formation of multiple, difficult-to-separate side products. What are the likely culprits and how can I minimize them?
Answer:
The formation of numerous side products is a common challenge. These often arise from the reactivity of the triene system and other functional groups.
Potential Side Products and Prevention Strategies:
-
Over-reduction or Incomplete Oxidation: During redox transformations, other functional groups might be unintentionally modified.
-
Prevention: Employ milder and more selective oxidizing or reducing agents. For instance, for an oxidation step, consider using pyridinium dichromate (PDC) under controlled conditions.[1]
-
-
Isomerization: The triene system of vitamin D is prone to isomerization under thermal or photochemical conditions.
-
Prevention: Maintain low temperatures during reactions and workup whenever possible. Protect the reaction mixture from UV light by using amber glassware or covering the reaction vessel.
-
-
Incomplete or Unselective Deprotection: The removal of protecting groups can sometimes be challenging, leading to a mixture of partially deprotected compounds or undesired cleavage of other bonds.
-
Solution: Choose a protecting group strategy that allows for selective removal under mild conditions. For silyl ethers, fluoride reagents like tetra-n-butylammonium fluoride (TBAF) are commonly used.[1] Optimize the deprotection conditions (reagent concentration, temperature, and reaction time) to ensure complete and clean removal.
-
Purification Troubleshooting
Question: I am struggling to achieve baseline separation of the this compound diastereomers using HPLC. What can I do to improve resolution?
Answer:
The structural similarity of diastereomers makes their separation by HPLC challenging. Optimizing chromatographic conditions is key to achieving good resolution.
Strategies to Improve HPLC Resolution:
-
Column Selection: The choice of stationary phase is critical.
-
Recommendation: Standard C18 columns may not provide sufficient selectivity. Consider using a more hydrophobic phase with a higher carbon load or a column with a different selectivity, such as a phenyl-hexyl or a cyano-bonded phase column.[2][3] Chiral stationary phases can also be highly effective for separating stereoisomers.
-
-
Mobile Phase Optimization:
-
Isocratic Elution: For structurally very similar isomers, isocratic elution with a carefully optimized mobile phase composition can provide better resolution than a gradient. A common mobile phase is a mixture of methanol, acetonitrile, and water.[4][5]
-
Gradient Elution: If a gradient is necessary, a shallower gradient will increase the separation window and can improve resolution.
-
Additives: Small amounts of additives like formic acid or trifluoroacetic acid (TFA) can improve peak shape and selectivity.
-
-
Flow Rate and Temperature:
-
Flow Rate: Lowering the flow rate generally increases the number of theoretical plates and can improve resolution, though it will increase the analysis time.
-
Temperature: Optimizing the column temperature can affect the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, thereby influencing selectivity and resolution.
-
Question: My purified this compound sample shows signs of degradation over time. How can I prevent this?
Answer:
This compound, like other vitamin D compounds, is susceptible to degradation. Proper handling and storage are essential to maintain its purity.
Prevention of Sample Degradation:
-
Light Sensitivity: Exposure to UV light can cause isomerization and degradation.
-
Solution: Store samples in amber vials or protect them from light. Conduct purification steps in a dimly lit environment where possible.
-
-
Oxidation: The double bonds in the triene system are susceptible to oxidation.
-
Solution: Store purified samples under an inert atmosphere (e.g., argon or nitrogen). Use degassed solvents for HPLC and sample preparation. The addition of an antioxidant like butylated hydroxytoluene (BHT) to storage solutions can be beneficial.
-
-
Temperature Stability: Elevated temperatures can accelerate degradation.
-
Solution: Store stock solutions and purified samples at low temperatures, typically -20°C or -80°C, for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
pH Sensitivity: Strongly acidic or basic conditions can lead to degradation.
-
Solution: Maintain a neutral pH during workup and storage. If acidic or basic conditions are necessary for a reaction, neutralize the mixture as soon as the reaction is complete.
-
Frequently Asked Questions (FAQs)
What is a common synthetic strategy for this compound?
A widely used and effective method is the convergent synthesis approach.[6][7] This strategy involves the separate synthesis of the A-ring and the CD-ring side-chain fragments, which are then coupled together in a later step. A common coupling reaction is the Wittig-Horner reaction, which forms the characteristic triene system of vitamin D.[6] This modular approach allows for greater flexibility in creating various analogs.
What are the most common protecting groups used in the synthesis of this compound?
Silyl ethers are the most frequently employed protecting groups for the hydroxyl functions in vitamin D synthesis. Tert-butyldimethylsilyl (TBDMS) and triethylsilyl (TES) groups are popular choices due to their relative stability under many reaction conditions and their straightforward removal with fluoride-based reagents.[1]
Which analytical techniques are most suitable for monitoring the synthesis and confirming the structure of the final product?
A combination of techniques is essential. Thin-layer chromatography (TLC) is useful for rapid reaction monitoring. High-performance liquid chromatography (HPLC) is invaluable for assessing purity and separating isomers. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are indispensable.
Quantitative Data Summary
Table 1: Representative HPLC Conditions for Separation of Dihydroxyvitamin D3 Isomers
| Parameter | Condition 1 | Condition 2 |
| Column | Synergy hydro-RP, 4.6 x 250 mm, 4.0 µm | YMC-Triart C18 ExRS, 3.0 x 150 mm, 5 µm |
| Mobile Phase | Methanol/Acetonitrile/Water (70/25/5) | THF/Acetonitrile (10/90) |
| Flow Rate | 1.2 mL/min | 0.425 mL/min |
| Detection | UV at 265 nm | UV at 265 nm |
| Temperature | Not specified | 30 °C |
| Reference | [4][5] | [2] |
Table 2: Reported Yields for Key Synthetic Steps
| Reaction Step | Reported Yield | Reference |
| Coupling of A-ring and CD-ring fragments | 65% | [8] |
| Deprotection of hydroxyl groups | 42% | [8] |
| Continuous flow synthesis (Vitamin D3) | 17% | [9] |
Experimental Protocols
Protocol 1: General Procedure for Wittig-Horner Coupling of A-Ring and CD-Ring Fragments
This protocol is a generalized representation of a key step in the convergent synthesis of vitamin D analogs.
-
Preparation of the A-ring phosphine oxide: The A-ring synthon is typically converted to a phosphine oxide to generate the ylide for the coupling reaction.
-
Generation of the Ylide: The A-ring phosphine oxide is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (argon) and cooled to a low temperature (e.g., -78°C). A strong base, such as n-butyllithium or phenyllithium, is added dropwise to generate the colored ylide.
-
Coupling Reaction: A solution of the CD-ring ketone fragment in anhydrous THF is added slowly to the ylide solution at -78°C. The reaction mixture is stirred at this temperature for a specified time, and then allowed to warm to room temperature.
-
Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the coupled product.
Protocol 2: General Procedure for HPLC Purification of this compound Isomers
This protocol outlines a general approach for the purification of the final product.
-
Sample Preparation: The crude product from the final deprotection step is dissolved in a minimal amount of the HPLC mobile phase or a compatible solvent. The solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.
-
Chromatographic System: An HPLC system equipped with a UV detector (set to 265 nm) and a suitable column (e.g., a reversed-phase C18 or phenyl-hexyl column) is used.
-
Elution: The sample is injected onto the column and eluted with an optimized mobile phase (e.g., a mixture of methanol, acetonitrile, and water). Isocratic elution is often preferred for resolving closely related isomers.
-
Fraction Collection: Fractions corresponding to the desired isomer peaks are collected.
-
Analysis and Concentration: The purity of the collected fractions is assessed by analytical HPLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure, taking care to avoid exposure to light and excessive heat.
Visualizations
Caption: Convergent synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low synthesis yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chromatographic separation of 24(R),25-dihydroxyvitamin D3 and 25-hydroxyvitamin D3-26,23-lactone using a cyano-bonded phase packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oatext.com [oatext.com]
- 5. oatext.com [oatext.com]
- 6. Stereoselective synthesis of 25S,26-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
"resolving co-elution of 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3 in HPLC"
Welcome to the technical support center for resolving challenging co-elution issues in the HPLC analysis of vitamin D metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in separating 24,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate 24,25-dihydroxyvitamin D3 and this compound using reversed-phase HPLC?
A1: 24,25-dihydroxyvitamin D3 and this compound are structural isomers with very similar polarity and molecular weight. This similarity in physicochemical properties leads to comparable retention times on standard reversed-phase columns like C18, making their separation difficult. Achieving baseline resolution often requires optimization of multiple chromatographic parameters or the use of alternative separation techniques.
Q2: What are the primary HPLC method parameters to adjust when experiencing co-elution of these isomers?
A2: When facing co-elution, systematically adjust the following parameters:
-
Stationary Phase: Explore different column chemistries beyond standard C18. Phenyl-hexyl, cyano (CN), or pentafluorophenyl (PFP) phases can offer alternative selectivities.[1] Chiral columns have also been shown to be effective.[2]
-
Mobile Phase Composition: Modify the organic solvent (e.g., methanol, acetonitrile) and the aqueous phase composition. Small changes in the ratio of organic solvents or the addition of modifiers can significantly impact selectivity.
-
Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction kinetics between the analytes and the stationary phase, potentially improving resolution.
-
Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
Q3: Can derivatization help in resolving 24,25-dihydroxyvitamin D3 and this compound?
A3: Yes, derivatization can be a powerful tool. Derivatizing the hydroxyl groups with reagents like 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) can enhance the chromatographic properties of the isomers, potentially leading to better separation.[3][4] This approach can also improve ionization efficiency for mass spectrometry detection.
Q4: Are there alternatives to conventional HPLC for separating these isomers?
A4: Yes, Ultra-Performance Supercritical Fluid Chromatography (UPSFC) has demonstrated orthogonal selectivity to reversed-phase HPLC for vitamin D metabolites.[2] The separation mechanism in SFC is based on polarity and the number of hydroxyl groups, which can provide a different elution order and improved resolution for isomeric compounds.[2]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Complete Co-elution of 24,25(OH)2D3 and 25,26(OH)2D3 | Insufficient column selectivity. Mobile phase is too strong. | 1. Change Column Chemistry: Switch from a standard C18 to a phenyl-hexyl, cyano, or PFP column to exploit different separation mechanisms. 2. Modify Mobile Phase: Decrease the initial percentage of the strong organic solvent (e.g., acetonitrile or methanol) in your gradient. 3. Optimize Gradient: Implement a shallower gradient slope around the expected elution time of the isomers. |
| Partial Co-elution (Peak Shouldering) | Sub-optimal mobile phase composition. Inadequate column efficiency. | 1. Adjust Organic Solvent Ratio: If using a methanol/water mobile phase, try substituting a portion of the methanol with acetonitrile, or vice versa.[1] 2. Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will lengthen the run time. 3. Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[5] |
| Poor Peak Shape and Low Sensitivity | Matrix effects from the sample. Inefficient ionization. | 1. Improve Sample Preparation: Incorporate a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) step to remove interfering matrix components.[3][4] 2. Consider Derivatization: Use a derivatizing agent like PTAD to improve the chromatographic behavior and enhance the signal in mass spectrometry.[3][4] 3. Optimize MS Source Parameters: Fine-tune the electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source conditions for optimal analyte response. |
Experimental Protocols
Below are examples of experimental conditions that have been successfully used for the separation of dihydroxyvitamin D3 isomers.
Method 1: LC-MS/MS with a Core-Shell Silica-Based Column
This method was developed for the simultaneous determination of 25(OH)D3, 25(OH)D2, 24,25(OH)2D3, and 25,26(OH)2D3.[3][4]
-
Sample Preparation:
-
HPLC System: Agilent HPLC 1260 system.[4]
-
Column: Kinetex® 5 µm F5 100 Å core-shell column (150 × 4.6 mm).[4]
-
Mass Spectrometer: Sciex 4500.[4]
-
Quantitative Data Summary:
| Parameter | Value |
| Column Dimensions | 150 x 4.6 mm |
| Particle Size | 5 µm |
| Limit of Detection (LoD) | 0.3 to 1.5 nmol/L |
| Limit of Quantification (LoQ) | 1.0 to 3.1 nmol/L |
| Intra-assay Imprecision | <8.6 % |
| Inter-assay Imprecision | <11.5 % |
Method 2: UHPLC with a Phenyl Column
This method is suitable for the separation of various vitamin D metabolites, including dihydroxy-isomers.
-
Sample Preparation:
-
UPLC System: Acquity UPLC.[6]
-
Column: BEH-Phenyl UPLC column (1.7µm, 2.1 x 50 mm).[6]
-
Mobile Phase: Methanol/water-based gradient.[6]
-
Mass Spectrometer: Xevo TQ-S.[6]
Visualizations
Logical Workflow for Resolving Co-elution
The following diagram illustrates a systematic approach to troubleshooting and resolving the co-elution of 24,25-dihydroxyvitamin D3 and this compound.
Caption: A workflow for HPLC method development to resolve co-eluting isomers.
References
- 1. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of 24,25- and this compound in serum samples with liquid-chromatography mass spectrometry - A useful tool for the assessment of vitamin D metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. academic.oup.com [academic.oup.com]
"impact of derivatization on the stability and ionization of 25,26-dihydroxyvitamin D3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 25,26-dihydroxyvitamin D3. The following information addresses common challenges related to derivatization, stability, and ionization in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound?
A1: Like other vitamin D metabolites, this compound lacks easily ionizable polar groups, which results in poor ionization efficiency during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry.[1] Derivatization chemically modifies the molecule to improve its ionization, thereby enhancing the sensitivity and signal-to-noise ratio of the analysis.[1][2] Furthermore, derivatization can shift the mass of the analyte to a region of the mass spectrum with less background interference.[3]
Q2: Which derivatization reagent is best for this compound?
A2: Several Cookson-type reagents are used for vitamin D metabolites, with 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) being a common choice.[2] Other reagents like DMEQ-TAD and Amplifex have also been shown to be effective for other dihydroxyvitamin D metabolites and may offer improved stability of the resulting derivative.[4] The choice of reagent can depend on the desired stability of the derivatized sample and the specific analytical instrumentation being used. For general applications, PTAD is a widely used and effective choice.[2]
Q3: How does derivatization with PTAD work?
A3: PTAD reacts with the conjugated diene system of the vitamin D molecule through a Diels-Alder cycloaddition.[3] This reaction is specific to the s-cis-diene configuration found in vitamin D and its metabolites, which provides selectivity.[1]
Q4: What are the expected mass shifts for this compound after derivatization?
Q5: How stable are the derivatized samples of this compound?
A5: The stability of derivatized vitamin D metabolites can vary significantly depending on the reagent used. Studies on other vitamin D3 metabolites have shown that PTAD derivatives can exhibit poor stability, with significant degradation observed after one month of storage at -20°C.[4] In contrast, derivatives formed with reagents like Amplifex and DMEQ-TAD have demonstrated greater stability, with less degradation over one to three months.[4] For optimal results, it is recommended to analyze PTAD-derivatized samples as soon as possible or to validate the stability under your specific storage conditions.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for Derivatized Analyte | Incomplete derivatization reaction. | Optimize derivatization conditions: ensure the reagent is fresh, check solvent for water content (anhydrous conditions are often required), and optimize reaction time and temperature (e.g., for PTAD, 60°C for 10 minutes has been shown to be effective for other vitamin D metabolites).[2] |
| Degradation of the derivatized analyte. | Analyze samples as soon as possible after derivatization. If storage is necessary, keep at -80°C and minimize freeze-thaw cycles. Consider using a more stable derivatization agent like Amplifex or DMEQ-TAD if long-term storage is required.[4] | |
| Poor ionization in the mass spectrometer. | Ensure mass spectrometer source conditions (e.g., temperature, gas flows) are optimized for the derivatized analyte. Check mobile phase composition; the use of methanol can sometimes protect against in-source water elimination.[5] | |
| High Background Noise or Interfering Peaks | Matrix effects from the sample (e.g., serum, plasma). | Improve sample clean-up. Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering lipids and other matrix components.[6][7] |
| Contamination from reagents or labware. | Use high-purity solvents and reagents. Ensure all glassware and plasticware are thoroughly cleaned or are single-use. | |
| Poor Chromatographic Peak Shape or Resolution | Suboptimal liquid chromatography (LC) conditions. | Optimize the LC gradient, flow rate, and column temperature. Consider using a column with a different stationary phase (e.g., C18, F5) to improve separation from isomers.[8] |
| Co-elution with isomers (e.g., C-3 epimers). | Employ a longer column or a column with smaller particle size for better resolution. Adjust the mobile phase composition to enhance separation.[8] | |
| Inconsistent Results or Poor Reproducibility | Variability in the derivatization reaction. | Ensure precise and consistent addition of the derivatization reagent and internal standard to all samples and calibrators. Vortex thoroughly and control reaction time and temperature. |
| Instability of the analyte during sample preparation. | Keep samples on ice or at a controlled temperature throughout the extraction and preparation process. Minimize exposure to light. |
Quantitative Data Summary
The stability of derivatized vitamin D3 metabolites is crucial for accurate quantification. The following table summarizes stability data for various derivatives of common vitamin D3 metabolites after storage at -20°C, which can serve as a guide for this compound.
| Derivatization Reagent | % Recovery After 1 Month at -20°C (for various Vitamin D3 metabolites) | % Recovery After 3 Months at -20°C (for various Vitamin D3 metabolites) | Reference |
| Amplifex | 80-89% | 65-86% | [4] |
| DMEQ-TAD | 75-98% | 50-80% | [4] |
| FMP-TS | 76-90% | Not Reported | [4] |
| PTAD-Ac | 75-82% | Not Reported | [4] |
| PTAD | 28-46% | Not Reported | [4] |
| PyrNO | 0-68% | Not Reported | [4] |
Experimental Protocols
Protocol 1: Sample Preparation and PTAD Derivatization of this compound in Serum
This protocol is adapted from methods used for other dihydroxyvitamin D metabolites.[2][8]
-
Protein Precipitation and Liquid-Liquid Extraction (LLE):
-
To 100 µL of serum, add an internal standard (e.g., deuterated this compound).
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) and vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or ethyl acetate), vortexing, and collecting the organic layer.
-
Dry the organic extract under a stream of nitrogen at 30-40°C.
-
-
Derivatization with PTAD:
-
Prepare a fresh solution of PTAD at a concentration of 0.4 mg/mL in ethyl acetate.[2]
-
Reconstitute the dried sample extract in 50 µL of the PTAD solution.
-
Vortex the mixture and incubate at 60°C for 10 minutes in the dark.[2]
-
After incubation, evaporate the solvent completely under nitrogen.
-
Reconstitute the derivatized sample in an appropriate volume of the initial LC mobile phase (e.g., 100 µL of methanol/water) for injection.
-
Visualizations
Caption: Workflow for this compound analysis.
Caption: Derivatization improves mass spectrometry signal.
References
- 1. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 3. A Simultaneous Extraction/Derivatization Strategy for Quantitation of Vitamin D in Dried Blood Spots Using LC–MS/MS: Application to Biomarker Study in Subjects Tested for SARS-CoV-2 [mdpi.com]
- 4. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
"identifying and mitigating interference from other vitamin D metabolites in 25,26(OH)2D3 assays"
Welcome to the technical support center for 25,26-dihydroxyvitamin D3 [25,26(OH)2D3] assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the accurate measurement of this vitamin D metabolite.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring 25,26(OH)2D3?
A1: The primary challenges in accurately measuring 25,26(OH)2D3 are its low physiological concentrations and the potential for interference from other structurally similar vitamin D metabolites. Immunoassays, in particular, may be susceptible to cross-reactivity, while even mass spectrometry-based methods require careful optimization to distinguish between isomers and other related compounds.
Q2: Which vitamin D metabolites are most likely to interfere with 25,26(OH)2D3 assays?
A2: While specific cross-reactivity data for all 25,26(OH)2D3 assays is not extensively published, potential interferents, based on structural similarities, include:
-
25-hydroxyvitamin D3 (25(OH)D3): As the precursor, it is present in much higher concentrations.
-
24,25-dihydroxyvitamin D3 (24,25(OH)2D3): A stereoisomer of 25,26(OH)2D3, making it difficult to separate chromatographically and potentially causing cross-reactivity in immunoassays.[1][2]
-
1,25-dihydroxyvitamin D3 (1,25(OH)2D3): The active form of vitamin D3.
-
3-epi-25-hydroxyvitamin D3 (3-epi-25(OH)D3): A known interferent in many 25(OH)D assays.[1][3][4]
Q3: What is the "gold standard" method for measuring 25,26(OH)2D3?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the measurement of 25,26(OH)2D3 and other vitamin D metabolites. This is due to its high specificity and sensitivity, which allows for the separation and distinct quantification of various metabolites, minimizing the impact of cross-reactivity inherent in immunoassays.[5]
Q4: What is the biological significance of measuring 25,26(OH)2D3?
A4: 25,26(OH)2D3 is a metabolite of vitamin D3. While its precise functions are still under investigation, it is known to be preferentially active in the intestine, stimulating calcium transport.[6] Unlike 1,25(OH)2D3, it appears to have minimal effects on bone calcium mobilization at lower doses.[6] Its measurement can provide further insights into the overall metabolism and catabolism of vitamin D.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Steps |
| Sample Preparation Variability | Ensure consistent sample handling and storage. Use standardized protocols for serum/plasma separation and storage at -20°C or lower. Avoid repeated freeze-thaw cycles. |
| Pipetting Inaccuracies | Calibrate and regularly service all pipettes. Use reverse pipetting for viscous solutions. |
| Matrix Effects | Perform spike and recovery experiments to assess for matrix effects. If significant effects are observed, consider further sample purification or the use of a different analytical method. |
| Assay Drift | Run quality control samples at the beginning, middle, and end of each analytical run to monitor for assay drift. |
Issue 2: Suspected Interference from Other Metabolites
| Potential Cause | Troubleshooting Steps |
| Immunoassay Cross-Reactivity | If using an immunoassay, review the manufacturer's data on cross-reactivity with other vitamin D metabolites. If data is unavailable or suggests high cross-reactivity with a suspected interferent, consider using a more specific method like LC-MS/MS. |
| Co-elution in LC-MS/MS | Optimize the chromatographic method to ensure baseline separation of 25,26(OH)2D3 from its isomers (e.g., 24,25(OH)2D3) and other metabolites. This may involve adjusting the mobile phase composition, gradient, or using a different column. |
| In-source Fragmentation | In LC-MS/MS, optimize the ion source parameters to minimize in-source fragmentation of other metabolites that could produce ions with the same mass-to-charge ratio as 25,26(OH)2D3. |
Experimental Protocols
Protocol 1: Assessment of Immunoassay Cross-Reactivity
This protocol outlines a method to determine the percentage of cross-reactivity of an immunoassay with potentially interfering vitamin D metabolites.
Materials:
-
Calibrated standards of 25,26(OH)2D3 and the potential interfering metabolite.
-
Analyte-free serum or buffer.
-
Your 25,26(OH)2D3 immunoassay kit.
Procedure:
-
Prepare a standard curve for 25,26(OH)2D3 according to the assay manufacturer's instructions.
-
Prepare a series of dilutions of the interfering metabolite in analyte-free serum or buffer.
-
Analyze these dilutions in the 25,26(OH)2D3 immunoassay.
-
Determine the concentration of the interfering metabolite that gives a response equivalent to a known concentration of 25,26(OH)2D3 (e.g., the 50% binding inhibition point).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of 25,26(OH)2D3 / Concentration of Interfering Metabolite at equivalent response) x 100
Protocol 2: Sample Preparation for LC-MS/MS Analysis of 25,26(OH)2D3
This protocol is based on a published method for the simultaneous determination of multiple vitamin D metabolites.[7]
Materials:
-
Serum or plasma sample (50 µL).
-
Internal standards (deuterated 25,26(OH)2D3).
-
Protein precipitation solution (e.g., acetonitrile).
-
Liquid-liquid extraction solvent (e.g., hexane/ethyl acetate).
-
Derivatization agent (e.g., 4-Phenyl-1,2,4-triazole-3,5-dione - PTAD).
Procedure:
-
Protein Precipitation: To 50 µL of serum/plasma, add the internal standard solution followed by a protein precipitation solvent. Vortex and centrifuge to pellet the proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a clean tube and perform a liquid-liquid extraction to isolate the vitamin D metabolites.
-
Derivatization: Evaporate the extraction solvent and reconstitute the residue in the derivatization agent solution. Incubate to allow the reaction to complete. Derivatization can improve ionization efficiency and chromatographic separation.
-
Analysis: Inject the derivatized sample into the LC-MS/MS system.
Quantitative Data Summary
The following table summarizes the analytical performance of a validated LC-MS/MS method for the simultaneous measurement of several vitamin D metabolites, including 25,26(OH)2D3.[7]
| Analyte | Limit of Detection (LoD) (nmol/L) | Limit of Quantification (LoQ) (nmol/L) | Recovery (%) | Intra-assay Imprecision (%) | Inter-assay Imprecision (%) |
| 25,26(OH)2D3 | 0.3 - 1.5 | 1.0 - 3.1 | 76.1 - 84.3 | < 8.6 | < 11.5 |
| 25(OH)D3 | 0.3 - 1.5 | 1.0 - 3.1 | 76.1 - 84.3 | < 8.6 | < 11.5 |
| 25(OH)D2 | 0.3 - 1.5 | 1.0 - 3.1 | 76.1 - 84.3 | < 8.6 | < 11.5 |
| 24,25(OH)2D3 | 0.3 - 1.5 | 1.0 - 3.1 | 76.1 - 84.3 | < 8.6 | < 11.5 |
Visualizations
Vitamin D Metabolism Pathway
Caption: Simplified metabolic pathway of Vitamin D3.
General Workflow for LC-MS/MS Analysis
Caption: General workflow for LC-MS/MS analysis of vitamin D metabolites.
Troubleshooting Logic for Inaccurate Results
Caption: Troubleshooting logic for inaccurate 25,26(OH)2D3 assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nvkc.nl [nvkc.nl]
- 6. Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
"quality control measures for ensuring accuracy in 25,26-dihydroxyvitamin D3 measurement"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the accurate measurement of 25,26-dihydroxyvitamin D3 [25,26(OH)2D3].
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring this compound and which is preferred?
A1: The two primary methods for measuring vitamin D metabolites are immunoassays and liquid chromatography-tandem mass spectrometry (LC-MS/MS). LC-MS/MS is widely considered the gold standard method due to its superior accuracy, specificity, and ability to separate structurally similar metabolites.[1][2][3] Immunoassays are more susceptible to cross-reactivity and matrix effects, which can lead to inaccurate results.[4][5] For research and drug development applications requiring high precision, LC-MS/MS is the preferred method.
Q2: What are common sources of interference in this compound measurement?
A2: Common sources of interference can be categorized by the analytical method used:
-
For Immunoassays:
-
Cross-reactivity: Antibodies may cross-react with other vitamin D metabolites, such as 24,25-dihydroxyvitamin D3 [24,25(OH)2D3] and 3-epi-25-hydroxyvitamin D3, leading to overestimated results.[4][6]
-
Matrix Effects: Endogenous substances in the sample, such as lipids (lipemia), bilirubin (icterus), and hemoglobin (hemolysis), can interfere with the assay chemistry.[4][7]
-
Vitamin D Binding Protein (VDBP): Incomplete release of 25,26(OH)2D3 from VDBP can result in underestimation of its concentration.[5]
-
-
For LC-MS/MS:
-
Isobaric Interferences: Other dihydroxyvitamin D metabolites, such as 24,25(OH)2D3, have the same mass as 25,26(OH)2D3 and must be chromatographically separated to prevent co-elution and inaccurate quantification.[8]
-
Matrix Effects: Although less prone than immunoassays, ion suppression or enhancement from the sample matrix can affect the accuracy of LC-MS/MS measurements.[9]
-
Q3: How can I ensure the quality and comparability of my this compound measurements?
A3: To ensure high-quality and comparable results, consider the following measures:
-
Participation in External Quality Assessment Schemes (EQAS): Regularly participate in programs like the Vitamin D External Quality Assessment Scheme (DEQAS) to assess the accuracy of your measurements against established reference methods.[6][10]
-
Use of Standard Reference Materials (SRMs): Incorporate SRMs from institutions like the National Institute of Standards and Technology (NIST) in your validation and routine analysis to ensure traceability and accuracy.[2][9]
-
Method Validation: Thoroughly validate your analytical method for parameters such as linearity, precision (intra- and inter-assay), accuracy, limit of detection (LOD), and limit of quantification (LOQ).[8][11]
-
Internal Quality Control: Routinely analyze quality control materials with known concentrations at low, medium, and high levels to monitor the performance of your assay.[8]
Troubleshooting Guides
Issue 1: High variability in replicate measurements.
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Review and standardize the sample preparation protocol. Ensure consistent timing and technique for protein precipitation, extraction, and derivatization steps. |
| Pipetting Errors | Calibrate and verify the accuracy of all pipettes used. Use reverse pipetting for viscous solutions. |
| Instrument Instability (LC-MS/MS) | Check for fluctuations in pump pressure, temperature, and spray stability. Perform system suitability tests before each run. |
| Contamination | Use clean, dedicated labware. Ensure solvents and reagents are of high purity. |
Issue 2: Poor recovery of this compound.
| Possible Cause | Troubleshooting Step |
| Inefficient Protein Precipitation | Optimize the type and volume of precipitation reagent (e.g., acetonitrile, methanol). Ensure thorough vortexing and adequate incubation time at a cold temperature.[12] |
| Suboptimal Liquid-Liquid Extraction (LLE) | Evaluate different extraction solvents (e.g., hexane, ethyl acetate, methyl tert-butyl ether) and their ratios. Optimize mixing and phase separation steps. |
| Incomplete Derivatization | Ensure the derivatizing agent (e.g., PTAD) is fresh and used at the optimal concentration and reaction time.[8] |
| Analyte Degradation | Protect samples and standards from light and excessive heat. Store at appropriate temperatures (-20°C or -80°C). |
Issue 3: Discrepancies with expected or previously obtained results.
| Possible Cause | Troubleshooting Step |
| Calibration Issues | Prepare fresh calibration standards from a certified reference material. Verify the accuracy of the stock solution concentration. Use an appropriate calibration model (e.g., linear, weighted).[11] |
| Cross-reactivity or Co-elution | For immunoassays, assess cross-reactivity with other vitamin D metabolites. For LC-MS/MS, optimize the chromatographic method to ensure baseline separation of isomers and other interfering compounds.[6][13] |
| Matrix Effects | Implement strategies to minimize matrix effects, such as using a more efficient sample cleanup method, stable isotope-labeled internal standards, or matrix-matched calibrators.[9] |
| Changes in Reagent or Column Lot | Validate each new lot of critical reagents and analytical columns to ensure consistent performance. |
Quantitative Data Summary
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin D Metabolites
| Analyte | Limit of Detection (LOD) (nmol/L) | Limit of Quantification (LOQ) (nmol/L) | Intra-assay Imprecision (%CV) | Inter-assay Imprecision (%CV) | Recovery (%) |
| 25(OH)D3 | 0.3 - 1.5 | 1.0 - 3.1 | < 8.6 | < 11.5 | 76.1 - 84.3 |
| 25(OH)D2 | 0.3 - 1.5 | 1.0 - 3.1 | < 8.6 | < 11.5 | 76.1 - 84.3 |
| 24,25(OH)2D3 | 0.3 - 1.5 | 1.0 - 3.1 | < 8.6 | < 11.5 | 76.1 - 84.3 |
| 25,26(OH)2D3 | 0.3 - 1.5 | 1.0 - 3.1 | < 8.6 | < 11.5 | 76.1 - 84.3 |
Data adapted from a study developing a simultaneous LC-MS/MS method for multiple vitamin D metabolites.[8]
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS/MS Analysis of this compound
This protocol outlines a general procedure for the extraction and derivatization of 25,26(OH)2D3 from serum or plasma.
-
Sample Aliquoting:
-
Pipette 50 µL of the serum/plasma sample, calibrator, or quality control into a clean microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add an appropriate volume of the internal standard solution (e.g., deuterated 25,26(OH)2D3) to each tube and vortex briefly.
-
-
Protein Precipitation:
-
Add an ice-cold precipitation reagent (e.g., acetonitrile or methanol) to each tube.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate at 4°C for 10 minutes to facilitate protein precipitation.
-
Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
-
Liquid-Liquid Extraction (LLE):
-
Carefully transfer the supernatant to a new clean tube.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether or hexane/ethyl acetate mixture).
-
Vortex for 2 minutes to extract the analytes into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a new tube.
-
-
Evaporation:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Derivatization (if required):
-
Reconstitute the dried extract in a solution containing the derivatizing agent (e.g., 4-Phenyl-1,2,4-triazole-3,5-dione - PTAD).
-
Incubate to allow the derivatization reaction to complete. This step enhances the ionization efficiency of the analytes.
-
-
Final Reconstitution:
-
Evaporate the derivatization solvent.
-
Reconstitute the final residue in the mobile phase for injection into the LC-MS/MS system.
-
Visualizations
Caption: General Experimental Workflow for LC-MS/MS Measurement
Caption: Troubleshooting High Result Variability
References
- 1. Performance evaluation of two immunoassays for 25-hydroxyvitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The When, What & How of Measuring Vitamin D Metabolism in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitamin D3 25-Hydroxyvitamin D: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Multicenter comparison of analytical interferences of 25-OH vitamin D immunoassay and mass spectrometry methods by endogenous interferents and cross-reactivity with 3-epi-25-OH-vitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. 25-Hydroxyvitamin D assays: Potential interference from other circulating vitamin D metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 10. researchgate.net [researchgate.net]
- 11. Accurate and reliable quantification of 25-hydroxy-vitamin D species by liquid chromatography high-resolution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. listarfish.it [listarfish.it]
- 13. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
"improving the recovery of 25,26-dihydroxyvitamin D3 during solid-phase extraction"
Welcome to the technical support center for optimizing the solid-phase extraction (SPE) of 25,26-dihydroxyvitamin D3. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to enhance recovery and ensure reliable quantification of this polar vitamin D metabolite.
Troubleshooting Guide
This guide addresses common issues encountered during the SPE of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete Elution: The elution solvent may not be strong (polar) enough to desorb the analyte from the SPE sorbent. Due to its two hydroxyl groups, this compound is more polar than 25-hydroxyvitamin D3. | - Increase the polarity of the elution solvent. For reversed-phase SPE (e.g., C18), this can be achieved by increasing the proportion of a more polar solvent like methanol or isopropanol in the elution mixture. For normal-phase SPE (e.g., silica), a more polar solvent like isopropanol or methanol in hexane/methylene chloride would be required.[1] - Consider using a solvent mixture for elution, such as dichloromethane:hexane or isopropanol:hexane.[1] - Perform a second elution step and analyze it separately to see if a significant amount of the analyte was retained. |
| Analyte Breakthrough During Sample Loading or Washing: The sample loading or wash solution is too strong (too similar in polarity to the elution solvent), causing the analyte to pass through the cartridge without being retained. | - For reversed-phase SPE, ensure the organic solvent concentration in the sample load is low. If using protein precipitation with acetonitrile or methanol, dilute the supernatant with an aqueous buffer before loading. - For the wash step in reversed-phase SPE, use a solvent mixture that is strong enough to remove interferences but weak enough to retain this compound (e.g., a lower percentage of methanol in water). | |
| Insufficient Protein Precipitation: this compound is bound to vitamin D binding protein (VDBP) in serum/plasma. If not effectively dissociated, recovery will be poor. | - Ensure thorough protein precipitation by using a sufficient volume of cold organic solvent such as acetonitrile or methanol and allowing adequate incubation time.[2][3] - Vigorous vortexing is crucial to disrupt the protein-analyte interaction. | |
| Suboptimal pH of Sample Load: The pH of the sample can affect the interaction of the analyte with the sorbent. | - Adjust the pH of the sample before loading onto the SPE cartridge. For reversed-phase SPE, a neutral to slightly acidic pH is generally suitable. | |
| High Variability in Recovery (Poor Reproducibility) | Inconsistent SPE Cartridge Packing or Flow Rate: Variations in cartridge packing can lead to channeling, and inconsistent flow rates can affect binding and elution efficiency. | - Use high-quality, certified SPE cartridges. - Control the flow rate during sample loading, washing, and elution using a vacuum manifold or an automated SPE system. A consistent, slow flow rate is generally recommended. |
| Incomplete Drying of SPE Cartridge (if applicable): Residual water in the cartridge before elution with an organic solvent in normal-phase SPE can lead to inconsistent elution. | - Ensure the cartridge is thoroughly dried with nitrogen or vacuum after the final aqueous wash step and before elution with a non-polar solvent. | |
| High Matrix Effects in LC-MS/MS Analysis | Co-elution of Phospholipids and Other Interferences: The SPE protocol is not effectively removing matrix components that can suppress or enhance the ionization of this compound. | - Optimize the wash step by testing different solvent strengths to remove as many interferences as possible without eluting the target analyte. - Consider a different SPE sorbent chemistry (e.g., a polymer-based sorbent or one with mixed-mode functionality). - An alternative to traditional SPE is Supported Liquid Extraction (SLE), which can offer cleaner extracts for some applications. |
| Insufficient Sample Clean-up: The initial sample preparation before SPE is inadequate. | - Ensure effective protein precipitation. For very complex matrices, a liquid-liquid extraction (LLE) following protein precipitation and prior to SPE might be beneficial. A study on the simultaneous determination of various vitamin D metabolites, including 25,26(OH)2D3, utilized an LLE step with n-heptane and tert-butyl methyl ether after protein precipitation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of SPE cartridge to use for this compound?
A1: The choice of SPE cartridge depends on the overall sample preparation workflow.
-
Reversed-Phase (e.g., C18, C8): This is the most common choice for extracting vitamin D metabolites from aqueous samples like plasma or serum.[5] C18 cartridges are effective at retaining vitamin D and its metabolites.[5]
-
Normal-Phase (e.g., Silica): Silica cartridges are useful for fractionating different vitamin D metabolites based on their polarity.[5] For instance, after an initial extraction with a C18 cartridge, a silica cartridge can be used to separate 25-hydroxyvitamin D from dihydroxyvitamin D metabolites.[5]
-
Polymer-Based (e.g., Hydrophilic-Lipophilic Balanced - HLB): These sorbents can offer high and reproducible recovery for a broad range of compounds and may be less susceptible to overdrying.
Q2: How does the polarity of this compound compare to other vitamin D metabolites, and how does this affect my SPE protocol?
A2: this compound is more polar than 25-hydroxyvitamin D3 due to the presence of an additional hydroxyl group. It is, however, generally less polar than 1,25-dihydroxyvitamin D3. This intermediate polarity is critical for SPE method development. The wash solvent should be strong enough to remove less polar interferences without eluting the this compound. The elution solvent must be sufficiently polar to then recover the analyte from the sorbent. A stepwise elution with increasing solvent polarity can be used to fractionate vitamin D metabolites.[1]
Q3: Is a derivatization step necessary after SPE for LC-MS/MS analysis?
A3: While not always mandatory, derivatization can significantly improve the ionization efficiency and sensitivity of vitamin D metabolites in LC-MS/MS analysis, especially when using electrospray ionization (ESI). Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can enhance the signal.[4]
Q4: Can I use an automated SPE system for this application?
A4: Yes, automated SPE systems are highly recommended as they can improve reproducibility by precisely controlling volumes and flow rates. Several studies have successfully used automated systems for the extraction of vitamin D metabolites.[2][3]
Experimental Protocols
Protocol 1: General Reversed-Phase SPE for this compound from Serum/Plasma
This protocol is a general guideline and should be optimized for your specific application and instrumentation.
-
Sample Pre-treatment:
-
To 200 µL of serum or plasma in a microcentrifuge tube, add an internal standard.
-
Add 400 µL of ice-cold acetonitrile or methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at 4°C for 15 minutes.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Dilute the supernatant 1:1 (v/v) with an aqueous buffer (e.g., 0.1% formic acid in water).
-
-
SPE Cartridge Conditioning (C18, 100 mg):
-
Wash the cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of deionized water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the diluted supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 30-40% methanol in water to remove polar interferences. This step is critical and may require optimization.
-
Dry the cartridge thoroughly under vacuum or with nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute the this compound with 1-2 mL of a suitable organic solvent. A starting point could be 90-100% methanol or a mixture like 95:5 (v/v) methanol:isopropanol. The elution solvent composition and volume should be optimized for maximum recovery.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a small volume of mobile phase compatible with your LC-MS/MS system.
-
Visualizations
References
- 1. jasco.hu [jasco.hu]
- 2. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
"validation of the 24,25(OH)2D3 to 25(OH)D3 ratio as a biomarker of vitamin D catabolism"
A Comparative Guide for Researchers and Drug Development Professionals
The accurate assessment of vitamin D status is crucial in both clinical settings and research. While serum 25-hydroxyvitamin D (25(OH)D) is the most commonly used marker, it primarily reflects vitamin D exposure and may not fully represent tissue-level vitamin D activity and catabolism. Emerging evidence strongly supports the use of the ratio of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) to 25(OH)D3, often termed the Vitamin D Metabolite Ratio (VDMR), as a more dynamic and informative biomarker of vitamin D catabolism. This guide provides a comprehensive comparison of the VDMR with other methodologies, supported by experimental data, to aid researchers and drug development professionals in its validation and application.
The formation of 24,25(OH)2D from 25(OH)D, catalyzed by the mitochondrial enzyme CYP24A1, is the principal pathway for the metabolic clearance of 25(OH)D.[1][2] The expression of CYP24A1 is induced by the active form of vitamin D, 1,25-dihydroxyvitamin D (1,25(OH)2D), creating a feedback loop that regulates vitamin D activity.[1] Consequently, the VDMR is postulated to be a reliable surrogate marker for 25(OH)D3 clearance and overall vitamin D catabolic activity.[1][2][3]
Comparative Data: VDMR vs. Gold Standard Clearance Measurement
A pivotal study validated the VDMR against the gold-standard method of measuring 25(OH)D3 clearance using deuterated 25(OH)D3 infusion.[1][2] The study demonstrated a strong correlation between the baseline VDMR and both 25(OH)D3 clearance and the deuterated metabolite-to-parent area under the curve (AUC) ratio.[1]
| Parameter | Correlation with VDMR (r-value) | Notes |
| 25(OH)D3 Clearance | 0.51 | Strong positive correlation. |
| Deuterated Metabolite-to-Parent AUC Ratio | 0.76 | Very strong positive correlation. |
Data from a study involving 87 participants with varying kidney function. The VDMR was calculated as (24,25(OH)2D3 [ng/mL] / 25(OH)D3 [ng/mL]) x 1000.[1]
These findings validate the VDMR as a robust measure of 25(OH)D3 clearance.[1] However, the study also highlighted that this relationship can be influenced by factors such as race and the presence of chronic kidney disease (CKD), which should be considered in clinical and research applications.[1][2] Specifically, participants with CKD and kidney failure, as well as Black participants, exhibited lower VDMR values.[1]
Predictive Value of the VDMR in Vitamin D Supplementation
The VDMR has also been shown to predict the response to vitamin D3 supplementation. A randomized clinical trial demonstrated that the initial VDMR was inversely correlated with the subsequent increase in 25(OH)D3 levels after supplementation.[4] This suggests that individuals with a higher baseline catabolic rate (higher VDMR) may require larger or more frequent doses of vitamin D to achieve a desired 25(OH)D3 level.
| Study Group | Correlation of Week 2 VDMR with Week 6 change in 25(OH)D3 (r-value) | p-value |
| Vitamin D3 Supplemented | -0.32 | 0.02 |
| Placebo | Not significant | - |
Data from a placebo-controlled trial with 160 participants receiving 28,000 IU of vitamin D3 per week.[4]
Experimental Protocols
The accurate measurement of vitamin D metabolites is paramount for the validation and application of the VDMR. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][5][6]
Key Experiment: Measurement of 25(OH)D3 and 24,25(OH)2D3 by LC-MS/MS
1. Sample Preparation:
-
Immunoaffinity Extraction: Plasma samples are subjected to immunoaffinity extraction to isolate endogenous 24,25(OH)2D3, 25(OH)D2, and 25(OH)D3.[1]
-
Liquid-Liquid Extraction: For the analysis of deuterated metabolites, a liquid-liquid extraction method is employed.[1]
-
Derivatization: Samples are derivatized with 4-phenyl-1,2,4-triazline-3,5-dione (PTAD) to enhance ionization efficiency and analytical sensitivity.[1]
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted and derivatized metabolites are separated using a high-performance liquid chromatography (HPLC) system, often with a silica-based core-shell column.[7]
-
Mass Spectrometric Detection: A tandem mass spectrometer is used for the detection and quantification of the target analytes. The instrument is operated in multiple reaction monitoring (MRM) mode to ensure high specificity and sensitivity.
-
Internal Standards: Deuterated internal standards, such as tri-deuterated 25(OH)D3, are used to correct for variations in extraction efficiency and instrument response.[1]
Visualizing the Vitamin D Catabolic Pathway and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the vitamin D metabolic pathway and a typical experimental workflow for validating the VDMR.
Caption: Vitamin D Metabolic Pathway.
Caption: VDMR Validation Workflow.
Conclusion
The 24,25(OH)2D3 to 25(OH)D3 ratio (VDMR) is a validated and reliable biomarker of vitamin D catabolism. It offers a practical and less invasive alternative to gold-standard clearance studies that require the administration of tracers. The VDMR provides valuable insights into the dynamic nature of vitamin D metabolism and can predict the response to supplementation. For researchers and professionals in drug development, the VDMR represents a powerful tool for assessing vitamin D status and the impact of new therapeutics on its metabolism. The use of robust and accurate analytical methods, such as LC-MS/MS, is essential for the successful implementation of the VDMR in research and clinical practice.
References
- 1. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of the 24,25-dihydroxyvitamin D3 to 25-hydroxyvitamin D3 ratio as a biomarker of 25-hydroxyvitamin D3 clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ratio of serum 24,25-dihydroxyvitamin D(3) to 25-hydroxyvitamin D(3) is predictive of 25-hydroxyvitamin D(3) response to vitamin D(3) supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. VITAMIN D STATUS: MEASUREMENT, INTERPRETATION AND CLINICAL APPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LC-MS/MS and Immunoassay for the Quantification of 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for research into bone metabolism, immune function, and various other physiological and pathological processes. While 25-hydroxyvitamin D is the primary biomarker for vitamin D status, other metabolites, such as 25,26-dihydroxyvitamin D3, are gaining interest for their potential roles in vitamin D metabolism and catabolism. This guide provides a detailed, head-to-head comparison of the two primary analytical methods used for quantifying vitamin D metabolites: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay, with a specific focus on the measurement of this compound.
Executive Summary
Quantitative Data Comparison
Due to the lack of a specific commercially available immunoassay for this compound, a direct quantitative comparison is not feasible. The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of this compound and other vitamin D metabolites. The hypothetical performance of an immunoassay is based on the known limitations and performance of immunoassays for other vitamin D metabolites.
| Feature | LC-MS/MS | Immunoassay (Hypothetical) |
| Specificity | High; able to distinguish between structurally similar metabolites. | Low to moderate; high potential for cross-reactivity with other dihydroxyvitamin D metabolites. |
| Sensitivity (LOD) | 0.3 - 1.5 nmol/L | Likely higher than LC-MS/MS. |
| Quantification (LOQ) | 1.0 - 3.1 nmol/L | Likely higher than LC-MS/MS. |
| Accuracy/Recovery | 76.1% - 84.3% | Variable and potentially compromised by cross-reactivity. |
| Precision (CV) | Intra-assay: < 8.6% Inter-assay: < 11.5% | Generally higher CVs compared to LC-MS/MS. |
| Multiplexing | Yes; simultaneous measurement of multiple vitamin D metabolites. | Typically measures a single analyte or a total of a class of metabolites. |
| Throughput | Lower; sample preparation is more complex. | Higher; amenable to automation. |
| Cost per Sample | Higher | Lower |
| Development Status for 25,26(OH)2D3 | Validated methods exist. | No specific commercial assays readily available. |
Experimental Protocols
LC-MS/MS for this compound
This protocol is based on a validated method for the simultaneous determination of multiple vitamin D metabolites.
1. Sample Preparation:
-
Protein Precipitation: To 50 µL of serum, add an internal standard solution containing deuterated this compound. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Liquid-Liquid Extraction: After centrifugation to remove precipitated proteins, the supernatant is subjected to liquid-liquid extraction to isolate the vitamin D metabolites.
-
Derivatization: The extracted metabolites are derivatized with an agent such as 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD) to enhance ionization efficiency and improve sensitivity.
2. Chromatographic Separation:
-
An HPLC system with a suitable column (e.g., a silica-based core-shell column) is used to separate the different vitamin D metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of a mixture of organic solvents and water is typically employed.
3. Mass Spectrometric Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored to ensure high specificity and accurate quantification.
Immunoassay for Vitamin D Metabolites (General Protocol)
While a specific protocol for this compound is not available, a general immunoassay protocol for a vitamin D metabolite would involve the following steps:
1. Sample Pre-treatment:
-
The vitamin D metabolite must be released from the vitamin D binding protein (VDBP) in the serum. This is typically achieved by using a releasing agent.
2. Competitive Binding:
-
The sample containing the target metabolite is incubated with a specific antibody and a labeled version of the metabolite (e.g., enzyme-labeled or radiolabeled).
-
The endogenous metabolite and the labeled metabolite compete for binding to the limited number of antibody binding sites.
3. Signal Generation and Detection:
-
After an incubation period, the bound and unbound fractions are separated.
-
The signal generated from the labeled metabolite (e.g., colorimetric, chemiluminescent, or radioactive signal) is measured.
-
The concentration of the endogenous metabolite is inversely proportional to the measured signal.
Mandatory Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: General experimental workflow for a competitive immunoassay.
Caption: Logical comparison of LC-MS/MS and Immunoassay for 25,26(OH)2D3.
Discussion
LC-MS/MS: The Method of Choice
LC-MS/MS is unequivocally the superior method for the quantification of this compound. Its high specificity, achieved through chromatographic separation and mass-based detection, allows for the unambiguous identification and quantification of this metabolite, even in the presence of other structurally similar vitamin D metabolites. The ability to multiplex, or simultaneously measure a panel of vitamin D metabolites, provides a more comprehensive picture of the vitamin D metabolic pathway in a single analysis. While the initial investment in instrumentation and the complexity of the assay are higher, the accuracy and reliability of the data generated by LC-MS/MS are unparalleled for research and drug development applications.
Immunoassay: Significant Challenges and Unavailability
The development of a specific and reliable immunoassay for this compound is fraught with challenges. The primary obstacle is the high degree of structural similarity among the various dihydroxyvitamin D metabolites. It is highly probable that an antibody raised against this compound would exhibit significant cross-reactivity with other metabolites such as 24,25-dihydroxyvitamin D3 and 25,27-dihydroxyvitamin D3. This cross-reactivity would lead to inaccurate and overestimated measurements.[1][2]
Furthermore, the release of the metabolite from the vitamin D binding protein (VDBP) is a critical step in immunoassays that can introduce variability. Incomplete release can lead to underestimation of the true concentration. Given these significant hurdles, it is not surprising that specific immunoassays for minor vitamin D metabolites like this compound are not commercially available.
Conclusion
For researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound, LC-MS/MS is the only recommended method. Its superior specificity, sensitivity, and ability to provide a comprehensive metabolic profile make it the gold standard. While immunoassays offer advantages in terms of throughput and cost for more abundant analytes like total 25-hydroxyvitamin D, their inherent limitations, particularly cross-reactivity, make them unsuitable for the specific and accurate measurement of minor metabolites such as this compound. Future developments in antibody engineering may one day lead to more specific immunoassays, but for the present, LC-MS/MS remains the definitive analytical tool for in-depth vitamin D metabolite research.
References
Unraveling the Clinical Significance of Serum 25,26-Dihydroxyvitamin D3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of vitamin D metabolism is complex, with numerous metabolites exerting varied biological effects. While the roles of 25-hydroxyvitamin D3 (25(OH)D3) and 1,25-dihydroxyvitamin D3 (1,25(OH)2D3) in clinical outcomes are extensively studied, the significance of other metabolites, such as 25,26-dihydroxyvitamin D3, remains less understood. This guide provides a comparative overview of our current understanding of serum this compound levels in relation to clinical outcomes, contextualized with the well-established roles of its precursor, 25(OH)D3.
Due to a notable scarcity of direct clinical correlation studies for this compound in humans, this guide will first summarize the limited available data for this metabolite. Subsequently, it will present a comprehensive comparison with 25(OH)D3 across key clinical areas, including bone health, chronic kidney disease, and cancer, to offer a broader perspective on the vitamin D endocrine system.
I. Serum this compound: An Emerging Area of Research
This compound is a product of the vitamin D catabolic pathway. While its precise physiological role in humans is not yet fully elucidated, preclinical studies in animal models suggest potential biological activity.
Key Findings from Preclinical Studies:
-
Intestinal Calcium Transport: Early studies in vitamin D-deficient rats indicated that this compound can stimulate intestinal calcium transport. This effect, however, appears to be less potent compared to other vitamin D metabolites.
-
Bone Metabolism: The same animal studies suggested a minimal role for this compound in bone calcium mobilization compared to other metabolites.
Currently, there is a lack of robust clinical data directly correlating serum this compound levels with specific health outcomes in humans. The development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is enabling more accurate measurement of this and other minor vitamin D metabolites, paving the way for future clinical investigations.
II. Comparative Analysis: 25(OH)D3 Levels and Clinical Outcomes
To provide a framework for understanding the potential clinical relevance of vitamin D metabolites, this section details the well-documented correlations between serum 25(OH)D3—the primary indicator of vitamin D status—and various clinical outcomes.
Data Presentation: Serum 25(OH)D3 Levels and Clinical Correlations
| Clinical Outcome Area | Key Findings on Serum 25(OH)D3 Levels |
| Bone Health & Osteoporosis | Low serum 25(OH)D levels are consistently associated with an increased risk of osteoporosis and fractures.[1][2] Vitamin D supplementation, often in combination with calcium, has been shown to improve bone mineral density (BMD) and reduce fracture risk in deficient individuals.[2] |
| Chronic Kidney Disease (CKD) | Vitamin D deficiency is highly prevalent in CKD patients and is linked to the progression of the disease and the development of secondary hyperparathyroidism.[3][4][5][6][7] Lower 25(OH)D levels are associated with adverse renal outcomes.[8][9] |
| Cancer | Observational studies have suggested an inverse association between serum 25(OH)D levels and the risk and mortality of certain cancers, particularly colorectal cancer.[10][11][12][13][14] However, the results from randomized controlled trials on the preventive and therapeutic effects of vitamin D supplementation have been inconsistent. |
III. Experimental Protocols
Measurement of Serum Vitamin D Metabolites
The accurate quantification of vitamin D metabolites is crucial for clinical correlation studies. The gold-standard methodology is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: LC-MS/MS for Serum 25(OH)D3 and Other Metabolites
-
Sample Preparation:
-
A small volume of serum (typically 50-100 µL) is used.
-
Protein precipitation is performed by adding a solvent like acetonitrile, often containing a deuterated internal standard (e.g., d6-25-hydroxyvitamin D3) for accurate quantification.
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant containing the vitamin D metabolites is transferred for analysis.
-
-
Chromatographic Separation:
-
The extracted sample is injected into a high-performance liquid chromatography (HPLC) system.
-
A C18 reversed-phase column is commonly used to separate the different vitamin D metabolites based on their polarity.
-
A mobile phase gradient, typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile with additives like formic acid or ammonium formate, is employed for optimal separation.
-
-
Mass Spectrometric Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer.
-
Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode is typically used.
-
Multiple reaction monitoring (MRM) is employed for selective and sensitive detection. Specific precursor-to-product ion transitions for each metabolite and internal standard are monitored. For example:
-
25(OH)D3: m/z 401.4 → 383.4
-
25(OH)D2: m/z 413.4 → 395.4
-
Internal Standard (d6-25(OH)D3): m/z 407.7 → 389.7
-
-
-
Quantification:
-
The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using standards of known concentrations.
-
IV. Mandatory Visualizations
Vitamin D Metabolic Pathway
Caption: Overview of the major metabolic pathways of Vitamin D3.
Experimental Workflow for LC-MS/MS Analysis
Caption: Standard workflow for vitamin D metabolite analysis.
Vitamin D Signaling Pathway
References
- 1. The Relationship Between Serum 25-Hydroxyvitamin D Levels and Osteoporosis in Postmenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vitamin D and Calcium in Osteoporosis, and the Role of Bone Turnover Markers: A Narrative Review of Recent Data from RCTs [mdpi.com]
- 3. hsd-fmsb.org [hsd-fmsb.org]
- 4. researchwithrutgers.com [researchwithrutgers.com]
- 5. Serum Vitamin D levels in patients with chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kidney.org [kidney.org]
- 7. Vitamin D (25(OH)D) in patients with chronic kidney disease stages 2-5 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Association of Serum 25 (OH) Vitamin D With Chronic Kidney Disease Progression in Type 2 Diabetes [frontiersin.org]
- 9. Frontiers | Severe 25-Hydroxyvitamin D Deficiency May Predict Poor Renal Outcomes in Patients With Biopsy-Proven Diabetic Nephropathy [frontiersin.org]
- 10. academic.oup.com [academic.oup.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Influence of vitamin D on cancer risk and treatment: Why the variability? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Pre-diagnostic 25-hydroxyvitamin D levels and survival in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Binding Affinity of 25,26-Dihydroxyvitamin D3 to Vitamin D Binding Protein: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of various vitamin D metabolites, with a focus on 25,26-dihydroxyvitamin D3, to the Vitamin D Binding Protein (DBP). The information presented is collated from experimental data to support research and development in endocrinology and pharmacology.
Comparative Binding Affinity of Vitamin D Metabolites to DBP
The binding of vitamin D and its metabolites to DBP is a critical determinant of their transport, bioavailability, and metabolism. Understanding the relative affinities of these metabolites is essential for interpreting their physiological roles and for the development of analog therapeutics.
Based on available research, this compound (25,26(OH)₂D₃) exhibits a binding affinity to DBP that is comparable to that of 25-hydroxyvitamin D3 (25(OH)D₃). One study indicates that DBP has about equal affinity for 25(OH)D and 25S,26(OH)₂D. This places 25,26(OH)₂D₃ among the vitamin D metabolites with a strong interaction with their transport protein.
For a quantitative comparison, the following table summarizes the dissociation constants (Kd) for several key vitamin D metabolites as determined by Surface Plasmon Resonance (SPR). A lower Kd value signifies a higher binding affinity.
| Vitamin D Metabolite | Dissociation Constant (Kd) (μM) | Relative Affinity to DBP |
| 25-hydroxyvitamin D₃ (25(OH)D₃) | 0.3[1][2] | High |
| 24,25-dihydroxyvitamin D₃ (24,25(OH)₂D₃) | 0.3[1][2] | High |
| 25,26-dihydroxyvitamin D₃ (25,26(OH)₂D₃) | Not explicitly quantified, but similar to 25(OH)D₃ | High |
| 1,25-dihydroxyvitamin D₃ (1,25(OH)₂D₃) | 5[1][2] | Moderate |
Experimental Protocols
The determination of binding affinities for vitamin D metabolites to DBP can be accomplished through several experimental techniques. Below are detailed methodologies for a competitive binding assay, a common and effective method for such evaluations.
Competitive Radioimmunoassay (RIA) Protocol
This protocol outlines a competitive binding assay using a radiolabeled vitamin D metabolite to determine the binding affinity of unlabeled metabolites, such as this compound, to DBP.
Materials:
-
Purified Vitamin D Binding Protein (DBP)
-
Radiolabeled tracer (e.g., [³H]25-hydroxyvitamin D₃)
-
Unlabeled vitamin D metabolites (25,26-dihydroxyvitamin D₃ and other competitors)
-
Assay Buffer (e.g., phosphate-buffered saline with 0.1% bovine serum albumin)
-
Dextran-coated charcoal suspension
-
Scintillation fluid and counter
Procedure:
-
Preparation of Standards and Samples: Prepare a series of standard solutions of the unlabeled vitamin D metabolite of interest with known concentrations. The test samples containing 25,26-dihydroxyvitamin D₃ should also be prepared in the assay buffer.
-
Binding Reaction: In reaction tubes, add a fixed amount of purified DBP and the radiolabeled tracer. Then, add varying concentrations of the unlabeled standard or the test sample.
-
Incubation: Incubate the mixture at 4°C for a specified period (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each tube. The charcoal will adsorb the unbound (free) radiolabeled ligand.
-
Centrifugation: Centrifuge the tubes to pellet the charcoal with the bound free ligand.
-
Quantification: Carefully transfer the supernatant, containing the DBP-bound radiolabeled ligand, to scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The amount of bound radiolabeled ligand will be inversely proportional to the concentration of the unlabeled competitor. A standard curve is generated by plotting the percentage of bound radioactivity against the concentration of the unlabeled standard. The concentration of the test sample can then be determined from this curve, and the IC50 (the concentration of the competitor that displaces 50% of the radiolabeled ligand) can be calculated to determine the relative binding affinity.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of a typical competitive binding assay used to evaluate the binding affinity of vitamin D metabolites to DBP.
Workflow for a competitive binding assay.
Signaling Pathway and Logical Relationships
The interaction between vitamin D metabolites and DBP is a key step in the vitamin D signaling pathway. DBP acts as the primary carrier of these lipophilic molecules in the circulation, regulating their availability to target tissues. The following diagram illustrates this relationship.
Vitamin D metabolite transport and signaling.
References
A Comparative Guide to the Cross-Species Metabolism of 25,26-Dihydroxyvitamin D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of 25,26-dihydroxyvitamin D3 [25,26(OH)₂D₃] across different species. Understanding these species-specific differences is crucial for preclinical drug development and for translating findings from animal models to human physiology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways.
Introduction to this compound Metabolism
This compound is a significant metabolite of 25-hydroxyvitamin D3 (25(OH)D₃), the primary circulating form of vitamin D. Its formation is a key step in the catabolic cascade of vitamin D, influencing the overall vitamin D endocrine system. The metabolism of 25,26(OH)₂D₃ itself can vary significantly between species, primarily due to differences in the activity and substrate specificity of cytochrome P450 enzymes.
Key Enzymes in this compound Metabolism
The primary enzyme responsible for the further metabolism of vitamin D metabolites, including 25,26(OH)₂D₃, is 25-hydroxyvitamin D3-24-hydroxylase , encoded by the CYP24A1 gene.[1] This mitochondrial enzyme exhibits both 24- and 23-hydroxylase activities, leading to different metabolic pathways.[1] There is evidence to suggest the involvement of other enzymes, such as CYP3A , in subsequent metabolic steps.[1]
Species-specific variations in the predominance of the C-24 versus the C-23 hydroxylation pathway by CYP24A1 are a major source of metabolic divergence. For instance, in rats, the C-24 pathway is predominant, while in humans, both pathways are significant.[1]
Cross-Species Comparison of Metabolic Pathways
The metabolism of 25,26(OH)₂D₃ primarily involves further hydroxylation, leading to the formation of more polar compounds that can be readily excreted. A key subsequent metabolite identified in several species is 1α,25,26-trihydroxyvitamin D₃ [1,25,26(OH)₃D₃].
dot
Caption: Comparative overview of 25,26(OH)₂D₃ metabolism.
Quantitative Data Summary
The following table summarizes the known metabolic pathways and enzymes involved in the metabolism of 25,26(OH)₂D₃ in different species. Data for many species are still limited.
| Species | Primary Metabolizing Enzyme(s) | Major Metabolic Pathway(s) | Key Metabolite(s) | Reference(s) |
| Human | CYP24A1, CYP3A | C-24 and C-23 hydroxylation | Further hydroxylated metabolites | [1] |
| Rat | CYP24A1 | Predominantly C-24 hydroxylation | Further hydroxylated metabolites | [1] |
| Cow | 1α-hydroxylase | 1α-hydroxylation | 1α,25,26-trihydroxyvitamin D₃ | [2][3] |
| Chick | 1α-hydroxylase | 1α-hydroxylation | 1α,25,26-trihydroxyvitamin D₃ | [2][3] |
Experimental Protocols
In Vitro Metabolism Assay Using Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of 25,26(OH)₂D₃ in liver microsomes from different species.
1. Materials:
-
Liver microsomes from the species of interest (e.g., human, rat, mouse, dog)
-
This compound
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction quenching
-
Internal standard (e.g., a deuterated analog of the analyte)
-
LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of 25,26(OH)₂D₃ in a suitable organic solvent (e.g., ethanol).
-
Pre-incubate the liver microsomes (typically 0.5-1 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the 25,26(OH)₂D₃ substrate (final concentration typically 1-10 µM) and the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately by adding a cold solution of acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound and any formed metabolites.
3. Data Analysis:
-
Plot the percentage of remaining 25,26(OH)₂D₃ against time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
dot
Caption: Workflow for in vitro metabolism assay.
HPLC-MS/MS Method for Quantification of 25,26(OH)₂D₃ and its Metabolites
This section outlines a general approach for the sensitive and specific quantification of 25,26(OH)₂D₃ and its metabolites in biological matrices.
1. Sample Preparation:
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile or methanol) to the plasma or serum sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): Extract the analytes from the supernatant using an appropriate organic solvent (e.g., hexane, methyl tert-butyl ether).
-
Solid-Phase Extraction (SPE): For cleaner samples and lower detection limits, use a suitable SPE cartridge to isolate the analytes.
-
Derivatization: To enhance ionization efficiency and sensitivity, especially for low-abundance metabolites, derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be employed.[4]
2. Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
3. Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte and internal standard need to be optimized.
dot
Caption: HPLC-MS/MS analytical workflow.
Conclusion and Future Directions
The metabolism of this compound exhibits significant species-specific differences, primarily driven by the differential activity of the CYP24A1 enzyme. While the C-24 hydroxylation pathway appears to be a common route of metabolism, its predominance varies across species, with the C-23 pathway being more prominent in humans compared to rats. Furthermore, 1α-hydroxylation of 25,26(OH)₂D₃ has been observed in cows and chicks.
A significant gap in knowledge remains regarding the complete metabolic profile of 25,26(OH)₂D₃ in a wider range of species, including non-human primates and common preclinical models like dogs and rabbits. Further research employing advanced analytical techniques such as high-resolution mass spectrometry is needed to fully elucidate the metabolic pathways and provide quantitative data on the formation and clearance of various metabolites. Such studies will be instrumental in improving the extrapolation of preclinical data to human clinical trials in the context of vitamin D metabolism and the development of related therapeutics.
References
- 1. Elucidation of metabolic pathways of 25-hydroxyvitamin D3 mediated by CYP24A1 and CYP3A using Cyp24a1 knockout rats generated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 Alpha-25,26-trihydroxyvitamin D3: an in vivo and in vitro metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1 Alpha-25,26-trihydroxyvitamin D3: an in vivo and in vitro metabolite of vitamin D3. | Semantic Scholar [semanticscholar.org]
- 4. Chromatographic separation of PTAD-derivatized 25-hydroxyvitamin D3 and its C-3 epimer from human serum and murine skin - PMC [pmc.ncbi.nlm.nih.gov]
The Utility of 25,26-Dihydroxyvitamin D3 as a Kidney Function Biomarker: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate assessment of kidney function is paramount in clinical practice and drug development. While estimated Glomerular Filtration Rate (eGFR) based on serum creatinine and cystatin C remains the standard, its limitations have spurred the search for more sensitive and specific biomarkers. Within the complex cascade of vitamin D metabolism, which is intrinsically linked to renal function, various metabolites have been proposed as potential indicators of kidney health. This guide provides a comparative analysis of 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃) against established and other emerging biomarkers for the assessment of kidney function.
Introduction to Vitamin D Metabolism in Chronic Kidney Disease (CKD)
The kidney plays a pivotal role in vitamin D homeostasis, being the primary site for the conversion of 25-hydroxyvitamin D (25(OH)D) into the biologically active hormone, 1,25-dihydroxyvitamin D (1,25(OH)₂D), a process mediated by the enzyme 1α-hydroxylase. In chronic kidney disease, this conversion is impaired, leading to a cascade of mineral and bone disorders.[1][2] Concurrently, the kidney is also central to the catabolism of vitamin D metabolites. The enzyme 24-hydroxylase (CYP24A1) converts 25(OH)D and 1,25(OH)₂D into inactive metabolites such as 24,25-dihydroxyvitamin D (24,25(OH)₂D₃).[3] Another hydroxylation pathway, mediated by the enzyme CYP27A1 or a putative 26-hydroxylase, produces this compound. While the role of 24,25(OH)₂D₃ in reflecting vitamin D catabolism and its strong association with declining eGFR is an active area of research, the clinical significance of 25,26(OH)₂D₃ in the context of kidney function is less understood.[4][5]
This guide will compare 25,26(OH)₂D₃ with conventional and other novel biomarkers, presenting available experimental data and methodologies to aid researchers in evaluating its potential utility.
References
- 1. Vitamin D and chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estimated GFR and circulating 24,25-dihydroxyvitamin D3 concentration: a participant-level analysis of 5 cohort studies and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The serum 24,25-dihydroxyvitamin D concentration, a marker of vitamin D catabolism, is reduced in chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
"comparative effects of 1,25-dihydroxyvitamin D3 and 25,26-dihydroxyvitamin D3 on gene expression"
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Vitamin D Metabolite Activity
This guide provides a detailed comparison of the effects of two key vitamin D metabolites, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃) and 25-hydroxyvitamin D3 (25(OH)D₃), on gene expression. While the primary focus of this comparison is on these two metabolites due to the availability of robust experimental data, we will also discuss the current, limited understanding of a third metabolite, 25,26-dihydroxyvitamin D3 (25,26(OH)₂D₃).
The biologically active form of vitamin D, 1,25(OH)₂D₃, exerts its effects by binding to the vitamin D receptor (VDR), which then acts as a transcription factor to modulate the expression of numerous genes.[1][2][3] The precursor, 25(OH)D₃, is also capable of influencing gene expression, albeit with significantly lower potency.[4][5] Understanding the differential effects of these metabolites is crucial for the development of targeted therapies for a range of conditions, from bone disorders to cancers and immune system modulation.
Quantitative Comparison of Gene Expression Regulation
The following table summarizes the quantitative differences in the gene regulatory potential of 1,25(OH)₂D₃ and 25(OH)D₃ based on a study of their effects on the transcriptome of human peripheral blood mononuclear cells (PBMCs).
| Parameter | 1,25-Dihydroxyvitamin D3 (1,25(OH)₂D₃) | 25-Hydroxyvitamin D3 (25(OH)D₃) | Reference |
| Average EC₅₀ for 206 common target genes | 0.48 nM | 322 nM | [4][6] |
| Relative Potency | ~600-fold higher than 25(OH)D₃ | ~600-fold lower than 1,25(OH)₂D₃ | [4] |
Note: EC₅₀ (half maximal effective concentration) represents the concentration of a drug that gives half of the maximal response. A lower EC₅₀ indicates a higher potency.
Experimental Protocols
The data presented above was generated using the following key experimental methodologies:
Cell Culture and Treatment:
-
Cell Type: Human peripheral blood mononuclear cells (PBMCs) were used as a model system.
-
Treatment: PBMCs were stimulated with varying concentrations of 1,25(OH)₂D₃ and 25(OH)D₃ for 24 hours.[4]
Gene Expression Analysis:
-
Method: Transcriptome-wide analysis was performed using RNA sequencing (RNA-seq) to identify and quantify the expression levels of target genes.[4]
-
Data Analysis: The fold change (FC) in gene expression was plotted against the metabolite concentration, and a three-parameter log-logistic model was used to determine the EC₅₀ values for 206 common vitamin D target genes.[4]
Signaling Pathway and Experimental Workflow
The genomic actions of 1,25(OH)₂D₃ are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor. The following diagram illustrates this well-established signaling pathway.
Caption: Vitamin D Receptor (VDR) signaling pathway.
The experimental workflow for comparing the effects of vitamin D metabolites on gene expression typically involves the following steps:
Caption: Experimental workflow for comparative transcriptomics.
The Enigma of this compound
In contrast to the well-characterized effects of 1,25(OH)₂D₃ and 25(OH)D₃, there is a significant lack of data regarding the direct comparative effects of this compound on gene expression.
Early research on 25,26(OH)₂D₃ has shown that it can stimulate intestinal calcium transport.[7] However, in the same study, it did not demonstrate an effect on bone calcium mobilization at the tested doses.[7] Interestingly, the biological activity of 25,26(OH)₂D₃ was not observed in nephrectomized (kidney-removed) animals, suggesting that it may require further metabolic activation in the kidneys to exert its full biological effects, or that its primary site of action is the intestine under the influence of renal factors.[7]
To date, comprehensive studies comparing the transcriptome-wide effects of 25,26(OH)₂D₃ with 1,25(OH)₂D₃ are not available. Therefore, its affinity for the VDR and its potency in regulating gene expression relative to other vitamin D metabolites remain largely uncharacterized.
Conclusion
The available evidence clearly demonstrates that 1,25-dihydroxyvitamin D3 is the most potent metabolite of vitamin D in regulating gene expression, exhibiting a potency approximately 600 times greater than its precursor, 25-hydroxyvitamin D3. While 25(OH)D₃ can directly influence gene expression, it requires significantly higher concentrations to achieve effects comparable to those of 1,25(OH)₂D₃. The biological activity and gene regulatory potential of this compound remain an area that requires further investigation to fully understand the complete metabolic and functional landscape of vitamin D. Future research focusing on the direct gene regulatory effects of 25,26(OH)₂D₃ is warranted to elucidate its physiological role and therapeutic potential.
References
- 1. Vitamin D - Wikipedia [en.wikipedia.org]
- 2. Vitamin D receptor - Wikipedia [en.wikipedia.org]
- 3. The Vitamin D Receptor: New Paradigms for the Regulation of Gene Expression by 1,25-Dihydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 25-Hydroxyvitamin D(3) is an agonistic vitamin D receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological activity of 25xi,26-dihydroxycholecalciferol - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Physiological Relevance of the 25,26-Dihydroxylation Pathway in Human Vitamin D Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 25,26-dihydroxylation pathway with other significant routes of vitamin D metabolism in humans. By presenting experimental data, detailed protocols, and visual representations of the underlying biological processes, this document aims to facilitate a deeper understanding of the physiological relevance of this less-explored metabolic pathway.
Introduction to Vitamin D Metabolism
Vitamin D, primarily in the forms of cholecalciferol (D3) and ergocalciferol (D2), is a prohormone essential for calcium homeostasis and bone health, with emerging roles in various other physiological processes[1]. Its biological activation requires two key hydroxylation steps. The first occurs in the liver, converting vitamin D to 25-hydroxyvitamin D [25(OH)D], the major circulating form and an indicator of vitamin D status. The second hydroxylation, predominantly in the kidneys, produces the biologically active hormone, 1,25-dihydroxyvitamin D [1,25(OH)2D] or calcitriol[1]. The catabolism of both 25(OH)D and 1,25(OH)2D is crucial for maintaining appropriate levels of the active hormone and preventing toxicity. This is primarily achieved through further hydroxylation reactions, leading to the formation of various metabolites. The most well-characterized catabolic pathway is the 24-hydroxylation pathway. However, other pathways, including the 25,26-dihydroxylation pathway, also contribute to the metabolic clearance of vitamin D.
Key Metabolic Pathways of 25-Hydroxyvitamin D
The fate of 25(OH)D is primarily determined by three enzymatic pathways that lead to either activation or catabolism.
-
Sample Preparation:
-
Protein Precipitation: To 100 µL of serum, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated forms of the analytes). Vortex and centrifuge to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube and add 1 mL of methyl-tert-butyl ether (MTBE). Vortex and centrifuge. The upper organic layer containing the vitamin D metabolites is collected.
-
Derivatization: The extract is dried under a stream of nitrogen. The residue is reconstituted in a solution of 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) in a suitable solvent (e.g., ethyl acetate) to enhance ionization efficiency. The reaction is incubated and then quenched.
-
-
LC-MS/MS Analysis:
-
Chromatography: The derivatized sample is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is used to separate the metabolites.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) is used for detection and quantification. Specific precursor-to-product ion transitions for each derivatized metabolite and internal standard are monitored.
-
-
Data Analysis:
-
A calibration curve is generated using known concentrations of derivatized standards. The concentration of each metabolite in the serum sample is determined by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Conclusion
The 25,26-dihydroxylation pathway, mediated by the multi-catalytic enzyme CYP24A1, represents a secondary but physiologically relevant route for the catabolism of 25-hydroxyvitamin D in humans. While the 24-hydroxylation pathway is quantitatively more dominant, the presence of 25,26-dihydroxyvitamin D in circulation indicates the continuous activity of this alternative pathway. The biological significance of 25,26-dihydroxyvitamin D appears to be minor compared to the major hormonal form, 1,25-dihydroxyvitamin D, and its role is likely confined to metabolic clearance.
Further research is warranted to fully elucidate the regulation of CYP24A1's multi-catalytic activity and to explore the potential for subtle biological effects of 25,26-dihydroxyvitamin D and its downstream metabolites. A more precise understanding of the complete metabolic profile of vitamin D, including the less abundant catabolites, will be crucial for a comprehensive assessment of vitamin D status and its implications for human health and disease. The continued application of advanced analytical techniques like LC-MS/MS will be instrumental in achieving this goal.
References
A Comparative Analysis of 25,26-Dihydroxyvitamin D3: In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro and in vivo effects of 25,26-dihydroxyvitamin D3, a significant metabolite of vitamin D3. While direct comparative studies on this compound are limited, this document synthesizes available data on its activity and that of related metabolites, offering a framework for understanding its biological role and potential therapeutic applications. The guide details common experimental protocols and presents data in a structured format to facilitate objective comparison.
Data Summary
The following tables summarize the known quantitative data regarding the biological activity of this compound and its derivatives in comparison to the active form of vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol).
Table 1: In Vitro Comparative Data
| Parameter | This compound Metabolite (1,25(S),26-Trihydroxyvitamin D3) | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Reference |
| Vitamin D Receptor (VDR) Binding Affinity | Approximately 10% | 100% | [1][2] |
| Gene Regulation | Data not available for direct comparison | Potent regulator of numerous genes | [3] |
| Cell Proliferation Inhibition | Data not available for direct comparison | High potency | [4][5][6] |
Table 2: In Vivo Comparative Data
| Parameter | This compound | 1,25-Dihydroxyvitamin D3 (Calcitriol) | Reference |
| Intestinal Calcium Transport | Active | Highly Active | [7][8] |
| Bone Calcium Mobilization | Data not available for direct comparison | Potent stimulator | [9] |
Signaling Pathway and Experimental Workflows
To understand the biological context and experimental approaches for studying this compound, the following diagrams illustrate the canonical vitamin D signaling pathway and standard experimental workflows.
References
- 1. 1 Alpha-25,26-trihydroxyvitamin D3: an in vivo and in vitro metabolite of vitamin D3. | Semantic Scholar [semanticscholar.org]
- 2. 1 Alpha-25,26-trihydroxyvitamin D3: an in vivo and in vitro metabolite of vitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gene-Regulatory Potential of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 5. Novel Vitamin D Analogs as Potential Therapeutics: The Metabolism, Toxicity Profiling, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1, 25(OH)2 Vitamin D3 Inhibits Cell Proliferation by Promoting Cell Cycle Arrest Without Inducing Apoptosis and Modifies Cell Morphology of Mesenchymal Multipotent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vitamin D dependence of in vivo calcium transport and mucosal calcium binding protein in rat large intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vitamin D and Intestinal Calcium Absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 25,26-Dihydroxyvitamin D3 in Parathyroid Hormone Regulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 25,26-dihydroxyvitamin D3 and other key vitamin D metabolites in the regulation of parathyroid hormone (PTH). The information presented is based on available experimental data to facilitate an objective evaluation of their respective roles and potential therapeutic applications.
Introduction
The intricate relationship between vitamin D and parathyroid hormone (PTH) is central to calcium and phosphate homeostasis. While the active form of vitamin D, 1,25-dihydroxyvitamin D3 (Calcitriol), is a well-established suppressor of PTH gene transcription and secretion, the physiological roles of other vitamin D metabolites are less defined.[1][2] This guide focuses on elucidating the function of this compound in this regulatory axis, comparing its effects with those of other significant vitamin D metabolites. Emerging evidence suggests that this compound may have a direct inhibitory effect on PTH secretion.[3]
Comparative Efficacy of Vitamin D Metabolites on PTH Suppression
The following table summarizes the relative potencies of various vitamin D metabolites in suppressing PTH secretion, based on in vitro studies using bovine parathyroid cells. It is important to note the limited direct comparative data for this compound.
| Vitamin D Metabolite | Relative Potency in PTH Suppression | Key Findings |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | High | The most potent natural inhibitor of PTH synthesis and secretion.[2][4] |
| This compound | Data Limited | One study in humans with vitamin D-deficient osteomalacia showed a decrease in immunoreactive PTH (iPTH), suggesting a direct effect.[3] Further quantitative comparisons are needed. |
| 24,25-dihydroxyvitamin D3 | Low to Moderate | Less potent than 1,25(OH)2D3 but more potent than 25(OH)D3 in inhibiting PTH release in vitro.[4] |
| 25-hydroxyvitamin D3 (Calcifediol) | Low | Several hundred times less potent than 1,25(OH)2D3 in suppressing PTH secretion and mRNA.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for assessing the effects of vitamin D metabolites on PTH secretion in vitro.
In Vitro Culture of Bovine Parathyroid Cells and Measurement of PTH Secretion
This protocol is adapted from studies investigating the direct effects of vitamin D metabolites on parathyroid cells.
1. Cell Isolation and Culture:
-
Parathyroid glands are obtained from calves and placed in a chilled buffer solution.
-
The glands are minced and digested with enzymes like collagenase and DNase to obtain a single-cell suspension.
-
The dispersed cells are washed and cultured in a suitable medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment with Vitamin D Metabolites:
-
After an initial culture period to allow for cell attachment and stabilization, the medium is replaced with fresh medium containing varying concentrations of the vitamin D metabolites to be tested (e.g., 1,25(OH)2D3, 25,26(OH)2D3, 24,25(OH)2D3, and 25(OH)D3).
-
A control group receives the vehicle (e.g., ethanol) without any vitamin D metabolite.
-
The cells are incubated for a defined period (e.g., 24-48 hours) to assess the effect on PTH synthesis and secretion.
3. Measurement of PTH:
-
At the end of the incubation period, the culture medium is collected to measure secreted PTH.
-
PTH concentrations in the medium are determined using a specific immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA), that recognizes the intact hormone or specific fragments.
-
The total protein content of the cell lysate can be measured to normalize the PTH secretion data.
4. Measurement of PTH mRNA:
-
To assess the effect on PTH synthesis, total RNA is extracted from the cultured parathyroid cells.
-
The levels of pre-pro-PTH mRNA are quantified using techniques like Northern blotting or quantitative real-time polymerase chain reaction (qRT-PCR).
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a typical experimental workflow for investigating the role of vitamin D metabolites in PTH regulation.
References
- 1. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation by vitamin D metabolites of messenger ribonucleic acid for preproparathyroid hormone in isolated bovine parathyroid cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of vitamin D metabolites on bovine parathyroid hormone release in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 25-Hydroxyvitamin D(3) suppresses PTH synthesis and secretion by bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppression of Parathyroid Hormone as a Proxy for Optimal Vitamin D Status: Further Analysis of Two Parallel Studies in Opposite Latitudes - PMC [pmc.ncbi.nlm.nih.gov]
"inter-laboratory comparison of 25,26-dihydroxyvitamin D3 measurement methods"
This guide provides an objective comparison of analytical methods for the quantification of 25,26-dihydroxyvitamin D3 [25,26(OH)₂D₃] in serum. The content is tailored for researchers, scientists, and drug development professionals, with a focus on supporting experimental data and detailed methodologies.
While large-scale inter-laboratory comparison and external quality assessment schemes like the Vitamin D External Quality Assessment Scheme (DEQAS) are well-established for major vitamin D metabolites like 25-hydroxyvitamin D (25-OHD), a formal, dedicated program for 25,26(OH)₂D₃ is not currently in place.[1][2] Consequently, the measurement of 25,26(OH)₂D₃ is predominantly confined to specialized research laboratories using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the gold standard for its specificity and sensitivity.[2][3]
Immunoassays, commonly used for 25-OHD, are generally not suitable for quantifying 25,26(OH)₂D₃ due to issues with cross-reactivity, which can be a source of interference and inaccurate results for other metabolites.[2][4][5]
Data Presentation: Performance of LC-MS/MS Method
The following table summarizes the analytical performance characteristics of a validated LC-MS/MS method for the simultaneous determination of multiple vitamin D metabolites, including 25,26(OH)₂D₃, in human serum.
Table 1: Performance Characteristics of a Validated LC-MS/MS Assay for 25,26(OH)₂D₃
| Performance Metric | Reported Value |
|---|---|
| Limit of Detection (LoD) | 0.3 – 1.5 nmol/L |
| Limit of Quantification (LoQ) | 1.0 – 3.1 nmol/L |
| Intra-Assay Imprecision (%CV) | < 8.6% |
| Inter-Assay Imprecision (%CV) | < 11.5% |
| Recovery | 76.1% – 84.3% |
Data sourced from a study developing and validating an LC-MS/MS method for simultaneous vitamin D metabolite analysis.[3]
Experimental Protocols
The protocol outlined below is a representative LC-MS/MS methodology for the simultaneous quantification of 25(OH)D₃, 25(OH)D₂, 24,25(OH)₂D₃, and 25,26(OH)₂D₃.
1. Sample Preparation
-
Protein Precipitation: To a 50 µL serum sample, add an internal standard solution (containing deuterated versions of the analytes) to account for analytical variability. Precipitate proteins by adding an organic solvent such as acetonitrile. Vortex vigorously to ensure thorough mixing.[3][6]
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Liquid-Liquid Extraction (LLE): Transfer the resulting supernatant to a new tube. Perform a liquid-liquid extraction using a non-polar solvent like methyl-tert-butyl ether (MTBE) to isolate the vitamin D metabolites from the remaining matrix components.[7]
-
Evaporation and Reconstitution: Evaporate the organic solvent layer to dryness under a stream of nitrogen. Reconstitute the dried extract in a solvent mixture suitable for injection into the LC-MS/MS system.[3]
2. Derivatization
-
To enhance ionization efficiency and improve analytical sensitivity, the extracted metabolites are derivatized. This is commonly achieved by adding 4-Phenyl-1,2,4-triazole-3,5-dione (PTAD), which reacts with the cis-diene structure of the vitamin D metabolites.[3]
3. LC-MS/MS Analysis
-
Chromatographic Separation: Inject the derivatized sample into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system. Use a suitable column (e.g., C18 or a core-shell F5 column) to chromatographically separate 25,26(OH)₂D₃ from other metabolites and isomers.[3][4]
-
Mass Spectrometric Detection: The separated compounds are introduced into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard.[3][4]
Methodology Visualization
The following diagrams illustrate the typical experimental workflow for the LC-MS/MS analysis of 25,26(OH)₂D₃.
Caption: Workflow for LC-MS/MS analysis of 25,26(OH)₂D₃.
References
- 1. Quality assessment of vitamin D metabolite assays used by clinical and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. External Quality Assessment of 24,25-dihydroxyvitamin D3 (24,25(OH)2D3) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 6. listarfish.it [listarfish.it]
- 7. lcms.cz [lcms.cz]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
